molecular formula C7H12O6 B15560254 Quinate CAS No. 36413-60-2; 77-95-2

Quinate

Número de catálogo: B15560254
Número CAS: 36413-60-2; 77-95-2
Peso molecular: 192.17 g/mol
Clave InChI: AAWZDTNXLSGCEK-LNVDRNJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-quinic acid is the (-)-enantiomer of quinic acid. It is a conjugate acid of a (-)-quinate. It is an enantiomer of a (+)-quinic acid.
Quinate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Quinic acid has been reported in Camellia sinensis, Cuscuta reflexa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZDTNXLSGCEK-LNVDRNJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998288
Record name (-)-Quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Quinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

77-95-2, 36413-60-2
Record name Quinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name quinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Quinate in the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants, presents a rich field for scientific inquiry and therapeutic development. Quinate, a structurally similar hydroaromatic compound, plays a significant and multifaceted role that intersects with this primary metabolic pathway. In some organisms, it serves as a carbon source, feeding directly into the shikimate pathway, while in others, it functions as a key secondary metabolite and a potential carbon storage reservoir. This technical guide provides an in-depth examination of the role of this compound, focusing on the enzymatic connections to the shikimate pathway, quantitative kinetic data of key enzymes, and detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers investigating microbial and plant metabolism, as well as for professionals in drug development targeting this essential pathway, which is absent in mammals.

Introduction: The Intersection of Primary and Secondary Metabolism

The shikimate pathway is a central metabolic hub that converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, the common precursor for aromatic amino acids and a host of other aromatic compounds.[1] this compound, a cyclohexanecarboxylic acid, is not a canonical intermediate of the primary shikimate pathway. However, its structural similarity to shikimate allows it to be metabolized and integrated into this pathway in various organisms.

In bacteria such as Corynebacterium glutamicum, this compound can be utilized as a sole carbon source through a catabolic pathway that converges with the shikimate pathway.[2][3] This process is primarily mediated by the enzyme this compound/shikimate dehydrogenase.[4] In plants, the role of this compound is more diverse; it can accumulate to high levels and is a precursor to various secondary metabolites, including the feeding deterrent chlorogenate. The evolution of this compound metabolism in plants is thought to have arisen from a gene duplication of the ancestral shikimate dehydrogenase gene, leading to enzymes with a specialized function in secondary metabolism.[5]

This guide will dissect the enzymatic link between this compound and the shikimate pathway, present key kinetic data for the enzymes involved, and provide detailed methodologies for the experimental investigation of this metabolic intersection.

The Enzymatic Bridge: this compound/Shikimate Dehydrogenase

The primary enzymatic link between this compound and the shikimate pathway is This compound/shikimate dehydrogenase (QDH/SDH) . This enzyme catalyzes the reversible oxidation of this compound to 3-dehydrothis compound (B1236863) and shikimate to 3-dehydroshikimate, typically using NAD(P)+ as a cofactor.[4][6]

  • In Bacteria (e.g., Corynebacterium glutamicum): The this compound utilization (qsu) gene cluster encodes the necessary enzymes for its catabolism. The QsuD protein, a this compound/shikimate dehydrogenase, catalyzes the initial step, converting this compound to 3-dehydrothis compound, which is an intermediate of the canonical shikimate pathway.[2] This enzyme shows a preference for this compound as a substrate and is NAD(H) dependent.[4][7]

  • In Plants (e.g., Populus trichocarpa): The situation is more complex, with multiple isoforms of dehydrothis compound dehydratase/shikimate dehydrogenase (DQD/SDH)-like genes. Some of these gene products function as true SDHs in the primary shikimate pathway for amino acid biosynthesis, while others have evolved to function as this compound dehydrogenases (QDHs) involved in secondary metabolism.[8][9] These specialized QDHs exhibit higher affinity and catalytic efficiency with this compound compared to shikimate.[8]

Quantitative Data Presentation

The kinetic parameters of this compound/shikimate dehydrogenases are crucial for understanding the metabolic flux and substrate preference in different organisms. The following tables summarize key quantitative data from studies on Corynebacterium glutamicum and Populus trichocarpa.

Table 1: Kinetic Parameters of this compound/Shikimate Dehydrogenase (QsuD) from Corynebacterium glutamicum

SubstrateCofactorpHKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
This compoundNAD+Optimum2.37104.344.05[7]
ShikimateNAD+Optimum53.88214.093.97[7]
This compoundNAD+7.51.5651.9533.30[7]
ShikimateNAD+7.510.1631.503.10[7]
This compoundNADP+7.5No conversionNo conversionNo conversion[7]
ShikimateNADP+7.5No conversionNo conversionNo conversion[7]

Table 2: Kinetic Parameters of DQD/SDH-like Enzymes from Populus trichocarpa

EnzymeSubstrateCofactorKm (µM)Vmax (µM s-1 mg-1)Specificity (Vmax/Km)Reference
Poptr2This compoundNAD+29 ± 2170 ± 205.86[8]
Poptr2ShikimateNAD+108 ± 129.5 ± 0.50.09[8]
Poptr3This compoundNAD+59 ± 10105 ± 61.78[8]
Poptr3ShikimateNAD+350 ± 6078 ± 110.22[8]
Poptr1ShikimateNADP+29 ± 51200 ± 10041.38[8]
Poptr1This compoundNADP+No activityNo activityNo activity[8]
Poptr5ShikimateNADP+43 ± 11400 ± 1032.56[8]
Poptr5This compoundNADP+No activityNo activityNo activity[8]

Signaling Pathways and Logical Relationships

The interplay between the this compound catabolic pathway and the primary shikimate pathway can be visualized as interconnected metabolic routes.

Shikimate_Quinate_Pathway cluster_shikimate Primary Shikimate Pathway cluster_this compound This compound Catabolism PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound (Branch Point) PEP->DHQ Multiple Steps E4P Erythrose 4-Phosphate E4P->DHQ Multiple Steps DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) Protocatechuate Protocatechuate DHS->Protocatechuate Dehydroshikimate Dehydratase (QsuB) Chorismate Chorismate Shikimate->Chorismate Multiple Steps AAA Aromatic Amino Acids Chorismate->AAA This compound This compound This compound->DHQ This compound/Shikimate Dehydrogenase (QDH/QsuD) Quinate_Gene_Regulation This compound This compound QsuR_inactive QsuR (Inactive) This compound->QsuR_inactive Inducer binding Shikimate Shikimate Shikimate->QsuR_inactive Inducer binding QsuR_active QsuR (Active) QsuR_inactive->QsuR_active Conformational Change qsu_operon qsuABCD operon QsuR_active->qsu_operon Binds promoter, activates transcription Qsu_Proteins This compound Catabolism Enzymes (QsuA,B,C,D) qsu_operon->Qsu_Proteins Transcription & Translation Protein_Purification_Workflow start Transformation of E. coli culture Overnight Culture start->culture induction Large Scale Culture & IPTG Induction culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Lysate Clarification (Centrifugation) lysis->clarify imac IMAC (Ni-NTA Chromatography) clarify->imac wash Wash unbound proteins imac->wash elute Elute His-tagged protein wash->elute analysis SDS-PAGE Analysis elute->analysis desalt Buffer Exchange / Desalting analysis->desalt end Pure Protein desalt->end

References

Quinate Biosynthesis in Higher Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinate, a cyclic polyol, and its derivatives are significant secondary metabolites in higher plants, playing crucial roles in defense mechanisms and serving as precursors for valuable pharmaceutical compounds like chlorogenic acid. The biosynthesis of this compound is intricately linked to the primary shikimate pathway, which is responsible for the production of aromatic amino acids. This guide provides a comprehensive technical overview of the core aspects of this compound biosynthesis, including the central metabolic pathway, key enzymatic players, regulatory mechanisms, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to explore and manipulate this important metabolic pathway.

The Core Pathway: Intersection with Shikimate Metabolism

This compound biosynthesis diverges from the central shikimate pathway, which converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, the precursor for aromatic amino acids.[1] The key branch point for this compound synthesis is 3-dehydrothis compound (B1236863), an early intermediate in the shikimate pathway.[2]

There are two primary routes for this compound formation in plants:

  • From 3-Dehydrothis compound: The most direct route involves the reduction of 3-dehydrothis compound to this compound, a reaction catalyzed by This compound dehydrogenase (QDH) .[2]

  • From Shikimate: A less direct route involves the conversion of shikimate to this compound, a reaction catalyzed by This compound hydrolyase (or this compound dehydratase) .[2]

The interconversion of these molecules allows this compound to act as a potential storage form of carbon that can be channeled back into the shikimate pathway when needed.[2]

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound and its subsequent conversion into derivatives like chlorogenic acid are governed by a few key enzymes:

  • This compound Dehydrogenase (QDH; EC 1.1.1.24): This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 3-dehydrothis compound to this compound.[2] Plant QDHs have evolved from shikimate dehydrogenases through gene duplication and neofunctionalization.[3]

  • Dehydrothis compound Dehydratase/Shikimate Dehydrogenase (DQD/SDH; EC 4.2.1.10 / 1.1.1.25): This bifunctional enzyme is a central component of the shikimate pathway. Its SDH domain catalyzes the reduction of 3-dehydroshikimate to shikimate.[2] The DQD/SDH and QDH enzymes belong to the same gene family and share structural similarities.[2]

  • Hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT; EC 2.3.1.99): This enzyme is crucial for the synthesis of chlorogenic acid (CGA), a major phenolic compound in many plants. HQT catalyzes the transfer of a hydroxycinnamoyl group (like caffeoyl-CoA) to the hydroxyl group of this compound.[4]

Quantitative Data

Kinetic Properties of Key Enzymes

The following table summarizes the kinetic parameters of QDH and SDH from different plant species, highlighting their substrate preferences and catalytic efficiencies.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (units/mg)CofactorReference
QDH1 (Poptr2) Populus trichocarpa3-dehydrothis compound130 ± 201.2 ± 0.1NAD+[1]
QDH2 (Poptr3) Populus trichocarpa3-dehydrothis compound90 ± 102.5 ± 0.2NAD+[1]
DQD/SDH1 (Poptr1) Populus trichocarpa3-dehydroshikimate40 ± 58.5 ± 0.5NADP+[1]
DQD/SDH2 (Poptr5) Populus trichocarpa3-dehydroshikimate30 ± 410.2 ± 0.8NADP+[1]
CsDQD/SDHa Camellia sinensis3-dehydroshikimate78.3 ± 6.20.45 ± 0.03NADP+[5]
CsDQD/SDHc Camellia sinensis3-dehydroshikimate95.2 ± 8.10.52 ± 0.04NADP+[5]
CsDQD/SDHd Camellia sinensis3-dehydroshikimate112.4 ± 10.50.61 ± 0.05NADP+[5]
PpHCT Physcomitrella patensShikimate2205.1 s-1 (kcat)p-coumaroyl-CoA[6]
PpHCT Physcomitrella patensThis compound94003.5 s-1 (kcat)p-coumaroyl-CoA[6]
Gene Expression under Abiotic Stress

The expression of genes involved in the shikimate and this compound pathways is often modulated by environmental stressors. The following table provides examples of quantitative changes in gene expression in response to drought and salinity.

GenePlant SpeciesStress ConditionFold Change in ExpressionReference
DAHPS-1 Canarium albumFruit Development (late stage)~2-4 fold increase vs. early stage[7]
DHD/SDH-4 Canarium albumFruit Development (late stage)~3-5 fold increase vs. early stage[7]
Multiple Shikimate Pathway Genes Oryza sativaSalt Stress (200 mM NaCl, 6h)Varies (many up- and down-regulated)[8]
Caffeoyl-CoA O-methyltransferase Vigna radiataSalinity Stress1.38 (log2FC)[9]
Chalcone synthase Vigna radiataSalinity Stress1.15 (log2FC)[9]

Experimental Protocols

Plant Protein Extraction for Enzyme Assays

This protocol is a general method for extracting active enzymes from plant tissues. Modifications may be necessary depending on the specific plant species and target enzyme.

  • Harvesting and Storage: Harvest fresh plant tissue and either use immediately or flash-freeze in liquid nitrogen and store at -80°C.

  • Grinding: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction Buffer: Prepare a suitable extraction buffer. A common buffer for QDH and SDH assays is 100 mM Tris-HCl (pH 7.5-8.5) containing 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors (e.g., 1 mM PMSF and a commercial protease inhibitor cocktail).

  • Homogenization: Add the powdered tissue to the cold extraction buffer (e.g., 1:3 w/v) and homogenize on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and keep it on ice.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method like the Bradford assay.

Spectrophotometric Enzyme Assays

This assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Reaction Mixture (1 mL total volume):

    • 75-100 mM Tris-HCl buffer (pH 8.5-9.0)

    • 250 µM NAD+

    • 5-10 mM this compound

    • 50-100 µL of plant protein extract

  • Procedure:

    • Combine the buffer, NAD+, and protein extract in a cuvette and incubate at 30°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1cm-1).

This assay measures the oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture (1 mL total volume):

    • 75-100 mM Tris-HCl buffer (pH 8.5-9.0)

    • 200 µM NADPH

    • 1-2 mM 3-dehydroshikimate

    • 50-100 µL of plant protein extract

  • Procedure:

    • Combine the buffer, NADPH, and protein extract in a cuvette and incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding 3-dehydroshikimate.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADPH.

HPLC Method for this compound and Shikimate Quantification

This method allows for the separation and quantification of this compound and shikimate from plant extracts.

  • Sample Preparation:

    • Grind 100-200 mg of freeze-dried plant tissue to a fine powder.

    • Extract with 2 mL of 0.25 N HCl by vortexing and sonicating for 30 minutes.[10]

    • Centrifuge at high speed and filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might start at 5% B and increase to 30-60% B over 30-40 minutes.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210-215 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for both this compound and shikimate using authentic standards.

    • Identify and quantify the peaks in the plant extracts by comparing their retention times and peak areas to the standards.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Quinate_Biosynthesis PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound PEP->DHQ Shikimate Pathway (multiple steps) E4P Erythrose 4-Phosphate E4P->DHQ Shikimate Pathway (multiple steps) DHS 3-Dehydroshikimate DHQ->DHS DQD/SDH (DQD domain) This compound This compound DHQ->this compound QDH Shikimate Shikimate DHS->Shikimate DQD/SDH (SDH domain) Chorismate Chorismate Shikimate->Chorismate Shikimate Pathway (multiple steps) This compound->Shikimate This compound hydrolyase CGA Chlorogenic Acid This compound->CGA HQT AAs Aromatic Amino Acids Chorismate->AAs CaffeoylCoA Caffeoyl-CoA CaffeoylCoA->CGA HQT

Caption: Overview of the this compound biosynthesis pathway and its connection to the shikimate pathway.

Experimental Workflow for Enzyme Activity and Metabolite Analysis

Experimental_Workflow PlantTissue Plant Tissue Collection (e.g., leaves, roots) Grinding Grinding in Liquid Nitrogen PlantTissue->Grinding Extraction Homogenization in Extraction Buffer Grinding->Extraction MetaboliteExtraction Metabolite Extraction (e.g., with HCl) Grinding->MetaboliteExtraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant ProteinQuant Protein Quantification (e.g., Bradford Assay) Supernatant->ProteinQuant EnzymeAssay Spectrophotometric Enzyme Assay (QDH, SDH, etc.) ProteinQuant->EnzymeAssay DataAnalysis Data Analysis and Quantification EnzymeAssay->DataAnalysis HPLC HPLC/LC-MS Analysis MetaboliteExtraction->HPLC HPLC->DataAnalysis

Caption: A generalized workflow for the analysis of enzyme activities and metabolite levels in plant tissues.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, responding to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding enzymes of the shikimate and this compound pathways is regulated primarily at the transcriptional level.[2] This regulation is influenced by:

  • Developmental Signals: The expression of different isoforms of DQD/SDH and QDH can vary between different tissues and at different developmental stages, suggesting distinct roles in primary and secondary metabolism.[2]

  • Light: Light is a known regulator of the shikimate pathway, influencing the carbon flux towards the synthesis of aromatic compounds.

  • Abiotic and Biotic Stress: Stresses such as drought, salinity, and pathogen attack can induce the expression of genes in the shikimate and this compound pathways, leading to the accumulation of protective secondary metabolites like chlorogenic acid.[7][9]

Signaling Pathways

While the complete signaling cascades are still under investigation, it is evident that phytohormones and stress-related signaling molecules play a crucial role.

  • Phytohormone Signaling: Phytohormones such as abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA) are central to plant stress responses and can influence the expression of genes in secondary metabolic pathways.[12] Their signaling pathways often involve cascades of protein kinases and the activation of specific transcription factors.

  • Transcription Factors: Families of transcription factors like MYB, WRKY, and bZIP are known to be involved in regulating gene expression in response to stress.[9][13] These transcription factors bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby activating or repressing transcription. For example, the promoters of many stress-responsive genes contain ABA-responsive elements (ABREs) or W-boxes, which are recognized by bZIP and WRKY transcription factors, respectively.[13][14]

A Model for Stress-Induced Regulation

Stress_Signaling AbioticStress Abiotic Stress (Drought, Salinity) Phytohormones Phytohormone Signaling (e.g., ABA, JA) AbioticStress->Phytohormones SignalingCascade Signaling Cascade (Protein Kinases) Phytohormones->SignalingCascade TFs Activation of Transcription Factors (MYB, WRKY, bZIP) SignalingCascade->TFs Promoter Binding to Promoter Elements of QDH/HQT Genes TFs->Promoter GeneExpression Increased Gene Expression Promoter->GeneExpression EnzymeSynthesis Synthesis of QDH, HQT, etc. GeneExpression->EnzymeSynthesis QuinateCGA Increased this compound and Chlorogenic Acid Production EnzymeSynthesis->QuinateCGA StressTolerance Enhanced Stress Tolerance QuinateCGA->StressTolerance

Caption: A simplified model of a signaling pathway for stress-induced regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in higher plants represents a fascinating intersection of primary and secondary metabolism. The key enzymes involved, particularly QDH and HQT, are critical for the production of a diverse array of secondary metabolites that are vital for plant survival and have significant potential for pharmaceutical applications. A thorough understanding of the regulatory networks that control this pathway, from transcriptional regulation to signaling cascades, is essential for harnessing its full potential.

Future research in this field will likely focus on:

  • Elucidating Detailed Signaling Pathways: Identifying the specific protein kinases, transcription factors, and their corresponding cis-regulatory elements that govern the expression of this compound biosynthesis genes.

  • Metabolic Engineering: Utilizing synthetic biology and genetic engineering approaches to modulate the expression of key enzymes like QDH and HQT to enhance the production of valuable compounds like chlorogenic acid in crop plants.

  • Exploring Enzyme Diversity: Characterizing the kinetic properties and regulatory mechanisms of QDH and HQT from a wider range of plant species to identify enzymes with novel or improved catalytic activities.

This in-depth technical guide provides a solid foundation for researchers and professionals to delve into the complexities of this compound biosynthesis, fostering further innovation and discovery in this exciting area of plant science.

References

The Metabolic Fate of Quinic Acid in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclohexanecarboxylic acid, is a versatile carbocyclic compound ubiquitously found in the plant kingdom and a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds.[1][2] Microorganisms have evolved diverse and efficient metabolic pathways to utilize quinic acid as a carbon and energy source. Understanding the metabolic fate of quinic acid in these organisms is of paramount importance for various applications, including the production of valuable chemicals such as shikimic acid (a precursor for the antiviral drug oseltamivir) and protocatechuic acid (a versatile platform chemical), as well as for elucidating fundamental aspects of microbial physiology and biochemistry.[3][4][5] This technical guide provides a comprehensive overview of the core metabolic pathways of quinic acid in bacteria and fungi, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

Microorganisms primarily metabolize quinic acid through two main routes: a catabolic pathway leading to intermediates of central metabolism, and a biotransformation pathway for the synthesis of valuable compounds.

Fungal Catabolism of Quinic Acid

In many fungi, particularly in the well-studied models Aspergillus niger and Neurospora crassa, the catabolism of quinic acid is orchestrated by a set of genes organized in a cluster, known as the qa (quinic acid) gene cluster in N. crassa and the qut (quinic acid utilization) gene cluster in A. nidulans.[1][6][7][8] This pathway ultimately converts quinic acid to protocatechuic acid, which is then further metabolized via the β-ketoadipate pathway to enter the tricarboxylic acid (TCA) cycle.[1][7]

The key enzymatic steps in the fungal quinic acid catabolic pathway are:

  • Transport: Quinic acid is transported into the fungal cell by specific permeases. In Aspergillus niger, two pH-dependent permeases have been identified, one functioning optimally at acidic pH and the other at a more neutral pH.[9][10]

  • Oxidation: Intracellular quinic acid is oxidized to 3-dehydroquinic acid by quinate dehydrogenase (QDH) , a NAD(P)+-dependent enzyme.[11]

  • Dehydration: 3-Dehydroquinic acid is then dehydrated to 3-dehydroshikimic acid by 3-dehydrothis compound dehydratase .

  • Dehydrogenation: Finally, 3-dehydroshikimic acid is converted to protocatechuic acid by 3-dehydroshikimate dehydratase .

The expression of the qa and qut gene clusters is tightly regulated at the transcriptional level by a pathway-specific activator and repressor system, ensuring that the genes are only expressed in the presence of quinic acid as an inducer.[6][7][8]

Fungal_Quinic_Acid_Catabolism quinic_acid Quinic Acid (extracellular) quinic_acid_in Quinic Acid (intracellular) quinic_acid->quinic_acid_in Permease dehydroquinic_acid 3-Dehydroquinic Acid quinic_acid_in->dehydroquinic_acid This compound Dehydrogenase (NAD(P)+ -> NAD(P)H) dehydroshikimic_acid 3-Dehydroshikimic Acid dehydroquinic_acid->dehydroshikimic_acid 3-Dehydrothis compound Dehydratase protocatechuic_acid Protocatechuic Acid dehydroshikimic_acid->protocatechuic_acid 3-Dehydroshikimate Dehydratase beta_ketoadipate β-Ketoadipate Pathway protocatechuic_acid->beta_ketoadipate tca_cycle TCA Cycle beta_ketoadipate->tca_cycle Bacterial_Quinic_Acid_Catabolism quinic_acid Quinic Acid dehydroquinic_acid 3-Dehydroquinic Acid quinic_acid->dehydroquinic_acid This compound Dehydrogenase dehydroshikimic_acid 3-Dehydroshikimic Acid dehydroquinic_acid->dehydroshikimic_acid 3-Dehydrothis compound Dehydratase protocatechuic_acid Protocatechuic Acid dehydroshikimic_acid->protocatechuic_acid 3-Dehydroshikimate Dehydratase central_metabolism Central Metabolism protocatechuic_acid->central_metabolism Cultivation_Workflow start Start prepare_medium Prepare & Sterilize Minimal Salt Medium start->prepare_medium prepare_quinic Prepare Sterile Quinic Acid Solution start->prepare_quinic combine Combine Medium and Quinic Acid prepare_medium->combine prepare_quinic->combine inoculate Inoculate with Microorganism combine->inoculate incubate Incubate under Controlled Conditions inoculate->incubate monitor Monitor Growth incubate->monitor sample Collect Samples for Metabolite Analysis monitor->sample end End sample->end Enzyme_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Quinic Acid, NAD(P)+) start->prepare_mix equilibrate Equilibrate to Assay Temperature prepare_mix->equilibrate add_enzyme Add Cell-Free Extract to Initiate Reaction equilibrate->add_enzyme measure_abs Monitor Absorbance Increase at 340 nm add_enzyme->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

References

A Technical Guide to the Natural Sources, Abundance, and Analysis of Quinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinic acid, a cyclohexanecarboxylic acid, is a naturally occurring organic acid found across the plant kingdom and in some microorganisms.[1][2] It serves as a key chiral starting material in the synthesis of various pharmaceuticals.[2] This guide provides an in-depth overview of the natural sources of quinate, its abundance, and the technical protocols for its extraction and quantification.

Natural Sources and Abundance of this compound

This compound is widely distributed in a variety of plants, often found in its free form or as esters, most notably as a component of chlorogenic acids.[1][3] Significant concentrations are present in coffee beans, cinchona bark, and a range of fruits and vegetables.[2][4]

Quantitative Data on this compound Abundance

The following table summarizes the quantitative abundance of this compound in various natural sources. The data has been compiled from various scientific studies and food composition databases.

Natural SourcePart of Plant/ProductAbundance of this compoundReference(s)
Coffee
Instant Coffee PowderProcessed63.6 - 64.4 g/kg[5][6]
Green Coffee BeansSeedHigh, but variable[7]
Roasted Coffee BeansSeed~13% by weight[4]
Fruits
Prune (dried plum)Fruit1.8 g/100 g[8]
Kiwifruit, green (Hayward)Peeled Fruit0.6 g/100 g[8]
RaisinFruit0.8 g/100 g[8]
Sultana (Golden raisin)Fruit0.8 g/100 g[8]
Currant, driedFruit0.5 g/100 g[8]
Peach, yellow, unpeeledFruit0.3 g/100 g[8]
QuandongFruit Flesh0.3 g/100 g[8]
Plum, unpeeledFruit0.2 g/100 g[8]
Peach, canned in pear juiceFruit0.2 g/100 g[8]
Apricot, driedFruit0.1 g/100 g[8]
Nectarine, yellow, unpeeledFruit0.1 g/100 g[8]
Vegetables
Asparagus, green, rawSpear0.1 g/100 g[8]
Corn, sweet, kernels, frozenKernel0.1 g/100 g[8]
Herbs
Nepeta nuda subsp. lydiaeDried Plant Material224 µg/kg[9]
Other
PropolisBee Product0.2 - 6.2 mg/g[10]

Metabolic Pathways of this compound

This compound is a key intermediate in the biosynthesis of aromatic compounds in living systems.[2] Its own metabolism can follow different routes depending on the biological context.

Biosynthesis of this compound

In plants, this compound is synthesized from glucose via the shikimate pathway. The process begins with the conversion of glucose to erythrose 4-phosphate, which then condenses with phosphoenolpyruvate (B93156) to form 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP). Through the action of dehydroquinic acid synthase and a dehydrogenase, DAHP is converted to quinic acid.[4]

Quinate_Biosynthesis Glucose Glucose E4P Erythrose 4-phosphate Glucose->E4P DAHP DAHP E4P->DAHP PEP Phosphoenol- pyruvate PEP->DAHP DHQ 3-Dehydroquinic acid DAHP->DHQ DHQ synthase This compound Quinic Acid DHQ->this compound Dehydrogenase

Biosynthesis of Quinic Acid from Glucose.

Gut Microbiota Metabolism of this compound

In the human colon, chlorogenic acid is hydrolyzed by microbial esterases, releasing caffeic acid and quinic acid. The liberated quinic acid can then undergo further metabolism by the gut microbiota through two primary pathways: an oxidative route leading to protocatechuic acid, and a reductive route resulting in cyclohexanecarboxylic acid.[11][12]

Quinate_Metabolism cluster_colon Colon CGA Chlorogenic Acid QA Quinic Acid CGA->QA Microbial esterases CA Caffeic Acid CGA->CA Microbial esterases PCA Protocatechuic Acid QA->PCA Oxidative Route CCA Cyclohexane carboxylic Acid QA->CCA Reductive Route

Metabolism of this compound by Gut Microbiota.

Experimental Protocols

Accurate quantification of this compound in natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant sample.

Experimental_Workflow Sample Plant Material (e.g., leaves, fruits) Extraction Extraction (e.g., Methanol (B129727), Ethanol) Sample->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration SPE Solid Phase Extraction (Optional Purification) Filtration->SPE Analysis HPLC or UHPLC-MS/MS Analysis Filtration->Analysis SPE->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Workflow for this compound Extraction and Analysis.

Detailed Methodologies

1. Extraction of this compound from Plant Material

This protocol is a general guideline and may need optimization depending on the specific plant matrix.

  • Sample Preparation: Air-dry and powder the plant material (e.g., 100 g).[9]

  • Extraction Solvent: Use methanol or an ethanol-water mixture.[9][13]

  • Procedure:

    • Extract the powdered plant material with the chosen solvent (e.g., 3 x 300 mL of methanol) for 24 hours at room temperature.[9]

    • Combine the extracts and remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 30°C) to obtain the dry extract.[9]

    • For analysis, reconstitute the dry extract in a suitable solvent (e.g., methanol or the initial mobile phase for HPLC) to a known concentration (e.g., 1000 mg/L).[9]

    • Filter the reconstituted extract through a 0.2 µm microfiber filter prior to injection into the HPLC or UHPLC-MS/MS system.[9]

2. Quantification of this compound by HPLC

This method is adapted from a validated procedure for the analysis of organic acids.[10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable column for organic acid analysis, such as a Separon SGX C18 and a Polymer IEX H-form column in series.[10]

  • Mobile Phase: An isocratic mobile phase of 9 mmol/L sulfuric acid and methanol (95:5, v/v).[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Detection: UV detection at 215 nm.[10]

  • Quantification:

    • Prepare a series of standard solutions of quinic acid of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared sample extract.

    • Determine the concentration of quinic acid in the sample by comparing its peak area to the calibration curve.

3. Quantification of this compound by UHPLC-MS/MS

This method offers higher sensitivity and selectivity, particularly for complex matrices.[5][9]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC®-cHILIC) or a C18 column.[14]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6).[14]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific transition for quinic acid (e.g., m/z 191 -> m/z 85 or other characteristic fragments).

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., ¹³C-quinic acid) to improve accuracy and precision by accounting for matrix effects.[5][14]

    • Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of quinic acid.

    • Spike the sample extract with the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of quinic acid in the sample based on this calibration curve.

This guide provides a comprehensive overview for researchers and professionals working with quinic acid. The provided data and protocols serve as a strong foundation for further investigation and application of this versatile natural compound.

References

The Lynchpin of Plant Defenses: A Technical Guide to the Biological Significance of Quinate in Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinic acid (quinate), a carbocyclic acid derived from the shikimate pathway, plays a pivotal, yet often underestimated, role in plant secondary metabolism. Far from being a mere metabolic byproduct, this compound acts as a crucial precursor to a vast array of secondary metabolites, including the widely distributed and biologically active chlorogenic acids. Its accumulation underpins plant defense responses to both biotic and abiotic stresses, and its metabolism is intricately linked with primary metabolic pathways. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, its function as a key metabolic intermediate, and its involvement in plant stress physiology. We present detailed experimental protocols for the quantification of this compound and the characterization of key enzymes involved in its metabolism, alongside quantitative data to support further research and potential applications in drug development and crop improvement.

Introduction: this compound's Central Position in Plant Metabolism

The shikimate pathway is a fundamental metabolic route in plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) which are the building blocks of proteins and precursors for a multitude of secondary metabolites.[1][2][3] this compound, a structural isomer of shikimate, emerges from a branch of this pathway and serves as a significant reservoir of carbon that can be channeled into various metabolic routes.[1][4] Its primary recognized role is as a precursor for the synthesis of chlorogenic acids (CGAs), esters formed between quinic acid and hydroxycinnamic acids like caffeic acid.[5][6] These compounds are potent antioxidants and play critical roles in plant defense against herbivores and pathogens.[5][7] Furthermore, recent evidence suggests a link between this compound metabolism and lignin (B12514952) biosynthesis, a key component of plant cell walls.[8][9] The accumulation of this compound in response to environmental stressors highlights its importance in plant adaptation and survival.[10] This guide will delve into the multifaceted roles of this compound, providing the necessary technical details for its study.

The Shikimate-Quinate Metabolic Hub

This compound biosynthesis is directly linked to the shikimate pathway through the action of this compound dehydrogenase (QDH), which catalyzes the reversible reduction of 3-dehydrothis compound (B1236863) to this compound.[1][4] This reaction provides a critical shunt, diverting intermediates from primary metabolism into a dedicated pool for secondary metabolite production.

Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated and integrated with the broader metabolic status of the plant. While a complete signaling cascade remains to be fully elucidated, the available evidence points to a close interplay between the shikimate and this compound pathways, with the expression of key enzymes being responsive to developmental cues and environmental stresses.[1]

Quinate_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway (Primary Metabolism) cluster_this compound This compound Metabolism (Secondary Metabolism) PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase This compound This compound DHQ->this compound This compound Dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) invis1 Shikimate->invis1 Aromatic_AA Aromatic Amino Acids CGA Chlorogenic Acid (CGA) This compound->CGA HQT/HCT Lignin Lignin Precursors CGA->Lignin ? invis1->Aromatic_AA ... invis2

Figure 1: The Shikimate-Quinate Metabolic Hub.

Quantitative Data on this compound Metabolism

The efficiency and regulation of this compound metabolism are critical for understanding its physiological role. The following tables summarize key quantitative data for enzymes involved in this pathway and the accumulation of this compound under stress.

Table 1: Kinetic Properties of this compound Dehydrogenase (QDH) from Populus trichocarpa[6]
EnzymeSubstrateCofactorKm (µM)Vmax (µM s-1 mg-1)Specificity (Vmax/Km)
Poptr2 (QDH) This compoundNAD+134 ± 15165 ± 101.23
ShikimateNAD+8900 ± 120025 ± 30.0028
Poptr3 (QDH) This compoundNAD+125 ± 12110 ± 50.88
ShikimateNAD+500 ± 803 ± 0.50.006

Data represent the mean ± standard error of three independent protein purifications.

Table 2: this compound Accumulation in Response to Herbicide Stress
Plant SpeciesHerbicideTissueFold Increase in this compoundReference
Pisum sativumGlyphosateLeaves>100[11]
Amaranthus palmeriGlyphosateLeavesSignificant accumulation[11]
Papaver rhoeasSulfonylureaLeavesSignificant accumulation[12]
Table 3: Phytotoxicity of Exogenous this compound on Papaver rhoeas[12]
Growth StageED50 (mM)
4 true leaves52
6-8 true leaves62

ED50 is the concentration of this compound that causes a 50% reduction in shoot fresh weight.

Experimental Protocols

Extraction and Quantification of this compound and Chlorogenic Acid by HPLC

This protocol describes a general method for the extraction and quantification of this compound and chlorogenic acid from plant tissues.

HPLC_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) Grind Grind to a fine powder under liquid N2 Start->Grind Extract Extraction with 80% Methanol (B129727) (e.g., 100 mg tissue in 1 mL solvent) Grind->Extract Vortex Vortex and sonicate Extract->Vortex Centrifuge Centrifuge (e.g., 13,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter through 0.22 µm syringe filter Supernatant->Filter HPLC HPLC Analysis (C18 column, UV detection at 325 nm) Filter->HPLC Quantify Quantification against standard curves HPLC->Quantify

Figure 2: Workflow for this compound and CGA Quantification.

Methodology:

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

  • Clarification: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Detection: UV detector at 325 nm for chlorogenic acid. This compound itself does not have a strong chromophore and may require derivatization or detection by mass spectrometry for high sensitivity.[9][13][14]

    • Quantification: Prepare standard curves for this compound and chlorogenic acid of known concentrations to quantify the amounts in the plant extracts.

This compound Dehydrogenase (QDH) Enzyme Assay

This spectrophotometric assay measures the NAD+-dependent oxidation of this compound to 3-dehydrothis compound.[6]

Methodology:

  • Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 75 mM Tris-HCl, pH 8.5

    • 250 µM NAD+

    • Varying concentrations of this compound (e.g., 0.05 to 5 mM)

    • Plant protein extract (e.g., 10-50 µg)

  • Assay: Initiate the reaction by adding the protein extract. Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve. Use a molar extinction coefficient for NADH of 6220 M-1cm-1 to convert the rate of change in absorbance to the rate of NADH production. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Hydroxycinnamoyl-CoA:this compound Hydroxycinnamoyltransferase (HQT/HCT) Enzyme Assay

This assay measures the transfer of a hydroxycinnamoyl group from a CoA-thioester to this compound.[3][4]

Methodology:

  • Protein Extraction: Extract proteins as described for the QDH assay.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.0

    • 1 mM DTT

    • 100 µM p-coumaroyl-CoA (or other hydroxycinnamoyl-CoA)

    • 100 µM quinic acid

    • Plant protein extract (e.g., 10-50 µg)

  • Assay: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). Stop the reaction by adding an equal volume of methanol or by acidification.

  • Analysis: Analyze the reaction products by HPLC, monitoring for the formation of the corresponding hydroxycinnamoyl-quinate ester (e.g., p-coumaroyl-quinate). Quantify the product based on a standard curve.

Gene Expression Analysis of this compound Metabolism Genes

This protocol outlines the steps for analyzing the expression of genes encoding QDH and other related enzymes using reverse transcription quantitative PCR (RT-qPCR).[15]

Gene_Expression_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) RNA_Extraction Total RNA Extraction Start->RNA_Extraction RNA_QC RNA Quality Control (Nanodrop, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative quantification, e.g., ΔΔCt method) qPCR->Data_Analysis

Figure 3: Workflow for Gene Expression Analysis.

Methodology:

  • RNA Extraction: Extract total RNA from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).

  • RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check the integrity of the RNA by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a real-time PCR system, gene-specific primers for the target genes (e.g., QDH), and a suitable reference gene for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.

Conclusion and Future Perspectives

This compound stands as a critical nexus between primary and secondary metabolism in plants, with profound implications for plant fitness and defense. Its role as a precursor to a diverse array of bioactive compounds, coupled with its accumulation under stress, makes it a compelling target for both fundamental research and applied science. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to further unravel the complexities of this compound metabolism. Future research should focus on elucidating the complete signaling pathways that regulate this compound biosynthesis and its flux into different secondary metabolic pathways. A deeper understanding of these processes will be invaluable for the development of novel strategies to enhance crop resilience and for the discovery of new plant-derived pharmaceuticals. The potential phytotoxic properties of this compound also warrant further investigation for its possible application as a natural herbicide.[16]

References

enzymatic conversion of 3-dehydroquinate to quinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymatic Conversion of 3-Dehydroquinate (B1236863) to this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] This pathway is absent in mammals, making its enzymes prime targets for the development of novel antimicrobial agents and herbicides. The pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, including 3-dehydrothis compound (DHQ).[2]

While the primary fate of DHQ in the shikimate pathway is its dehydration to 3-dehydroshikimate catalyzed by 3-dehydrothis compound dehydratase (DHQD), a competing reaction exists in many organisms: the reduction of DHQ to this compound.[3][4][5] This reversible reaction is a key step in the this compound pathway, which is involved in the catabolism of this compound as a carbon source and is closely interlinked with shikimate metabolism.[5][6] The enzyme responsible for this conversion is typically a this compound/shikimate dehydrogenase, a versatile oxidoreductase that can utilize both substrates.[7][8]

Understanding the kinetics and mechanisms of this enzymatic conversion is vital for drug development professionals targeting the shikimate pathway, as the diversion of DHQ to this compound can impact the flux towards essential aromatic amino acid synthesis. This guide provides a detailed technical overview of the reaction, the enzymes involved, quantitative kinetic data, and comprehensive experimental protocols.

The Core Reaction: 3-Dehydrothis compound to this compound

The conversion of 3-dehydrothis compound to L-quinate is a reversible oxidoreduction reaction. The ketone group at the C-3 position of 3-dehydrothis compound is stereospecifically reduced to a hydroxyl group, requiring a hydride donor, typically NADH or NADPH.

Reaction: 3-Dehydrothis compound + NAD(P)H + H⁺ ⇌ L-Quinate + NAD(P)⁺

This reaction is catalyzed by enzymes belonging to the oxidoreductase family, specifically this compound/shikimate dehydrogenases.[7]

Caption: Enzymatic reduction of 3-dehydrothis compound to L-quinate.

Enzymology: this compound/Shikimate Dehydrogenase

The primary enzyme catalyzing the reduction of 3-dehydrothis compound to this compound is This compound/Shikimate Dehydrogenase (EC 1.1.1.282) . A well-characterized example is the YdiB protein from Escherichia coli.[1][7] This enzyme is notable for its dual substrate specificity, acting on both 3-dehydrothis compound and 3-dehydroshikimate.[8] It can utilize either NAD⁺ or NADP⁺ as a cofactor, though it often exhibits a higher catalytic efficiency with NAD⁺.[1][8]

Quantitative Data

The kinetic parameters of an enzyme are essential for understanding its efficiency and substrate preference. The following table summarizes the kinetic data for the this compound/shikimate dehydrogenase (YdiB) from E. coli.

SubstrateCofactorK_m_ (μM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (μM⁻¹s⁻¹)
L-QuinateNAD⁺9.111312.42
L-QuinateNADP⁺555--
ShikimateNAD⁺2.99131.38
ShikimateNADP⁺120--
Data sourced from UniProt (P0A6D5) for E. coli YdiB at pH 9.0 and 20°C.[1]

Metabolic Context

The conversion of 3-dehydrothis compound to this compound represents a critical branch point between primary and secondary metabolism. 3-Dehydrothis compound is an intermediate in the essential shikimate pathway, but its conversion to this compound diverts it from the production of aromatic amino acids.

Metabolic_Pathway cluster_shikimate Shikimate Pathway cluster_this compound This compound Pathway pathway_node pathway_node key_intermediate key_intermediate DAHP DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydrothis compound Dehydratase (aroD) This compound This compound DHQ->this compound this compound/Shikimate Dehydrogenase (ydiB) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (aroE) Chorismate Chorismate Shikimate->Chorismate Multiple Steps AAs Aromatic Amino Acids Chorismate->AAs

Caption: Intersection of the Shikimate and this compound pathways.

Experimental Protocols

Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for producing and purifying a His-tagged this compound/shikimate dehydrogenase, such as E. coli YdiB, for in vitro studies.

  • Cloning and Transformation: The gene encoding the dehydrogenase is cloned into an expression vector (e.g., pET-28a) with an N-terminal or C-terminal polyhistidine tag. The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9]

  • Cell Culture and Induction:

    • Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) with an overnight culture of the expression strain.[10]

    • Grow the culture at 37°C with shaking (200-220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[10]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[9][10]

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.[10]

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication on ice or using a French press.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Verification and Storage:

    • Analyze the purified fractions using SDS-PAGE to confirm the protein's size and purity.[9]

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • For long-term storage, dialyze the protein into a suitable storage buffer (e.g., containing 50% glycerol) and store at -80°C.[10]

Enzyme Activity Assay

The activity of this compound/shikimate dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H (ε = 6220 M⁻¹cm⁻¹).

To Measure the Reduction of 3-Dehydrothis compound:

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl or BTP-HCl, pH 7.5-9.0.[11]

    • Substrate: 1-10 mM 3-dehydrothis compound solution. (Note: DHQ is not widely available commercially and may need to be synthesized enzymatically from this compound using a membrane fraction from Gluconobacter species).[12]

    • Cofactor: 1-2 mM NADH or NADPH solution.[11]

    • Purified enzyme solution.

  • Procedure:

    • Set a spectrophotometer to 340 nm and maintain the temperature at 25-30°C.

    • In a 1 mL cuvette, combine the assay buffer, NADH/NADPH solution, and the 3-dehydrothis compound solution.

    • Initiate the reaction by adding a small volume (5-10 µL) of the purified enzyme.

    • Immediately mix and monitor the decrease in absorbance at 340 nm over time (3-5 minutes).

    • The initial linear rate of the reaction (ΔA₃₄₀/min) is used for kinetic calculations.

To Determine Kinetic Parameters (K_m_ and V_max_):

  • Perform the assay as described above, but vary the concentration of one substrate (e.g., 3-dehydrothis compound from 0-500 µM) while keeping the cofactor concentration saturating (e.g., 1.5 mM NADPH).[10][11]

  • Repeat the experiment by varying the cofactor concentration while keeping the substrate concentration saturating.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Workflow step step process process result result cloning Gene Cloning into Expression Vector expression Protein Expression in E. coli cloning->expression lysis Cell Lysis & Lysate Clarification expression->lysis purification Affinity Chromatography (e.g., Ni-NTA) lysis->purification pure_enzyme Purified Enzyme purification->pure_enzyme verification Purity Check (SDS-PAGE) & Concentration assay Enzyme Activity Assay (Spectrophotometry) verification->assay kinetics Kinetic Parameter Determination assay->kinetics activity_data Specific Activity assay->activity_data kinetic_params Km, Vmax, kcat kinetics->kinetic_params pure_enzyme->verification

Caption: Experimental workflow for enzyme characterization.

Relevance for Drug Development

The shikimate pathway is an established target for antimicrobial drug discovery because it is essential in pathogens but absent in humans.[9] While most efforts have focused on inhibiting enzymes like DHQD or EPSP synthase, understanding the complete metabolic network, including the this compound shunt, is critical.

  • Target Validation: The activity of this compound/shikimate dehydrogenase can modulate the concentration of the DHQD substrate, 3-dehydrothis compound. A highly active dehydrogenase could potentially lower the DHQ pool, affecting the efficacy of drugs that target DHQD.

  • Bypass Mechanisms: In some contexts, the interconversion of this compound and shikimate pathway intermediates could offer a bypass or a reservoir of metabolites, potentially contributing to drug resistance.

  • Novel Drug Targets: The this compound/shikimate dehydrogenases themselves could be considered potential targets, especially if their activity is proven essential for the pathogen's survival or virulence under specific conditions.

A thorough characterization of the provides a more complete picture of the metabolic landscape surrounding the shikimate pathway, enabling a more rational and effective approach to the design of novel therapeutics.

References

Quinate: A Promising Precursor for the Sustainable Synthesis of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainably sourced aromatic compounds in the pharmaceutical, chemical, and food industries has spurred research into alternative feedstocks to replace petroleum-based starting materials. Quinate, a hydroaromatic compound readily available from plant biomass, is emerging as a promising and renewable precursor for the bio-based production of a wide array of valuable aromatic molecules. This technical guide provides a comprehensive overview of the metabolic pathways involved in this compound utilization, strategies for the metabolic engineering of microorganisms to channel this compound towards desired aromatic products, and detailed experimental considerations for developing efficient bioprocesses.

The Central Role of the this compound Catabolic Pathway

In several microorganisms, particularly the industrial workhorse Corynebacterium glutamicum, a natural catabolic pathway exists for the utilization of this compound as a carbon source. This pathway serves as the entry point for converting this compound into intermediates of the central carbon metabolism, which can then be redirected towards the synthesis of valuable aromatic compounds.

The catabolism of this compound proceeds through a series of enzymatic reactions that funnel it into the shikimate pathway, a core metabolic route for the biosynthesis of aromatic amino acids and other aromatic molecules. The key enzymatic steps in C. glutamicum are:

  • This compound/Shikimate Dehydrogenase (QsuD): This enzyme catalyzes the oxidation of this compound to 3-dehydrothis compound (B1236863).

  • Dehydrothis compound Dehydratase (QsuC): 3-dehydrothis compound is then dehydrated to form 3-dehydroshikimate.

  • Dehydroshikimate Dehydratase (QsuB): Finally, 3-dehydroshikimate is converted to protocatechuate, a key aromatic intermediate.[1]

Protocatechuate can then be further metabolized through the β-ketoadipate pathway or serve as a precursor for the synthesis of various aromatic compounds.[1]

Metabolic Engineering Strategies for Aromatic Compound Production from this compound

The native this compound catabolic pathway provides a strong foundation for the metabolic engineering of microorganisms to overproduce specific aromatic compounds. The general strategy involves redirecting the metabolic flux from this compound towards a target molecule by overexpressing key biosynthetic enzymes and eliminating competing pathways.

Enhancing the this compound Utilization and Shikimate Pathways

To maximize the conversion of this compound to aromatic products, it is often necessary to enhance the expression of the genes involved in the this compound catabolic pathway and the subsequent shikimate pathway. This can be achieved by:

  • Promoter Engineering: Replacing the native promoters of the qsuD, qsuC, and qsuB genes with stronger, constitutive promoters to increase their expression.

  • Overexpression of Shikimate Pathway Genes: Increasing the expression of genes such as aroG, aroB, and aroE to pull the metabolic flux from 3-dehydroshikimate towards chorismate, a central branch-point intermediate in the shikimate pathway.[2]

Channeling Carbon Flux to Specific Aromatic Compounds

Once the flux towards chorismate is enhanced, various enzymatic modules can be introduced to synthesize a diverse range of aromatic compounds. For example:

  • p-Hydroxybenzoic Acid (PHBA): Overexpression of chorismate pyruvate-lyase (ubiC) from E. coli in C. glutamicum can convert chorismate to PHBA.[3]

  • Protocatechuic Acid (PCA): While a natural product of this compound catabolism, its overproduction can be achieved by deleting genes involved in its degradation, such as those in the β-ketoadipate pathway.[4]

  • Vanillin: By introducing genes for 3-dehydroshikimate dehydratase and carboxylic acid reductase, the metabolic flux from this compound can be directed towards the production of vanillin.[5]

  • p-Aminobenzoic Acid (PABA): The introduction of genes encoding aminodeoxychorismate synthase (pabA and pabB) and aminodeoxychorismate lyase (pabC) can convert chorismate to PABA.[3]

Eliminating Competing Pathways

A crucial step in metabolic engineering is the deletion of genes that encode for enzymes in competing pathways, which can drain the precursor pool and reduce the yield of the target product. Key targets for deletion in C. glutamicum for aromatic production from this compound include:

  • β-Ketoadipate Pathway Genes: Deletion of genes such as pcaHG prevents the degradation of protocatechuate.[5]

  • Pyruvate Kinase (pyk): Deleting this gene can increase the availability of phosphoenolpyruvate (B93156) (PEP), a key precursor for the shikimate pathway.[3]

  • Lactate (B86563) Dehydrogenase (ldhA): This deletion prevents the formation of lactate as a byproduct during fermentation.[3]

Quantitative Data on Aromatic Compound Production

While much of the research on high-titer aromatic compound production has focused on glucose as a feedstock, the principles and engineered strains are readily adaptable to this compound. The following table summarizes representative quantitative data for the production of aromatic compounds in engineered Corynebacterium glutamicum, primarily from glucose, which serves as a benchmark for processes utilizing this compound.

Aromatic CompoundEngineered MicroorganismPrecursorTiter (g/L)Yield (% mol/mol)Productivity (g/L/h)Reference
Protocatechuic Acid (PCA)Corynebacterium glutamicumGlucose82.732.8-[6]
p-Hydroxybenzoic Acid (PHBA)Corynebacterium glutamicumGlucose36.641-[3]
p-Aminobenzoic Acid (PABA)Corynebacterium glutamicumGlucose43--[3]
VanillinPseudomonas putidaFerulic Acid~1.4 (8.3 mM)--[7]
PhenolE. coliGlucose3.511.70.067[8]

Experimental Protocols

Medium Composition for Corynebacterium glutamicum Fermentation

A defined minimal medium is crucial for reproducible fermentation studies. The CGXII minimal medium is a commonly used formulation for C. glutamicum.[9] For growth on this compound, glucose is replaced with this compound as the primary carbon source.

CGXII Minimal Medium Composition (per liter):

ComponentConcentration
Quinic acid20 g
(NH₄)₂SO₄20 g
Urea (B33335)5 g
K₂HPO₄1 g
KH₂PO₄1 g
MgSO₄·7H₂O0.25 g
CaCl₂·2H₂O10 mg
FeSO₄·7H₂O10 mg
MnSO₄·H₂O10 mg
ZnSO₄·7H₂O1 mg
CuSO₄0.2 mg
NiCl₂·6H₂O0.02 mg
Biotin (B1667282)0.2 mg
Protocatechuic acid30 mg (as an inducer if necessary)

Note: The medium should be sterilized by autoclaving, and heat-sensitive components like biotin and this compound should be filter-sterilized and added separately.

Cultivation and Fermentation Conditions

Inoculum Preparation:

  • Inoculate a single colony of the engineered C. glutamicum strain into a test tube containing 5 mL of BHI medium.

  • Incubate overnight at 30°C with shaking at 200 rpm.

  • Use this pre-culture to inoculate a shake flask containing the defined minimal medium with this compound.

Shake Flask Cultivation:

  • Working Volume: 50 mL in a 500 mL baffled shake flask.

  • Temperature: 30°C.

  • Agitation: 200 rpm.

  • Duration: 48-72 hours.

Fed-Batch Fermentation: For higher cell densities and product titers, a fed-batch fermentation strategy is recommended.

  • Initial Batch Phase: Grow the culture in the defined minimal medium until the initial carbon source is nearly depleted.

  • Feeding Phase: Feed a concentrated solution of this compound and other limiting nutrients (e.g., nitrogen source) to maintain a low substrate concentration and avoid overflow metabolism. The feed rate can be controlled based on parameters like dissolved oxygen (DO) or pH.

  • pH Control: Maintain pH at 7.0 using automated addition of NH₄OH or NaOH.

  • Aeration: Maintain dissolved oxygen above 20% saturation by adjusting the agitation and aeration rates.

Analytical Methods for this compound and Aromatic Compounds

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and aromatic compounds in fermentation broth.[1][10]

Sample Preparation:

  • Centrifuge the fermentation broth to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase if necessary.

HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detector, with the wavelength set to the absorbance maximum of the target aromatic compound (e.g., ~254 nm for many simple aromatics).

  • Quantification: Use a standard curve of the pure compound for accurate quantification.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows for the synthesis of aromatic compounds from this compound.

This compound Catabolic Pathway in Corynebacterium glutamicum

Quinate_Catabolism This compound This compound Dehydrothis compound 3-Dehydrothis compound This compound->Dehydrothis compound QsuD Dehydroshikimate 3-Dehydroshikimate Dehydrothis compound->Dehydroshikimate QsuC Protocatechuate Protocatechuate Dehydroshikimate->Protocatechuate QsuB BetaKetoadipate β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate PHBA_Production cluster_native Native Pathway cluster_engineered Engineered Pathway This compound This compound Dehydroshikimate 3-Dehydroshikimate This compound->Dehydroshikimate QsuDC Shikimate Shikimate Dehydroshikimate->Shikimate aroE Chorismate Chorismate Shikimate->Chorismate aroA, aroL, aroC PHBA p-Hydroxybenzoic Acid Chorismate->PHBA ubiC (overexpressed) Aromatic_Amino_Acids Aromatic Amino Acids Chorismate->Aromatic_Amino_Acids Competing Pathway Strain_Development_Workflow Start Start with Wild-Type C. glutamicum Deletion Delete Competing Pathways (e.g., pcaHG, pyk, ldhA) Start->Deletion Overexpression Overexpress this compound Utilization and Shikimate Pathway Genes (e.g., qsu operon, aroG, aroB, aroE) Deletion->Overexpression Integration Integrate Biosynthetic Pathway for Target Aromatic (e.g., ubiC for PHBA) Overexpression->Integration Optimization Optimize Fermentation Conditions (Medium, pH, Aeration, Feeding) Integration->Optimization Analysis Analyze Product Titer, Yield, and Productivity (HPLC) Optimization->Analysis ScaleUp Scale-up to Bioreactor Analysis->ScaleUp

References

The Physiological Role of Quinate Accumulation in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinate, a cyclic polyol carboxylate, is a significant secondary metabolite in plants, branching from the primary shikimate pathway. Its accumulation is increasingly recognized as a pivotal component of the plant's response to a variety of biotic and abiotic stresses. This technical guide provides an in-depth exploration of the physiological roles of this compound, detailing its biosynthesis, its function in plant defense and stress response, and its role as a precursor for valuable secondary metabolites. This document summarizes quantitative data on this compound accumulation, provides detailed experimental protocols for its analysis, and visualizes key metabolic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a secondary metabolite synthesized from 3-dehydrothis compound (B1236863), an intermediate of the shikimate pathway. The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria, but is absent in animals, making it an attractive target for herbicides and antimicrobial agents.[1] While shikimate is a core component of primary metabolism, this compound's role extends into the realm of specialized secondary metabolism, where it can accumulate to high levels in certain plant species.[1]

The accumulation of this compound is not merely a metabolic overflow but a regulated process with significant physiological implications. It serves as a precursor for a wide array of secondary metabolites, including chlorogenic acid (an ester of caffeic acid and quinic acid), which acts as a feeding deterrent to herbivores and possesses antimicrobial properties.[1] Furthermore, this compound accumulation is induced by various environmental stressors, including herbicide application, pathogen infection, and abiotic challenges like drought and salinity.[2][3] Exogenous application of this compound has been shown to be phytotoxic, mimicking the effects of certain herbicides, suggesting its direct involvement in plant stress responses.[2]

This guide aims to provide a comprehensive technical overview of the physiological significance of this compound accumulation in plants, targeting researchers and professionals who seek to understand and manipulate this pathway for applications in agriculture and drug development.

Biosynthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to the shikimate pathway, diverging at the intermediate 3-dehydrothis compound.

The this compound Biosynthetic Pathway

This compound is synthesized from 3-dehydrothis compound in a reaction catalyzed by This compound dehydrogenase (QDH) .[4][5] QDH is an NAD(P)H-dependent oxidoreductase that reduces the keto group of 3-dehydrothis compound to a hydroxyl group, forming this compound. QDH evolved from shikimate dehydrogenase (SDH) , a key enzyme in the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate, through a gene duplication event that occurred prior to the gymnosperm/angiosperm split.[4][5] This evolutionary divergence led to the neofunctionalization of QDH, enabling the production of this important secondary metabolite.[2]

The shikimate pathway itself is a seven-step metabolic route converting phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids.[6]

Quinate_Biosynthesis cluster_shikimate Shikimate Pathway cluster_this compound This compound Branch PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound PEP->DHQ E4P Erythrose 4-Phosphate E4P->DHQ DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase This compound This compound DHQ->this compound QDH Shikimate Shikimate DHS->Shikimate SDH Chorismate Chorismate Shikimate->Chorismate AAs Aromatic Amino Acids Chorismate->AAs Secondary_Metabolites Secondary Metabolites (e.g., Chlorogenic Acid) This compound->Secondary_Metabolites QDH_Regulation Stress Biotic/Abiotic Stress Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Stress->Signaling_Cascade WRKY_TF WRKY Transcription Factor Signaling_Cascade->WRKY_TF Activation QDH_Gene QDH Gene Promoter (with W-box) WRKY_TF->QDH_Gene Binds to W-box QDH_Protein QDH Protein QDH_Gene->QDH_Protein Transcription & Translation This compound This compound QDH_Protein->this compound Catalysis Hormonal_Crosstalk Pathogen Pathogen Attack SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway Herbivory Herbivory JA_Pathway Jasmonic Acid (JA) Pathway Herbivory->JA_Pathway SA_Pathway->JA_Pathway Antagonistic Crosstalk Quinate_Metabolism This compound Metabolism (QDH expression) SA_Pathway->Quinate_Metabolism Modulates JA_Pathway->SA_Pathway Antagonistic Crosstalk JA_Pathway->Quinate_Metabolism Modulates Stress_Metabolomics_Workflow cluster_experiment Experimental Setup cluster_sampling Sampling and Extraction cluster_analysis Analysis cluster_interpretation Interpretation Plant_Growth Plant Growth (Controlled Environment) Stress_Treatment Stress Application (e.g., Herbicide, Drought) Plant_Growth->Stress_Treatment Control_Group Control Group (No Stress) Plant_Growth->Control_Group Harvesting Tissue Harvesting (e.g., Leaves, Roots) Stress_Treatment->Harvesting Control_Group->Harvesting Freezing Flash Freezing (Liquid Nitrogen) Harvesting->Freezing Extraction Metabolite Extraction (e.g., 80% Methanol) Freezing->Extraction HPLC_Analysis HPLC-UV/MS Analysis Extraction->HPLC_Analysis Data_Processing Data Processing and Statistical Analysis HPLC_Analysis->Data_Processing Metabolite_ID Metabolite Identification (this compound and others) Data_Processing->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Conclusion Biological Interpretation Pathway_Analysis->Biological_Conclusion Gene_Expression_Workflow cluster_experiment_gene Experimental Setup cluster_sampling_gene Sampling and RNA Extraction cluster_analysis_gene Gene Expression Analysis cluster_correlation Correlation with Metabolites Plant_Growth_Gene Plant Growth (Controlled Environment) Stress_Treatment_Gene Stress Application Plant_Growth_Gene->Stress_Treatment_Gene Control_Group_Gene Control Group Plant_Growth_Gene->Control_Group_Gene Harvesting_Gene Tissue Harvesting Stress_Treatment_Gene->Harvesting_Gene Control_Group_Gene->Harvesting_Gene RNA_Extraction Total RNA Extraction Harvesting_Gene->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) (for QDH and other genes) cDNA_Synthesis->qPCR Data_Analysis_Gene Relative Gene Expression Analysis qPCR->Data_Analysis_Gene Correlation Correlate Gene Expression with this compound Levels Data_Analysis_Gene->Correlation Conclusion_Gene Mechanistic Insights Correlation->Conclusion_Gene

References

A Deep Dive into Quinic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinic acid, a naturally occurring cyclitol, has a rich history spanning over two centuries, from its initial discovery in the bark of the Cinchona tree to its modern-day investigation for a myriad of therapeutic applications. This comprehensive technical guide delves into the core aspects of quinic acid research, providing a historical overview, quantitative data on its physicochemical properties and biological activities, detailed experimental protocols for its isolation and analysis, and a visual exploration of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic promise of this versatile molecule.

Discovery and History of Quinic Acid Research

The scientific journey of quinic acid began in the late 18th century. In 1790, the German pharmacist Friedrich Christian Hofmann first isolated this organic acid from Cinchona bark, a well-known source of the antimalarial alkaloid quinine.[1] Early research focused on its basic chemical properties and metabolism. A significant milestone in understanding its fate in the body came in 1863, when German chemist Eduard Lautemann discovered that quinic acid is metabolized into hippuric acid in animals.[1]

For a long period, quinic acid remained a molecule of academic interest, primarily within the realm of natural product chemistry. However, the 20th and 21st centuries witnessed a resurgence of interest in quinic acid, driven by advancements in analytical techniques and a growing understanding of its biological significance. A pivotal moment in its modern history was the recognition of its role as a versatile chiral starting material for the synthesis of complex pharmaceuticals.[1] Notably, it serves as a key building block in the synthesis of oseltamivir, the active ingredient in the antiviral drug Tamiflu, used to treat influenza A and B.[1]

Recent research has pivoted towards elucidating the diverse pharmacological activities of quinic acid, including its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. This has opened up new avenues for its potential application in the prevention and treatment of a range of chronic diseases.

Timeline of Key Milestones in Quinic Acid Research:

YearMilestoneSignificance
1790Friedrich Christian Hofmann isolates quinic acid from Cinchona bark.[1]The discovery of a new natural organic acid.
1863Eduard Lautemann demonstrates the metabolic conversion of quinic acid to hippuric acid.[1]Early insight into the in vivo fate of quinic acid.
Mid-20th CenturyElucidation of the shikimate pathway.Understanding the biosynthetic origin of quinic acid in plants and microorganisms.
Late 20th CenturyUse of quinic acid as a chiral pool starting material in organic synthesis.Enabled the synthesis of complex, stereochemically defined molecules.
Early 2000sApplication of quinic acid in the synthesis of Oseltamivir (Tamiflu®).[1]A major pharmaceutical application highlighting its importance as a chiral building block.
2010s-PresentExtensive investigation into the anti-inflammatory, antioxidant, and anticancer properties.Revelation of the therapeutic potential of quinic acid beyond its role as a synthetic intermediate.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of quinic acid.

PropertyValue
Molecular FormulaC₇H₁₂O₆
Molar Mass192.17 g/mol
Melting Point168 °C
Density1.35 g/cm³
Water SolubilitySoluble
AppearanceColorless solid
Biological Activity of Quinic Acid

Quinic acid has demonstrated a range of biological activities. The following table presents a summary of its in vitro anticancer activity, with IC₅₀ values indicating the concentration required to inhibit the growth of cancer cell lines by 50%.

Cell LineCancer TypeIC₅₀ (µg/mL)
A-549Lung Carcinoma50.347 ± 1.975
MCF-7Breast Adenocarcinoma36.237 ± 1.729
HeLaCervical Adenocarcinoma33.136 ± 2.370
BT-549Breast Ductal Carcinoma33.514 ± 2.261

Experimental Protocols

Extraction and Isolation of Quinic Acid from Plant Material (General Protocol)

This protocol provides a general methodology for the extraction and isolation of quinic acid from plant sources, such as Cinchona bark or citrus peels.

1. Sample Preparation:

  • Air-dry the plant material (e.g., Cinchona bark) at room temperature or in an oven at a temperature below 60°C to prevent degradation of thermolabile compounds.
  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Maceration:
  • Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or a mixture of ethanol and water) at room temperature for a period of 24-72 hours with occasional agitation.
  • Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process with fresh solvent to ensure maximum recovery.
  • Soxhlet Extraction:
  • Place the powdered plant material in a thimble within a Soxhlet apparatus.
  • Continuously extract with a suitable solvent (e.g., toluene) for several hours (typically 6 hours). This method is more efficient than maceration but uses higher temperatures.

3. Fractionation and Purification:

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.
  • The concentrated extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Quinic acid, being polar, will typically be found in the more polar fractions (e.g., ethyl acetate or aqueous fraction).
  • Column Chromatography:
  • Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a reverse-phase material (e.g., C18).
  • Load the concentrated fraction onto the column.
  • Elute the column with a solvent system of increasing polarity (for normal phase) or decreasing polarity (for reverse phase). For example, a gradient of methanol in water can be used for reverse-phase chromatography.[2]
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • Combine fractions containing the pure compound, as identified by TLC and subsequent spectroscopic analysis.

4. Identification and Characterization:

  • The structure of the isolated quinic acid can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Analysis of Quinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of quinic acid in extracts or purified samples.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

2. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 column (e.g., Separon SGX C18), is commonly used.[3]
  • Mobile Phase: A typical mobile phase for the separation of organic acids like quinic acid is an isocratic or gradient mixture of an acidic aqueous solution and an organic solvent. For example, a mixture of dilute sulfuric acid and methanol (e.g., 95:5 v/v) can be used.[3]
  • Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is generally employed.[3]
  • Column Temperature: The separation is typically performed at a controlled temperature, for instance, 25°C.
  • Detection: Quinic acid can be detected by UV absorbance at a low wavelength, typically around 215 nm.[3]

3. Sample and Standard Preparation:

  • Prepare a stock solution of a quinic acid standard of known concentration in the mobile phase or a suitable solvent.
  • Create a series of calibration standards by diluting the stock solution to different concentrations.
  • Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter to remove any particulate matter.

4. Analysis:

  • Inject the calibration standards into the HPLC system and record the peak areas.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Inject the sample solution and determine the peak area corresponding to quinic acid.
  • Calculate the concentration of quinic acid in the sample by using the calibration curve.

Signaling Pathways and Biosynthesis

Inhibition of NF-κB and MAP Kinase Signaling Pathways

A significant body of research has demonstrated that the anti-inflammatory effects of quinic acid are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein (MAP) Kinase signaling pathways. In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), these pathways are activated, leading to the expression of pro-inflammatory genes. Quinic acid has been shown to interfere with this cascade, thereby reducing the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates MAPK MAP Kinase Pathway TNFR->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Induces Quinic_Acid Quinic Acid Quinic_Acid->MAPK Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Quinic acid's anti-inflammatory mechanism.

Biosynthesis of Quinic Acid

Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). The biosynthesis of quinic acid begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway).

G PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DAHP synthase Quinic_Acid Quinic Acid DHQ->Quinic_Acid This compound dehydrogenase Shikimate_Pathway To Shikimate Pathway (Aromatic Amino Acids) DHQ->Shikimate_Pathway DHQ dehydratase Glucose Glucose Glucose->E4P

Caption: Biosynthesis of quinic acid from glucose.

Conclusion

From its humble beginnings as a crystalline substance isolated from Cinchona bark, quinic acid has evolved into a molecule of significant scientific and therapeutic interest. Its journey through the annals of chemical research has been marked by key discoveries that have not only illuminated its fundamental properties and biological roles but have also paved the way for its application in modern medicine. The wealth of quantitative data on its biological activities, coupled with a deeper understanding of its mechanisms of action at the molecular level, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore and unlock the full potential of this remarkable natural product. As research continues to unravel the intricate details of its pharmacological profile, quinic acid is poised to remain a subject of intensive investigation, with the promise of new and exciting applications in the years to come.

References

Quinate Metabolism in Response to Environmental Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate, a cyclic polyol, is a key metabolite at the crossroads of primary and secondary metabolism in plants and microorganisms. Derived from the shikimate pathway, this compound and its derivatives, such as chlorogenic acids, play pivotal roles in plant defense against a variety of environmental challenges, including pathogen attack, herbivory, and abiotic stresses like drought, salinity, and temperature fluctuations.[1][2] The accumulation of this compound under stress conditions is a well-documented phenomenon, suggesting its importance as a stress-responsive molecule.[3][4] This technical guide provides a comprehensive overview of this compound metabolism in the context of environmental stress, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is critical for researchers in plant science, as well as for professionals in drug development seeking to leverage plant-derived bioactive compounds.

Core Concepts: The Intersection of Primary and Secondary Metabolism

The biosynthesis of this compound is intricately linked to the shikimate pathway, a central route in primary metabolism responsible for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[5] this compound is formed from 3-dehydrothis compound, an intermediate of the shikimate pathway, through the action of this compound dehydrogenase (QDH).[6] This positions this compound metabolism as a branch point, diverting carbon flow from primary metabolism into the synthesis of a diverse array of secondary metabolites, including phenylpropanoids and flavonoids, which are crucial for stress adaptation.[1] The dual role of the enzymes involved, such as shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH), which belong to the same gene family, highlights the evolutionary link between primary and secondary metabolism in plants.[7][8]

Quantitative Analysis of this compound Accumulation Under Stress

The quantification of this compound and its derivatives is essential for understanding their roles in stress responses. Various environmental stressors have been shown to induce the accumulation of this compound in plant tissues. The following tables summarize key quantitative data from published studies.

Table 1: Quinic Acid Concentration in Quercus suber Leaves Under Temperature Stress

TemperatureQuinic Acid Concentration (relative units)Reference
10°CLower concentration[9]
28°CHigher concentration[9]

Table 2: Quinic Acid Accumulation in Various Plant Species After Glyphosate Treatment

Plant SpeciesQuinic Acid (µg/g Fresh Weight)Reference
Spring Wheat1208[3]
Corn1440[3]
Sunflower1449[3]
Annual Ryegrass2309[3]
Sorghum2488[3]
Perennial Ryegrass5621[3]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to studying this compound metabolism. This section provides detailed protocols for key experiments.

Protocol 1: Extraction of Quinic Acid from Plant Tissues for LC-MS/MS Analysis

This protocol is adapted from methods for the extraction of polar metabolites and organic acids from plant tissues.[10][11][12]

Materials:

  • Fresh or frozen plant tissue (e.g., leaves)

  • Liquid nitrogen

  • 80% Methanol (B129727) (pre-chilled at -20°C)

  • 0.1% Formic acid in water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Syringe filters (0.22 µm, PVDF or nylon)

  • LC-MS vials

Procedure:

  • Weigh approximately 50-100 mg of fresh or frozen plant tissue and place it in a pre-chilled 2 mL microcentrifuge tube.

  • Immediately freeze the tissue in liquid nitrogen.

  • Add 1 mL of pre-chilled 80% methanol to the tube. For frozen samples, add the solvent before the tissue thaws.

  • Homogenize the tissue using a bead beater (2 cycles of 45 seconds at 6.5 m/s) or by grinding to a fine powder with a mortar and pestle pre-chilled with liquid nitrogen.

  • Incubate the homogenate at 4°C for 1 hour with occasional vortexing to ensure complete extraction.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.

  • Vortex the sample thoroughly and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Enzyme Assay for this compound Dehydrogenase (QDH)

This protocol is based on the principles of spectrophotometric enzyme assays for dehydrogenases, including shikimate dehydrogenase, by monitoring the change in absorbance of NAD(P)H at 340 nm.[5][13][14]

Materials:

  • Plant protein extract

  • 1 M Tris-HCl buffer, pH 8.5

  • 100 mM Quinic acid solution

  • 10 mM NAD⁺ or NADP⁺ solution

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 mL)

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 100 µL of 1 M Tris-HCl, pH 8.5

    • 100 µL of 100 mM Quinic acid

    • 100 µL of 10 mM NAD⁺ (or NADP⁺)

    • 650 µL of deionized water

  • Blank Measurement: Add 50 µL of protein extraction buffer (without protein) to the reaction mixture. Mix well and measure the absorbance at 340 nm. This will serve as the blank.

  • Enzyme Reaction Initiation: To the reaction mixture, add 50 µL of the plant protein extract. Mix quickly by inverting the cuvette.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over a period of 5 minutes, taking readings every 15-30 seconds. The rate of the reaction should be linear during the initial phase.

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme activity (µmol/min/mL) = (ΔA340/min * reaction volume (mL)) / (ε * light path (cm) * enzyme volume (mL))

Protocol 3: Enzyme Assay for Shikimate Dehydrogenase (SDH)

This protocol is adapted from established methods for assaying SDH activity.[5][13]

Materials:

  • Plant protein extract

  • 1 M Tris-HCl buffer, pH 8.5

  • 100 mM Shikimic acid solution

  • 10 mM NADP⁺ solution

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 mL)

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 100 µL of 1 M Tris-HCl, pH 8.5

    • 100 µL of 100 mM Shikimic acid

    • 100 µL of 10 mM NADP⁺

    • 650 µL of deionized water

  • Blank Measurement: Add 50 µL of protein extraction buffer (without protein) to the reaction mixture. Mix well and measure the absorbance at 340 nm.

  • Enzyme Reaction Initiation: Add 50 µL of the plant protein extract to the reaction mixture. Mix quickly.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculation of Enzyme Activity: Calculate the enzyme activity as described in Protocol 2.

Signaling Pathways and Regulatory Networks

The accumulation of this compound in response to environmental stress is a tightly regulated process involving complex signaling pathways. These pathways perceive the stress signal and transduce it to the nucleus, leading to the transcriptional regulation of genes involved in this compound biosynthesis.

Biotic Stress Signaling Leading to this compound Accumulation

In response to wounding or fungal infection, a signaling cascade is initiated that leads to the activation of transcription factors, such as WRKY23 in Populus trichocarpa.[15] This transcription factor then binds to the promoter of the QDH3 gene, upregulating its expression and leading to an increased production of this compound.

Biotic_Stress_Signaling Wounding Wounding/ Fungal Infection Signal_Transduction Signal Transduction (e.g., MAPK cascade) Wounding->Signal_Transduction WRKY23 WRKY23 Activation Signal_Transduction->WRKY23 QDH3 QDH3 Gene Expression WRKY23->QDH3 Binds to promoter This compound This compound Accumulation QDH3->this compound

Caption: Biotic stress signaling pathway leading to this compound accumulation.

General Abiotic Stress Signaling and Secondary Metabolism

Abiotic stresses such as drought, salinity, and extreme temperatures trigger a general stress response in plants. This often involves the production of signaling molecules like abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).[5][16] These signaling molecules, in turn, activate various families of transcription factors, including MYB, bHLH, and WRKY, which regulate the expression of genes in secondary metabolic pathways, including the branch leading to this compound biosynthesis.[2][17]

Abiotic_Stress_Signaling cluster_stress Environmental Stress cluster_tf Transcription Factors Drought Drought Signaling_Molecules Signaling Molecules (ABA, JA, SA) Drought->Signaling_Molecules Salinity Salinity Salinity->Signaling_Molecules Temperature Temperature Temperature->Signaling_Molecules MYB MYB Signaling_Molecules->MYB bHLH bHLH Signaling_Molecules->bHLH WRKY WRKY Signaling_Molecules->WRKY Secondary_Metabolism Secondary Metabolism Gene Expression (including QDH) MYB->Secondary_Metabolism bHLH->Secondary_Metabolism WRKY->Secondary_Metabolism Quinate_Derivatives Accumulation of This compound & Derivatives Secondary_Metabolism->Quinate_Derivatives

Caption: General abiotic stress signaling leading to secondary metabolite production.

Experimental Workflow for Studying this compound Metabolism

A typical experimental workflow to investigate the role of this compound metabolism in stress response is outlined below.

Experimental_Workflow cluster_analysis Analysis Plant_Material Plant Material (Control vs. Stress-Treated) Metabolite_Extraction Metabolite Extraction (Protocol 1) Plant_Material->Metabolite_Extraction Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction LCMS LC-MS/MS Analysis (this compound Quantification) Metabolite_Extraction->LCMS Enzyme_Assay Enzyme Assays (QDH/SDH Activity) (Protocols 2 & 3) Protein_Extraction->Enzyme_Assay qRT_PCR qRT-PCR (Gene Expression) RNA_Extraction->qRT_PCR Data_Integration Data Integration & Interpretation LCMS->Data_Integration Enzyme_Assay->Data_Integration qRT_PCR->Data_Integration

Caption: Experimental workflow for studying this compound metabolism in response to stress.

Conclusion and Future Directions

This compound metabolism is a critical component of the plant stress response, acting as a hub that integrates primary metabolic pathways with the synthesis of protective secondary compounds. The accumulation of this compound under various environmental challenges underscores its adaptive significance. The experimental protocols and signaling pathway models presented in this guide provide a framework for researchers to further investigate the intricate mechanisms governing this compound metabolism.

Future research should focus on elucidating the specific upstream signaling components that perceive different environmental stresses and activate the downstream transcription factors. Identifying the full suite of genes regulated by these transcription factors will provide a more complete picture of the coordinated metabolic response to stress. Furthermore, exploring the potential of manipulating this compound metabolism through genetic engineering could lead to the development of crops with enhanced stress tolerance and the production of valuable bioactive compounds for the pharmaceutical industry.

References

An In-depth Technical Guide to the Function of Quinate Dehydrogenase in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinate dehydrogenase (QDH, EC 1.1.1.24) is a pivotal enzyme at the intersection of primary and secondary metabolism in plants. It catalyzes the reversible NAD(P)H-dependent reduction of 3-dehydrothis compound (B1236863) to this compound, thereby diverting intermediates from the essential shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids, which are fundamental building blocks for proteins and precursors for a vast array of secondary metabolites, including lignin, flavonoids, and alkaloids. The activity of QDH influences the flux of carbon into various biosynthetic routes, playing a significant role in plant growth, development, and responses to environmental stimuli. This guide provides a comprehensive overview of the core functions of this compound dehydrogenase in plant metabolism, detailing its biochemical properties, involvement in metabolic and signaling pathways, and the experimental methodologies used for its study.

Introduction

The shikimate pathway is a central metabolic route in plants, microorganisms, and fungi, leading to the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. This compound dehydrogenase emerges as a key player by catalyzing the conversion of 3-dehydrothis compound, an intermediate of the shikimate pathway, to this compound.[1] this compound itself serves as a precursor for the synthesis of various secondary metabolites, including chlorogenic acid, a potent antioxidant and defense compound, and is also implicated in the biosynthesis of tannins.[2][3] The balance between the flux of 3-dehydrothis compound through the shikimate pathway versus its conversion to this compound by QDH is a critical regulatory point in plant metabolism.

Biochemical Properties and Quantitative Data

This compound dehydrogenases are members of the dehydrogenase/reductase superfamily. In plants, QDHs have evolved from the bifunctional dehydrothis compound dehydratase-shikimate dehydrogenase (DQD/SDH) gene family through gene duplication and neofunctionalization.[4][5] This evolutionary history has resulted in QDH isoforms with varying substrate specificities and kinetic properties across different plant species.

Data Presentation: Kinetic Parameters of Plant this compound Dehydrogenases

The following table summarizes the available quantitative data on the kinetic parameters of QDH from various plant species. These parameters are crucial for understanding the enzyme's efficiency and substrate preference.

Plant SpeciesEnzyme/IsoformSubstrateKm (µM)Vmax (µmol·s-1·mg-1)kcat (s-1)CofactorReference
Populus trichocarpaPoptrQDH1 (Poptr2)This compound130 ± 101.1 ± 0.0455.4NAD+[1]
3-Dehydrothis compound624 ± 28150 ± 307500NADH[1]
PoptrQDH2 (Poptr3)This compound330 ± 300.4 ± 0.0220.2NAD+[1]
3-Dehydrothis compound299 ± 50103 ± 65150NADH[1]
Camellia sinensisCsDQD/SDHa3-Dehydroshikimate129.8 ± 12.32.5 ± 0.1142.5NADPH[2]
CsDQD/SDHc3-Dehydroshikimate105.4 ± 9.81.8 ± 0.1102.6NADPH[2]
CsDQD/SDHd3-Dehydroshikimate89.7 ± 8.51.9 ± 0.1108.3NADPH[2]

Metabolic Pathways and Regulation

This compound dehydrogenase functions at a critical branch point of the shikimate pathway, influencing the metabolic flux towards either primary or secondary metabolism.

The Shikimate-Quinate Pathway

The diagram below illustrates the position of this compound dehydrogenase within the broader context of the shikimate and related pathways.

Shikimate_Quinate_Pathway PEP Phosphoenolpyruvate DHAP_Synthase DAHP Synthase PEP->DHAP_Synthase E4P Erythrose-4-phosphate E4P->DHAP_Synthase DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate DHAP_Synthase->DAHP DHQ_Synthase DHQ Synthase DAHP->DHQ_Synthase DHQ 3-Dehydrothis compound DHQ_Synthase->DHQ DQD Dehydrothis compound Dehydratase (DQD) DHQ->DQD QDH This compound Dehydrogenase (QDH) DHQ->QDH DHS 3-Dehydroshikimate DQD->DHS SDH Shikimate Dehydrogenase (SDH) DHS->SDH Shikimate Shikimate SDH->Shikimate Chorismate Chorismate Shikimate->Chorismate ... AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs This compound This compound QDH->this compound Secondary_Metabolites Secondary Metabolites (Chlorogenic Acid, Tannins) This compound->Secondary_Metabolites JA_Signaling_Pathway Stress Biotic Stress (e.g., Herbivory) JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Shikimate_Pathway_Genes Shikimate Pathway Genes MYC2->Shikimate_Pathway_Genes activates transcription QDH_Gene QDH Gene MYC2->QDH_Gene potentially activates transcription Secondary_Metabolites Defense-related Secondary Metabolites Shikimate_Pathway_Genes->Secondary_Metabolites QDH_Gene->Secondary_Metabolites SA_Signaling_Pathway Pathogen Biotrophic Pathogen SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 activates TGA TGA Transcription Factors NPR1->TGA co-activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription Shikimate_Pathway_Genes Shikimate Pathway Genes TGA->Shikimate_Pathway_Genes potentially regulates transcription QDH_Gene QDH Gene TGA->QDH_Gene potentially regulates transcription Defense_Compounds Defense Compounds Shikimate_Pathway_Genes->Defense_Compounds QDH_Gene->Defense_Compounds ABA_Signaling_Pathway Abiotic_Stress Abiotic Stress (e.g., Drought) ABA_Biosynthesis ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis ABA Abscisic Acid ABA_Biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABF ABF Transcription Factors SnRK2->ABF phosphorylates and activates Stress_Responsive_Genes Stress-Responsive Genes ABF->Stress_Responsive_Genes activates transcription Shikimate_Pathway_Genes Shikimate Pathway Genes ABF->Shikimate_Pathway_Genes potentially regulates transcription QDH_Gene QDH Gene ABF->QDH_Gene potentially regulates transcription Protective_Metabolites Protective Metabolites Shikimate_Pathway_Genes->Protective_Metabolites QDH_Gene->Protective_Metabolites Protein_Purification_Workflow Start Plant Tissue Homogenization (in liquid nitrogen) Extraction Extraction with Buffer (e.g., Tris-HCl, protease inhibitors) Start->Extraction Centrifugation1 Centrifugation (to remove cell debris) Extraction->Centrifugation1 Supernatant1 Collect Supernatant (Crude Extract) Centrifugation1->Supernatant1 Ammonium_Sulfate Ammonium Sulfate Precipitation (fractional precipitation) Supernatant1->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Pellet Resuspend Pellet Centrifugation2->Pellet Dialysis Dialysis (to remove salt) Pellet->Dialysis Chromatography Chromatography Steps (e.g., Ion Exchange, Affinity, Size Exclusion) Dialysis->Chromatography Purity_Check Purity Analysis (SDS-PAGE, Western Blot) Chromatography->Purity_Check Purified_Protein Purified this compound Dehydrogenase Purity_Check->Purified_Protein

References

Quinate as a Carbon Source for Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms of quinate utilization by bacteria, providing a comprehensive resource for professionals in research, discovery, and drug development. This compound, a hydroaromatic compound abundant in the plant kingdom, represents a valuable, renewable carbon source for various microorganisms. Understanding the metabolic pathways, regulatory networks, and key enzymes involved in its catabolism is crucial for applications ranging from metabolic engineering and biofuel production to the development of novel antimicrobial agents.

The Core Pathway of this compound Catabolism

Bacteria capable of utilizing this compound as a sole carbon and energy source typically convert it to protocatechuate, which then enters the β-ketoadipate pathway for further metabolism into central intermediates like acetyl-CoA and succinyl-CoA. This conversion is primarily achieved through a series of enzymatic reactions encoded by dedicated gene clusters.

Two of the most well-characterized bacterial systems for this compound metabolism are found in Corynebacterium glutamicum and Acinetobacter baylyi. In C. glutamicum, the qsu (this compound and shikimate utilization) operon, comprising the genes qsuA, qsuB, qsuC, and qsuD, is responsible for this process.[1] Similarly, A. baylyi employs the qui (this compound utilization) gene cluster (quiA, quiB, quiC) for the same purpose.

The catabolic pathway can be summarized in the following key steps:

  • Oxidation of this compound: The pathway is initiated by the oxidation of this compound to 3-dehydrothis compound (B1236863). This reaction is catalyzed by a this compound dehydrogenase. In C. glutamicum, this enzyme is a this compound/shikimate dehydrogenase (QsuD), which is NAD(H)-dependent.[2] In contrast, the this compound dehydrogenase in Gram-negative bacteria like Acinetobacter is often a pyrroloquinoline quinone (PQQ)-dependent enzyme.

  • Dehydration of 3-Dehydrothis compound: The resulting 3-dehydrothis compound is then dehydrated to form 3-dehydroshikimate by the enzyme dehydrothis compound dehydratase (QsuC in C. glutamicum, QuiB in A. baylyi).

  • Dehydration of 3-Dehydroshikimate: Finally, 3-dehydroshikimate is converted to protocatechuate through the action of dehydroshikimate dehydratase (QsuB in C. glutamicum, QuiC in A. baylyi).

Protocatechuate is then funneled into the β-ketoadipate pathway, a common route for the degradation of aromatic compounds in bacteria.

Regulatory Control of this compound Utilization

The expression of the genes involved in this compound catabolism is tightly regulated to ensure that they are only produced when this compound is available as a carbon source. This regulation occurs at the transcriptional level and involves specific regulatory proteins.

In Corynebacterium glutamicum, the expression of the qsuABCD operon is markedly induced in the presence of this compound or shikimate.[1] This induction is controlled by a LysR-type transcriptional regulator encoded by the qsuR gene, which is located upstream of the qsu operon.[1] QsuR acts as an activator of the qsuABCD genes. Interestingly, the expression of these genes is not subject to significant carbon catabolite repression by glucose in C. glutamicum, allowing for the simultaneous consumption of both sugars.

In Acinetobacter baylyi, the qui genes are part of a larger operon that also includes the pca genes for protocatechuate catabolism. The expression of this pca-qui operon is regulated by the IclR-type transcriptional regulator, PcaU, with protocatechuate acting as the inducer.[1]

Quantitative Data on this compound Metabolism

Enzyme Kinetics

The efficiency of the initial step in this compound catabolism is determined by the kinetic properties of this compound dehydrogenase. Detailed kinetic analysis has been performed on the this compound/shikimate dehydrogenase (CglQSDH) from Corynebacterium glutamicum.[2]

EnzymeSubstrateKM (mM)kcat (s-1)kcat/KM (s-1mM-1)pHReference
CglQSDHThis compound2.37104.444.05Optimum[3]
CglQSDHShikimate53.88214.093.97Optimum[3]
CglQSDHThis compound---7.5[3]
CglQSDHShikimate---7.5[3]

Note: Specific values for pH 7.5 were mentioned to show a more pronounced preference for this compound under physiological conditions, but the exact numbers were not provided in the source.

Bacterial Growth on this compound

Several bacterial species have been shown to grow efficiently using this compound as the sole carbon source. The growth rate on this compound is often comparable to, and sometimes even faster than, growth on other common carbon sources like glucose.

Bacterial SpeciesCarbon SourceSpecific Growth Rate (µ, h-1)Reference
Corynebacterium glutamicumThis compoundFaster than glucose[1]
Corynebacterium glutamicumGlucose0.34 ± 0.03[4]
Corynebacterium glutamicumGlucose (optimized)~0.4 - 0.6[5]
Acinetobacter baylyi ADP1This compound0.79 ± 0.01[3]
Acinetobacter baylyi ADP1Succinate (B1194679)0.84 ± 0.03[3]
Gene Expression Analysis

The presence of this compound in the growth medium leads to a significant upregulation of the genes involved in its catabolism.

Bacterial SpeciesGene/OperonConditionFold Change/Induction LevelReference
Corynebacterium glutamicumqsuABCDGrowth on this compound vs. glucoseMarkedly induced[1]
Acinetobacter baylyi ADP1This compound dissimilation genesShift from succinate to this compoundUpregulated (part of a >12% total gene expression change)[3]

Experimental Protocols

Bacterial Growth Assay on this compound Minimal Medium

This protocol describes how to assess the growth of bacteria using this compound as the sole carbon source.

Materials:

  • Bacterial strain of interest (e.g., Corynebacterium glutamicum, Acinetobacter baylyi)

  • Minimal medium components (e.g., M9 salts or CGXII medium)

  • Sterile this compound stock solution (e.g., 1 M)

  • Sterile water

  • Spectrophotometer

  • Sterile culture flasks or 96-well plates

  • Incubator shaker

Procedure:

  • Prepare Minimal Medium: Prepare the desired minimal medium (e.g., M9 or CGXII) without a carbon source according to standard protocols.[6][7][8] For example, to prepare 1 L of M9 minimal medium, mix 200 ml of 5x M9 salts, 2 ml of 1 M MgSO4, 100 µl of 1 M CaCl2, and make up the volume to 1 L with sterile distilled water.

  • Add Carbon Source: Aseptically add the sterile this compound stock solution to the minimal medium to a final concentration of 20-40 mM.[1] As a control, prepare another flask with a different carbon source (e.g., glucose at the same molar carbon concentration) and one without any added carbon source.

  • Inoculation: Inoculate the media with the bacterial strain from an overnight culture grown in a rich medium. The initial optical density at 600 nm (OD600) should be low, for example, 0.05.

  • Incubation: Incubate the cultures at the optimal temperature and shaking speed for the specific bacterial strain (e.g., 30°C and 200 rpm for C. glutamicum).

  • Growth Monitoring: Measure the OD600 at regular time intervals (e.g., every 1-2 hours) using a spectrophotometer.

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. Calculate the specific growth rate (µ) during the exponential phase.

This compound Dehydrogenase Enzyme Assay

This protocol outlines a method to measure the activity of NAD(P)+-dependent this compound dehydrogenase.

Materials:

  • Bacterial cell lysate or purified enzyme

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • NAD+ or NADP+ stock solution (e.g., 10 mM)

  • This compound stock solution (e.g., 100 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, and NAD+ or NADP+ at a final concentration of around 0.2-1.0 mM.

  • Add Enzyme: Add a specific amount of the cell lysate or purified enzyme to the reaction mixture and mix gently.

  • Initiate Reaction: Start the reaction by adding this compound to a final concentration that is saturating (e.g., 5-10 times the KM, if known, or around 10-20 mM for initial experiments).

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.

  • Calculate Activity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of NADH/NADPH (6220 M-1cm-1) to calculate the enzyme activity in units (µmol of product formed per minute).

Construction of a Gene Deletion Mutant

This protocol provides a general workflow for creating a markerless gene deletion mutant in bacteria like Corynebacterium glutamicum using a suicide vector system (e.g., pK18mobsacB).

Materials:

  • Bacterial strain of interest

  • Suicide vector (e.g., pK18mobsacB)

  • Primers for amplifying upstream and downstream regions of the target gene

  • DNA polymerase, ligase, and restriction enzymes

  • Competent E. coli cells for cloning

  • Electroporator and appropriate cuvettes

  • Media for selection and counter-selection (e.g., LB agar (B569324) with kanamycin (B1662678) and sucrose)

Procedure:

  • Construct Deletion Vector:

    • Amplify the upstream and downstream flanking regions (typically ~500-1000 bp) of the target gene from the bacterial genomic DNA using PCR.

    • Clone these two fragments into the suicide vector pK18mobsacB in the correct orientation, effectively replacing the target gene with a seamless junction of its flanking regions.

  • Transform into E. coli: Transform the ligation product into a suitable E. coli cloning strain and select for transformants on LB agar containing the appropriate antibiotic (e.g., kanamycin for pK18mobsacB). Verify the correct plasmid construction by restriction digestion and sequencing.

  • Introduce into Target Bacterium: Introduce the constructed suicide vector into the target bacterial strain (e.g., C. glutamicum) via electroporation.

  • Select for Single Crossover Events: Select for cells that have integrated the plasmid into their chromosome via homologous recombination in the first flanking region. This is typically done on agar plates containing the antibiotic for which the plasmid carries a resistance gene (e.g., kanamycin).

  • Select for Double Crossover Events (Gene Deletion): The sacB gene on the pK18mobsacB vector is lethal to many bacteria in the presence of sucrose (B13894). To select for the second crossover event (which excises the plasmid backbone and the target gene), grow the single-crossover mutants in a non-selective medium and then plate them on a medium containing sucrose (e.g., 10% sucrose).

  • Verify Deletion: Colonies that grow on the sucrose-containing medium are potential deletion mutants. Verify the deletion of the target gene by PCR using primers that flank the deleted region and by sequencing the PCR product. The mutant should also be sensitive to the antibiotic used for the initial selection (e.g., kanamycin).

Visualizations of Pathways and Workflows

Quinate_Catabolic_Pathway This compound This compound DHQ 3-Dehydrothis compound This compound->DHQ  this compound Dehydrogenase  (QsuD / QuiA) DHS 3-Dehydroshikimate DHQ->DHS  Dehydrothis compound Dehydratase  (QsuC / QuiB) Protocatechuate Protocatechuate DHS->Protocatechuate  Dehydroshikimate Dehydratase  (QsuB / QuiC) BetaKetoadipate β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate CentralMetabolism Central Metabolism (Acetyl-CoA, Succinyl-CoA) BetaKetoadipate->CentralMetabolism

Caption: The core metabolic pathway for the conversion of this compound to central metabolites.

Quinate_Regulation_Cglutamicum cluster_operon qsu Operon qsuA qsuA qsuB qsuB qsuC qsuC qsuD qsuD QsuR QsuR (Transcriptional Activator) QsuR->qsuA Activates transcription This compound This compound This compound->QsuR Binds to and activates

Caption: Transcriptional regulation of the qsu operon in Corynebacterium glutamicum.

Gene_Deletion_Workflow Start Start: Construct Deletion Vector TransformEcoli Transform E. coli and Verify Plasmid Start->TransformEcoli TransformTarget Transform Target Bacterium TransformEcoli->TransformTarget SelectSingle Select for Single Crossover (Antibiotic Resistance) TransformTarget->SelectSingle SelectDouble Select for Double Crossover (Sucrose Counter-selection) SelectSingle->SelectDouble Verify Verify Deletion (PCR and Sequencing) SelectDouble->Verify End End: Markerless Deletion Mutant Verify->End

References

An In-depth Technical Guide to the Shikimate and Quinate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of the shikimate and quinate metabolic pathways. These pathways are crucial for the biosynthesis of aromatic compounds in a wide range of organisms and represent significant targets for the development of herbicides and antimicrobial agents. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Overview of the Shikimate and this compound Pathways

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, some protozoans, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and numerous secondary metabolites.[1] This seven-step enzymatic pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate, the common precursor for aromatic compound biosynthesis.[2][3] Notably, this pathway is absent in mammals, making it an attractive target for the development of selective drugs and herbicides.[1]

The this compound pathway is closely linked to the shikimate pathway, utilizing the common intermediate 3-dehydrothis compound (B1236863). In some plants and microorganisms, this compound can be synthesized from 3-dehydrothis compound by the action of this compound dehydrogenase.[4] this compound can then serve as a carbon source or be converted back to 3-dehydrothis compound, thereby feeding into the shikimate pathway. This interplay highlights the metabolic flexibility and regulatory complexity of aromatic compound biosynthesis.

The Shikimate Pathway: A Step-by-Step Enzymatic Conversion

The shikimate pathway consists of seven enzymatic reactions to produce chorismate.

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS): Catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] This is the first committed step of the pathway.

  • 3-dehydrothis compound (DHQ) synthase: Converts DAHP to 3-dehydrothis compound (DHQ) through a complex mechanism involving an alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and an intramolecular aldol (B89426) condensation.[5][6] This enzyme requires NAD+ and a cobalt cofactor for its activity.[6]

  • 3-dehydrothis compound dehydratase (DHQD): Catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase (SDH): Reduces DHS to shikimate in an NADPH-dependent reaction.[7]

  • Shikimate kinase (SK): Phosphorylates shikimate at the 3-hydroxyl group using ATP to produce shikimate-3-phosphate (B1206780) (S3P).[8]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS): Catalyzes the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).

  • Chorismate synthase: Catalyzes the 1,4-trans elimination of phosphate from EPSP to introduce a second double bond in the ring, yielding the final product, chorismate.[2]

Signaling Pathway Diagram: The Shikimate Pathway

Shikimate_Pathway cluster_enzymes Enzymes PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHS_enzyme DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQD_enzyme Shikimate Shikimate DHS->Shikimate SDH_enzyme S3P Shikimate-3-phosphate (S3P) Shikimate->S3P SK_enzyme EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSPS_enzyme Chorismate Chorismate EPSP->Chorismate CS_enzyme DHS_enzyme DAHP synthase DHQS_enzyme 3-Dehydrothis compound synthase DHQD_enzyme 3-Dehydrothis compound dehydratase SDH_enzyme Shikimate dehydrogenase SK_enzyme Shikimate kinase EPSPS_enzyme EPSP synthase CS_enzyme Chorismate synthase

Caption: The enzymatic cascade of the shikimate pathway.

The this compound Pathway and its Connection to Shikimate Metabolism

The this compound pathway branches off from the shikimate pathway at the level of 3-dehydrothis compound.

  • This compound Dehydrogenase (QDH): This enzyme catalyzes the reversible reduction of 3-dehydrothis compound to this compound, typically using NADH as a cofactor.[4]

  • This compound to Shikimate: In some organisms, this compound can be converted back to 3-dehydrothis compound, which can then re-enter the shikimate pathway. This suggests a role for this compound as a storage compound for the shikimate pathway.

Signaling Pathway Diagram: The this compound Pathway Branch

Quinate_Pathway cluster_shikimate Shikimate Pathway cluster_this compound This compound Pathway DHQ 3-Dehydrothis compound (DHQ) DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-Dehydrothis compound dehydratase This compound This compound DHQ->this compound This compound dehydrogenase

Caption: The branching of the this compound pathway from the shikimate pathway.

Quantitative Data

The following tables summarize key quantitative data for enzymes of the shikimate and this compound pathways from various organisms.

Table 1: Kinetic Parameters of Shikimate Pathway Enzymes
EnzymeOrganismSubstrateKm (µM)VmaxReference
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS)Mycobacterium tuberculosisP-enolpyruvate--[1]
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS)Mycobacterium tuberculosisErythrose 4-phosphate--[1]
Shikimate DehydrogenasePopulus trichocarpa (Poptr1)Shikimate135 ± 1511.2 ± 0.4 µmol s-1 mg-1[4]
Shikimate DehydrogenasePopulus trichocarpa (Poptr5)Shikimate260 ± 401.8 ± 0.1 µmol s-1 mg-1[4]
This compound DehydrogenasePopulus trichocarpa (Poptr2)3-Dehydrothis compound624 ± 28150 ± 30 µM s-1 mg-1[4]
This compound DehydrogenasePopulus trichocarpa (Poptr3)3-Dehydrothis compound299 ± 50103 ± 6 µM s-1 mg-1[4]
Shikimate KinaseStaphylococcus aureusShikimate48 µM (Ki)-[9]
Shikimate KinaseStaphylococcus aureusATP64 µM (Ki)-[9]
Table 2: Inhibition Constants of Shikimate Pathway Inhibitors
EnzymeOrganismInhibitorKi (µM)IC50 (µM)Reference
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS)Mycobacterium tuberculosisIntermediate mimicNanomolar range-
Shikimate KinaseMycobacterium tuberculosisShikimic acid analog (cpd 660)46-[10]
Shikimate KinaseMycobacterium tuberculosisOxadiazole-amide (cpd 686)-1.94 ± 0.06[10]
Shikimate KinaseStaphylococcus aureusBenzimidazole C1-~70[9]
Shikimate KinaseStaphylococcus aureusBenzimidazole C2-~100[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the shikimate and this compound pathways.

Spectrophotometric Enzyme Assay for Shikimate Dehydrogenase (SDH)

This protocol measures the activity of SDH by monitoring the production of NADPH at 340 nm.[7][11]

Materials:

  • Tris-HCl buffer (0.1 M, pH 8.8)

  • Shikimate solution (stock concentration 100 mM)

  • NADP+ solution (stock concentration 20 mM)

  • Purified SDH enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 0.1 M Tris-HCl buffer.

  • Add shikimate to the desired final concentration (e.g., 0.1 to 2 mM).

  • Add the purified SDH enzyme to a final concentration of 1 nM.

  • Initiate the reaction by adding NADP+ to a final concentration of 2 mM.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes at 23 °C.

  • Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (ε = 6.22 mM-1 cm-1).

Coupled Enzyme Assay for Shikimate Kinase (SK)

This assay determines SK activity by coupling the production of ADP to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which is monitored at 340 nm.[8][12]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6) containing 100 mM KCl and 5 mM MgCl2

  • Phosphoenolpyruvate (PEP) solution (stock concentration 15 mM)

  • NADH solution (stock concentration 2 mM)

  • ATP solution (stock concentration 20 mM)

  • Shikimate solution (stock concentration 10 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

  • Purified SK enzyme

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, PEP (final concentration 1.5 mM), and NADH (final concentration 0.2 mM).

  • Add the PK/LDH enzyme mix.

  • Add ATP (final concentration 2 mM) and shikimate (final concentration 1 mM).

  • Initiate the reaction by adding the purified SK enzyme (e.g., 70 ng).

  • Monitor the decrease in absorbance at 340 nm at 25 °C. The rate of NADH oxidation is proportional to the SK activity.

LC-MS Method for Quantification of Shikimate and this compound Pathway Intermediates

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous quantification of multiple intermediates of the shikimate and this compound pathways in plant tissues.[13]

Sample Extraction:

  • Homogenize plant tissue in a suitable extraction solvent (e.g., methanol/water mixture).

  • Perform extraction at two different pH values to improve the recovery of a wider range of metabolites.

  • Centrifuge the extracts to pellet debris and collect the supernatant.

LC-MS Analysis:

  • Use a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column.

  • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM acetic acid-ammonium acetate, pH 4).

  • Couple the LC system to a mass spectrometer operating in negative ion mode for the detection of the acidic pathway intermediates.

  • Identify and quantify the metabolites based on their retention times and mass-to-charge ratios by comparing them to authentic standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS Analysis Homogenization Homogenize Plant Tissue Extraction Dichotomic pH Extraction Homogenization->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation LC_Separation ZIC-HILIC Separation Centrifugation->LC_Separation MS_Detection Mass Spectrometry Detection (Negative Ion Mode) LC_Separation->MS_Detection Data_Analysis Quantification via Standards MS_Detection->Data_Analysis

Caption: Workflow for LC-MS based analysis of pathway intermediates.

Regulation of the Shikimate Pathway

The regulation of the shikimate pathway is complex and varies between organisms. In many microorganisms, the first enzyme, DAHP synthase, is subject to feedback inhibition by the aromatic amino acid end products.[14] In contrast, plant DAHP synthases are generally not strongly inhibited by these amino acids, suggesting that regulation in plants occurs primarily at the level of gene expression.[14]

Furthermore, intermediates within the pathway can also exert regulatory effects. For instance, in Arabidopsis thaliana, chorismate has been shown to inhibit all three DAHP synthase isoforms, and this inhibition can be counteracted by arogenate, an intermediate in phenylalanine and tyrosine biosynthesis.[15] This indicates a sophisticated network of allosteric regulation that fine-tunes the metabolic flux through the pathway in response to the cellular demand for aromatic compounds.

Conclusion

The shikimate and this compound pathways are fundamental metabolic routes for the production of a vast array of essential aromatic compounds. Their absence in mammals makes them prime targets for the development of novel antimicrobial agents and herbicides. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of these pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals. This guide provides a foundational resource to aid in these endeavors, facilitating further research and the rational design of new therapeutic and agricultural solutions.

References

Methodological & Application

Application Note: Quantitative Analysis of Quinate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of quinate (quinic acid) using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a key chiral intermediate in the synthesis of many pharmaceuticals, requires accurate quantification for process optimization and quality control. The described protocol offers excellent linearity, sensitivity, and reproducibility for the determination of this compound in various sample matrices.

Introduction

Quinic acid is a cyclohexanecarboxylic acid that is a central metabolite in the shikimate pathway in plants and microorganisms. Its importance extends to the pharmaceutical industry, where it serves as a versatile chiral building block for the synthesis of a wide range of therapeutic agents, including antiviral drugs. Consequently, the accurate and precise quantification of this compound is crucial during drug development and manufacturing processes to ensure product quality and optimize reaction yields. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of various compounds. This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used. A specific example is the Separon SGX C18 column coupled with a Polymer IEX H-form column.[1][2]

  • Chemicals and Reagents:

    • This compound standard (high purity)

    • Methanol (B129727) (HPLC grade)

    • Sulphuric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (for HPLC/MS applications)

    • Acetonitrile (B52724) (for HPLC/MS applications)

Chromatographic Conditions

A validated HPLC method for the determination of this compound utilizes a C18 column coupled with a Polymer IEX H-form column.[1][2]

  • Mobile Phase: A mixture of 9 mmol/L sulphuric acid and methanol in a 95:5 (v/v) ratio.[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 215 nm.[1][2] The detector response for this compound is observed in the range of 200 to 240 nm.[1]

  • Injection Volume: 20 µL.

For higher sensitivity and selectivity, an HPLC-MS/MS method can be employed.

  • Mobile Phase: Water (containing 0.1% formic acid) and acetonitrile in a 99:1 (v/v) ratio.[3]

  • Flow Rate: 0.5 mL/min.[3]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in water to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations spanning the desired calibration range.

Sample Preparation
  • Dissolve the sample containing this compound in water.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

Calibration Curve
  • Inject the prepared working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.

Quantitative Data

The following table summarizes the quantitative performance of the HPLC method for this compound analysis.

ParameterValueReference
Limit of Detection (LOD) 10 µg/mL[1][2]
Limit of Quantification (LOQ) 30 µg/mL[1][2]
Linearity Range Up to 24.1 mg/mL[2]
Correlation Coefficient (R²) > 0.999[2]

Experimental Workflow

HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_standard Weigh this compound Standard start->weigh_standard prepare_sample Dissolve Sample in Water start->prepare_sample dissolve_standard Dissolve in Water (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Working Standards dissolve_standard->dilute_standard inject_sample Inject into HPLC System dilute_standard->inject_sample filter_sample Filter Sample (0.45 µm filter) prepare_sample->filter_sample filter_sample->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection (215 nm) separation->detection record_peak Record Peak Area detection->record_peak calibration_curve Construct Calibration Curve record_peak->calibration_curve quantify Quantify this compound in Sample calibration_curve->quantify end End quantify->end

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Signaling Pathways and Logical Relationships

For the quantitative analysis of this compound, there are no biological signaling pathways directly involved in the analytical methodology itself. The logical relationship of the experimental procedure is a linear workflow as depicted in the diagram above.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward, employing standard reversed-phase chromatography with UV detection, and demonstrates good sensitivity and linearity. This method is well-suited for routine quality control and research applications in the pharmaceutical and related industries. For enhanced sensitivity and selectivity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer is a viable alternative.

References

Application Notes and Protocols for GC-MS Profiling of Quinate and Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative and qualitative analysis of quinate and other organic acids using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to offer a robust framework for sample preparation, derivatization, and analysis, ensuring high sensitivity and reproducibility for applications in metabolomics, biomarker discovery, and pharmaceutical research.

Introduction

Organic acids are a diverse group of carbon-containing compounds with acidic properties, primarily due to the presence of one or more carboxyl groups.[1] They are key intermediates and end-products in a multitude of metabolic pathways, including the tricarboxylic acid (TCA) cycle.[2][3] Quinic acid, a cyclic organic acid found in various plants, is a precursor in the biosynthesis of many aromatic compounds.[4] Profiling these molecules provides a valuable snapshot of cellular metabolism and can reveal perturbations associated with disease states or drug responses. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids due to its high chromatographic resolution and sensitive detection capabilities.[5][6] However, due to their low volatility, organic acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[7][8] The most common approach involves a two-step process of methoximation followed by trimethylsilylation (TMS).[9]

Experimental Protocols

The following protocols describe a comprehensive workflow for the analysis of this compound and other organic acids in biological samples, such as urine or plasma.

Sample Preparation and Extraction

Proper sample handling and extraction are crucial for accurate and reproducible results. Urine is a commonly used biological matrix for organic acid analysis as it contains concentrated levels of these metabolites and has a relatively simple matrix compared to plasma or tissue.[1]

Materials:

  • Urine sample

  • Internal Standard (e.g., 2-ketocaproic acid)

  • Hydroxylamine (B1172632) hydrochloride

  • 5M NaOH

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the sample to remove any particulate matter.

  • To 1 mL of the supernatant, add a known amount of internal standard.

  • For oximation of keto-acids, adjust the pH to 14 with 5M NaOH, add aqueous hydroxylamine hydrochloride, and heat at 60°C for 30 minutes.[1][10]

  • Acidify the sample to a pH of approximately 1 with HCl.[11]

  • Saturate the sample with NaCl to improve the extraction efficiency of organic acids ("salting out").[11]

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing vigorously for 1 minute.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction two more times, combining the organic extracts.[11]

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 50°C.[11]

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A two-step derivatization protocol involving methoximation followed by trimethylsilylation is recommended.[9]

Materials:

  • Dried sample extract from the previous step

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.

  • Incubate the mixture at 30°C for 90 minutes with shaking to convert carbonyl groups to their methoxime derivatives.[12]

  • Add 80 µL of BSTFA with 1% TMCS to the mixture.

  • Incubate at 70°C for 60 minutes to convert acidic protons to their trimethylsilyl (B98337) (TMS) derivatives.[9]

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical parameters that can be adapted based on the specific instrument and column used.

Table 1: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[13]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min; ramp at 5°C/min to 320°C, hold for 10 min[11]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Scan Range50 - 650 amu[1]
Solvent Delay5 minutes

Data Presentation

Quantitative analysis of organic acids requires careful method validation. The following tables summarize typical performance data for the GC-MS analysis of organic acids.

Table 2: Quantitative Performance Data for Selected Organic Acids

Organic AcidRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Pyruvic Acid95.25.518.3
Lactic Acid98.78.227.3
Succinic Acid105.43.110.3
Fumaric Acid102.14.515.0
Malic Acid99.86.822.7
Citric Acid96.512.341.0
Quinic Acid101.37.926.3

Data presented here is representative and may vary depending on the specific matrix and instrumentation. Recovery rates for a range of organic acids are often reported to be between 86.74% and 118.68%.[14] Limits of detection (LOD) can range from 0.002 to 0.2 mg/kg, with limits of quantification (LOQ) from 0.008 to 0.5 mg/kg.[14] For some methods, recoveries for many aromatic and aliphatic acids are between 100% and 111%, with detection limits between 3 and 272 ng/mL.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound and organic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Methoximation Methoximation (MOX) Evaporation->Methoximation Silylation Silylation (TMS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing Results Organic Acid Profile DataProcessing->Results

Caption: Experimental workflow for GC-MS analysis of organic acids.

Tricarboxylic Acid (TCA) Cycle

Many of the organic acids profiled using this method are key components of central metabolic pathways such as the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle.[2][3] This pathway is fundamental for cellular energy production.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate -> NADH, CO2 SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA -> NADH, CO2 Succinate Succinate SuccinylCoA->Succinate -> GTP Fumarate Fumarate Succinate->Fumarate -> FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate -> NADH

Caption: The Tricarboxylic Acid (TCA) Cycle.

References

Application Notes and Protocols for the Extraction of Quinate from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclohexanecarboxylic acid, is a naturally occurring organic acid found in a variety of plants.[1][2] It serves as a key chiral starting material in the synthesis of numerous pharmaceuticals. This document provides a detailed protocol for the extraction and purification of quinate from plant leaves, intended for use in research and drug development.

Quinic acid and its derivatives, such as chlorogenic acid, are known for their antioxidant properties. The protocols outlined below are designed to yield high-purity this compound suitable for further analytical and synthetic applications. The choice of plant material is crucial, with species such as sweet potato (Ipomoea batatas) and ginkgo (Ginkgo biloba) leaves being reported as good sources of quinic acid or its derivatives.[3][4][5]

Data Presentation: Quantitative Data Summary

The following table summarizes the reported concentrations of quinic acid and its derivatives in various plant leaves. This data can aid in the selection of appropriate plant material for extraction.

Plant SpeciesPlant PartCompoundConcentrationExtraction Solvent/MethodReference
Sweet Potato (Ipomoea batatas)LeavesTotal Phenolic Acids28.60 mg CQA/gWater-Ethanolic Extract[5]
Sweet Potato (Ipomoea batatas)Leaves5-O-caffeoylquinic acid (5-CQA)10.84 ± 0.31 mg CQA/gWater-Ethanolic Extract[5]
Sweet Potato (Ipomoea batatas)Leaves3-O-caffeoylquinic acid (3-CQA)6.69 ± 0.14 mg CQA/gWater-Ethanolic Extract[5]
Acanthopanax trifoliatusLeavesCaffeoylquinic acidsHigh in winterHPLC Analysis[6]
Achillea speciesLeavesCaffeoylquinic acidsPredominant compoundsMethanolic Extract[7]
Coltsfoot (Tussilago farfara)Leaves3,4-diCQA and 3,5-diCQA51.58 mg CQA/g and 18.58 mg CQA/gWater-Ethanolic Extract[8]

CQA: Caffeoylquinic Acid Equivalent

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from plant leaves. The protocol is a synthesized approach based on established methods for organic acid extraction from plant materials.

Protocol 1: General Solvent Extraction of this compound from Plant Leaves

This protocol outlines a standard procedure for extracting this compound using a polar solvent.

Materials:

  • Fresh or dried plant leaves (e.g., sweet potato leaves)

  • Methanol (B129727) or Ethanol (ACS grade)

  • Deionized water

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • pH meter

Procedure:

  • Sample Preparation:

    • Thoroughly wash fresh leaves with deionized water to remove any debris.

    • If using dried leaves, grind them into a fine powder using a blender or mill. For fresh leaves, chop them into small pieces.

  • Extraction:

    • Weigh 100 g of the prepared leaf material and place it in a blender.

    • Add 500 mL of 80% methanol (or ethanol) in water.

    • Homogenize the mixture at high speed for 5-10 minutes.

    • Transfer the homogenate to a flask and stir for 24 hours at room temperature.

  • Filtration and Centrifugation:

    • Filter the mixture through filter paper to remove the bulk of the solid material.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

    • Carefully decant the supernatant.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at 40-50°C until the organic solvent is removed, leaving an aqueous extract.

  • Acidification and Liquid-Liquid Extraction (Optional, for higher purity):

    • Adjust the pH of the aqueous extract to 2-3 with a suitable acid (e.g., 1M HCl).

    • Perform liquid-liquid extraction using a non-polar solvent like ethyl acetate (B1210297) to remove less polar compounds. Discard the organic phase. This step helps in purifying the quinic acid which will remain in the aqueous phase.

Protocol 2: Purification of this compound using Column Chromatography

This protocol is for the purification of this compound from the crude extract obtained in Protocol 1.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvent system: A gradient of methanol in chloroform (B151607) or ethyl acetate. A common starting point is 95:5 (Chloroform:Methanol), gradually increasing the polarity.

  • Thin Layer Chromatography (TLC) plates

  • TLC developing chamber and visualization reagent (e.g., anisaldehyde-sulfuric acid)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent of your gradient.

    • Pour the slurry into the glass column and allow it to pack uniformly.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin eluting the column with the starting solvent mixture.

    • Gradually increase the polarity of the solvent system by increasing the percentage of methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system, and visualizing the spots. Quinic acid is a polar compound and will elute with more polar solvent mixtures.

    • Pool the fractions that contain the pure this compound.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified quinic acid.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Quinate_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Initial Separation cluster_concentration Concentration cluster_purification Purification plant_material Plant Leaves (e.g., Sweet Potato) wash_dry Wash and Dry/Grind plant_material->wash_dry homogenize Homogenize in 80% Methanol wash_dry->homogenize stir Stir for 24h homogenize->stir filter Filter stir->filter centrifuge Centrifuge filter->centrifuge evaporate Rotary Evaporation centrifuge->evaporate crude_extract Crude Aqueous Extract evaporate->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions pure_this compound Pure this compound fractions->pure_this compound

Caption: Workflow for the extraction and purification of this compound from plant leaves.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound extraction is not applicable, the following diagram illustrates the general biosynthetic relationship of quinic acid within the shikimate pathway, a key metabolic route in plants for the synthesis of aromatic compounds.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ This compound This compound DHQ->this compound This compound Dehydrogenase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA ...

References

Application Notes and Protocols for the Enzymatic Assay of Quinate Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate dehydrogenase (QDH; EC 1.1.1.24) is a key enzyme that catalyzes the reversible NAD(P)+-dependent oxidation of L-quinate to 3-dehydrothis compound (B1236863).[1][2] This enzyme plays a crucial role at the interface of primary and secondary metabolism in plants and microorganisms.[3][4] It is an offshoot of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites, including lignin, flavonoids, and alkaloids.[3][5] The shikimate pathway is absent in animals, making its enzymes, including this compound dehydrogenase, attractive targets for the development of novel herbicides and antimicrobial agents.[3]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase. The method is based on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Signaling Pathway: The Shikimate Pathway and the Role of this compound Dehydrogenase

This compound dehydrogenase diverts a key intermediate, 3-dehydrothis compound, from the central shikimate pathway. This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through seven enzymatic steps to produce chorismate, the precursor for aromatic amino acids.[6][7] this compound dehydrogenase catalyzes the reduction of 3-dehydrothis compound to this compound, which can then be used in the synthesis of various secondary metabolites, such as chlorogenic acid.[3]

Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase This compound This compound DHQ->this compound This compound Dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AroAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AroAA Secondary Secondary Metabolites (e.g., Chlorogenic Acid) This compound->Secondary

Figure 1: Overview of the Shikimate Pathway and the position of this compound Dehydrogenase.

Experimental Protocols

Principle of the Assay

The enzymatic activity of this compound dehydrogenase is determined by monitoring the rate of NADH production, which is directly proportional to the oxidation of L-quinate. NADH absorbs light at 340 nm, while NAD+ does not. The increase in absorbance at this wavelength is measured over time using a spectrophotometer.

Reaction:

L-Quinate + NAD⁺ <-> 3-Dehydrothis compound + NADH + H⁺

Materials and Reagents
  • Enzyme Source: Purified this compound dehydrogenase or a cell-free extract containing the enzyme.

  • L-Quinic Acid (Substrate): Prepare a stock solution (e.g., 100 mM) in ultrapure water.

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺) (Cofactor): Prepare a stock solution (e.g., 20 mM) in ultrapure water.

  • Assay Buffer: 100 mM Tris-HCl buffer, pH 8.5-9.0.[3][8] The optimal pH can vary depending on the enzyme source and should be determined empirically. Other buffers such as phosphate (B84403) or carbonate can also be used.[3]

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes with a 1 cm path length.

Assay Protocol
  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume of 1 mL for a standard cuvette) by adding the following components in order:

    • Assay Buffer (e.g., 850 µL of 100 mM Tris-HCl, pH 9.0)

    • NAD⁺ solution (e.g., 50 µL of 20 mM stock, final concentration 1 mM)

    • L-Quinic acid solution (e.g., 100 µL of 10 mM stock, final concentration 1 mM)

  • Equilibration: Mix the contents gently by inverting the tube and pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes in the spectrophotometer's cuvette holder.

  • Initiate the Reaction: Add a small volume of the enzyme solution (e.g., 10-50 µL) to the reaction mixture. The amount of enzyme should be adjusted to obtain a linear rate of absorbance change for at least 3-5 minutes.

  • Measure Absorbance: Immediately after adding the enzyme, mix the solution by gently pipetting up and down (avoiding bubbles) and start monitoring the increase in absorbance at 340 nm. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for 3-5 minutes.

  • Control Reaction: Perform a control reaction without the substrate (L-quinic acid) or without the enzyme to measure any background absorbance changes. Subtract the rate of the control reaction from the rate of the experimental reaction.

Experimental Workflow Diagram

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - NAD+ Solution - L-Quinate Solution - Enzyme Solution RM Prepare Reaction Mixture (Buffer, NAD+, L-Quinate) Reagents->RM Equilibrate Equilibrate at Assay Temperature RM->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot CalcRate Calculate Rate (ΔAbs/min) Plot->CalcRate CalcActivity Calculate Specific Activity CalcRate->CalcActivity CalcKinetics Determine Km and Vmax CalcRate->CalcKinetics

Figure 2: Workflow for the this compound dehydrogenase enzymatic assay.

Data Presentation and Analysis

Calculation of Enzyme Activity

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the change in absorbance per minute (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l)

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change at 340 nm.

    • ε is the molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.

    • l is the path length of the cuvette (typically 1 cm).

  • Calculate the specific activity:

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

    Where [Protein] is the concentration of the protein in the enzyme solution.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Perform the assay as described above with a range of L-quinic acid concentrations (e.g., 0.05 mM to 5 mM) while keeping the NAD⁺ concentration constant and saturating.

  • Measure the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Quantitative Data Summary

The following table summarizes kinetic parameters for this compound dehydrogenase from different sources.

OrganismSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Optimal pHCofactorReference
Populus trichocarpa (Poplar) - Poptr23-Dehydrothis compound0.6249.08.5NAD⁺[3]
Populus trichocarpa (Poplar) - Poptr33-Dehydrothis compound0.2996.188.5NAD⁺[3]
Siberian LarchThis compound1.8Not Reported9.0NADP⁺[8][9]
Escherichia coli (YdiB)This compoundNot ReportedNot ReportedNot ReportedNAD(P)⁺[2]

Note: The Vₘₐₓ values for Populus trichocarpa were converted from µm s⁻¹ mg⁻¹ to µmol/min/mg for consistency.

Conclusion

This document provides a comprehensive guide for performing an enzymatic assay to measure the activity of this compound dehydrogenase. The described spectrophotometric method is robust, reliable, and suitable for a wide range of applications, including enzyme characterization, inhibitor screening, and metabolic studies. By following these protocols, researchers can obtain accurate and reproducible data on the activity and kinetics of this important enzyme.

References

Application Notes and Protocols for the Purification of Quinate from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a cyclic polyol and a key chiral intermediate in the shikimate pathway, leading to the biosynthesis of aromatic amino acids in plants and microorganisms. Due to its potential health benefits, including antioxidant and anti-inflammatory properties, there is a growing interest in the efficient purification of quinate from various complex biological matrices such as plant extracts, microbial fermentation broths, and biological fluids. This document provides detailed application notes and protocols for the purification of this compound, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Purification

The selection of a purification method depends on the biological matrix, the desired purity and yield, and the scale of the operation. Below is a summary of quantitative data from various studies on the purification of this compound and its derivatives.

Purification MethodBiological SampleRecovery (%)Purity (%)Reference
Molecularly Imprinted Solid-Phase Extraction (MISPE)Aqueous coffee extract81.9 ± 3.0Not Specified[1][2]
Mesoporous ResinsNot Specified65.0389.27[3]
High-Speed Countercurrent ChromatographyNot SpecifiedUp to 99.56Not Specified[3]
Fractional Extraction in CentrifugesNot Specified35 (Yield)99.5[3]
Isocratic System with Simulating Moving BedsNot SpecifiedNot Specified99.27[3]
Ethanol/Salt Aqueous Two-Phase SystemRamie Leaf95.76 (Max. Extraction)Not Specified[3]
Anion-Exchange ChromatographyPlant Extracts89-101Not Specified[4]

Experimental Protocols

Protocol 1: Purification of this compound using Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge. Since quinic acid is an organic acid, it will be negatively charged at a pH above its pKa and can be purified using an anion exchanger.

Materials:

  • Strong Basic Anion Exchange Resin (e.g., quaternary ammonium-based resin)

  • Biological Sample Extract (e.g., aqueous extract from coffee beans)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Wash Buffer (e.g., Equilibration Buffer)

  • Elution Buffer (e.g., linear gradient of 0-1 M NaCl in Equilibration Buffer, or a weak acid solution)

  • Chromatography Column

  • Peristaltic Pump or Chromatography System

  • Fraction Collector

  • pH Meter

Procedure:

  • Sample Preparation:

    • Clarify the biological sample by centrifugation or filtration (0.45 µm) to remove particulate matter.

    • Adjust the pH of the sample to be at least 1-2 pH units above the pKa of quinic acid (~4.0) to ensure it is deprotonated and carries a net negative charge.

  • Column Packing and Equilibration:

    • Pack the chromatography column with the anion exchange resin according to the manufacturer's instructions.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer until the pH and conductivity of the outlet match the inlet.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding of this compound to the resin.

  • Washing:

    • Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 210 nm until it returns to baseline.

  • Elution:

    • Elute the bound this compound from the column. This can be achieved by:

      • Salt Gradient Elution: Apply a linear gradient of NaCl (e.g., 0-1 M) in the Equilibration Buffer. This compound will elute at a specific salt concentration.

      • pH Elution: Apply a buffer with a pH below the pKa of quinic acid to neutralize its charge and cause it to detach from the resin.

      • Displacement with a Stronger Anion: Use a solution containing a high concentration of a stronger anion (e.g., a weak acid) to displace the bound this compound.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of this compound using a suitable analytical method, such as HPLC.

    • Pool the fractions containing pure this compound.

  • Regeneration:

    • Regenerate the column by washing with a high salt concentration buffer (e.g., 1-2 M NaCl) followed by the Equilibration Buffer.

Protocol 2: Analysis of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful analytical technique for the quantification of this compound in purified fractions or crude extracts.

Materials:

  • HPLC System with a UV or Mass Spectrometry (MS) detector

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Quinic Acid Standard

  • Sample (purified fractions or clarified extract)

  • 0.22 µm Syringe Filters

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of quinic acid standard in the mobile phase.

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • If necessary, dilute the sample to fall within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to 95% A, 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210 nm or by MS.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak in the samples by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples by using the calibration curve generated from the standards.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Quantification BiologicalSample Complex Biological Sample (e.g., Plant Extract) Clarification Centrifugation / Filtration BiologicalSample->Clarification pH_Adjustment pH Adjustment Clarification->pH_Adjustment IEX Ion-Exchange Chromatography pH_Adjustment->IEX Anion Exchange SPE Solid-Phase Extraction pH_Adjustment->SPE e.g., MISPE HPLC Preparative HPLC IEX->HPLC Semi-purified Analytical_HPLC Analytical RP-HPLC IEX->Analytical_HPLC Fractions SPE->HPLC Semi-purified SPE->Analytical_HPLC Eluate HPLC->Analytical_HPLC Purified Fractions Purity_Yield Purity & Yield Determination Analytical_HPLC->Purity_Yield MS Mass Spectrometry MS->Purity_Yield

Caption: General experimental workflow for the purification and analysis of this compound.

Signaling Pathways Involving this compound and its Derivatives

This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound derivatives have been reported to exert neuroprotective effects by down-regulating the p38 MAPK signaling pathway.

p38_MAPK_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Quinate_Derivatives This compound Derivatives Quinate_Derivatives->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK pathway by this compound derivatives.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound and its derivatives have demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50->Gene_Expression Activation This compound This compound This compound->IKK_Complex Inhibition

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

DR3/IKK/NF-κB Signaling Pathway

Recent studies have shown that this compound can alleviate neuroinflammation by inhibiting the DR3/IKK/NF-κB signaling pathway.

DR3_IKK_NFkB_pathway Ligand Ligand (e.g., TL1A) DR3 DR3 Receptor Ligand->DR3 IKK_Complex IKK Complex DR3->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Activation This compound This compound This compound->DR3 Inhibition

Caption: this compound's inhibitory effect on the DR3/IKK/NF-κB pathway.

References

Sensitive Detection of Quinate Derivatives by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate derivatives are a diverse group of compounds derived from quinic acid, a cyclic polyol. They are widely distributed in nature, particularly in plants, and exhibit a broad range of biological activities. This application note provides a comprehensive overview and detailed protocols for the sensitive detection and quantification of various this compound derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are applicable to various matrices, including plant extracts, biological fluids, and pharmaceutical formulations.

Core Principles of LC-MS/MS for this compound Derivative Analysis

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The process involves:

  • Sample Preparation: Extraction and purification of this compound derivatives from the sample matrix to remove interfering substances.

  • Liquid Chromatography (LC) Separation: Separation of individual this compound derivatives based on their physicochemical properties as they pass through a chromatographic column.

  • Mass Spectrometry (MS) Detection: Ionization of the separated compounds and their subsequent detection based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is employed for enhanced selectivity and sensitivity by fragmenting a specific parent ion into characteristic product ions. This process is often performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

Experimental Protocols

Detailed methodologies for the analysis of different classes of this compound derivatives are provided below.

Protocol 1: Analysis of Chlorogenic Acids and their Isomers in Plant Extracts

This protocol is optimized for the quantification of common chlorogenic acids such as caffeoylquinic acids (CQA), feruloylquinic acids (FQA), and coumaroylquinic acids (p-CoQA) in plant materials.

1. Sample Preparation (Plant Extracts)

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of 80% methanol (B129727) in water.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the pellet.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Purification (Optional, for complex matrices):

    • Condition a C18 Solid Phase Extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound derivatives with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is typically used.[1]

  • Mobile Phase:

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds.[1]

    • 0-1 min, 5% B

    • 1-10 min, 5-30% B

    • 10-15 min, 30-60% B

    • 15-17 min, 60-95% B

    • 17-19 min, 95% B

    • 19-20 min, 95-5% B

    • 20-25 min, 5% B

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2-5 µL.[1]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Characteristic product ions are generated through collision-induced dissociation (CID).[1] Specific transitions for various chlorogenic acid isomers are detailed in the quantitative data tables.

Protocol 2: Analysis of Nethis compound (B1678197) and Buquinolate (B1668063) in Animal Feed

This protocol describes the determination of the coccidiostats nethis compound and buquinolate in animal feed samples.

1. Sample Preparation (Animal Feed)

  • Homogenize the feed sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Load the supernatant onto an HLB mini-column preconditioned with 20% methanol.[2]

  • Wash the column with 5 mL of 20% methanol.[2]

  • Elute the analytes with 5 mL of acetonitrile-methanol (1:1, v/v).[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min, 10% B

    • 2-10 min, 10-90% B

    • 10-12 min, 90% B

    • 12-12.1 min, 90-10% B

    • 12.1-15 min, 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Refer to the quantitative data tables for specific precursor and product ions for nethis compound and buquinolate.

Protocol 3: Analysis of Quinine (B1679958) and its Metabolites in Human Plasma

This protocol is designed for the pharmacokinetic study of the antimalarial drug quinine and its primary metabolites in human plasma.

1. Sample Preparation (Human Plasma)

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of quinine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium formate (B1220265) with 0.5% formic acid in water.[3]

    • B: Acetonitrile with 0.5% formic acid.[3]

  • Gradient Elution:

    • 0-1 min, 10% B

    • 1-5 min, 10-90% B

    • 5-7 min, 90% B

    • 7-7.1 min, 90-10% B

    • 7.1-10 min, 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific MRM transitions for quinine and its metabolites are provided in the quantitative data tables.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of various this compound derivatives.

Table 1: LC-MS/MS Parameters for Chlorogenic Acids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-O-Caffeoylquinic acid353.08191.0515
4-O-Caffeoylquinic acid353.08173.0420
5-O-Caffeoylquinic acid353.08191.0515
3-O-Feruloylquinic acid367.10191.0518
4-O-Feruloylquinic acid367.10173.0422
5-O-Feruloylquinic acid367.10191.0518
3-p-Coumaroylquinic acid337.09163.0417
4-p-Coumaroylquinic acid337.09173.0421
5-p-Coumaroylquinic acid337.09191.0516

Table 2: LC-MS/MS Parameters and Quantitative Data for Other this compound Derivatives

CompoundMatrixPrecursor Ion (m/z)Product Ion (m/z)Linearity RangeLODLOQRecovery (%)
Nethis compoundAnimal Tissue290.1244.11 - 100 ng/mL-0.001 µg/g[2]89.5 - 108.6[2]
BuquinolateAnimal Tissue318.1274.11 - 100 ng/mL-0.001 µg/g[2]89.5 - 108.6[2]
QuinineHuman Plasma325.2159.10.15 - 5 ng/mL[3]-0.15 ng/mL[3]>85
3-HydroxyquinineHuman Plasma341.2175.10.2 - 10 ng/mL-0.2 ng/mL>80

LOD: Limit of Detection, LOQ: Limit of Quantification. Values are indicative and may vary depending on the specific instrument and experimental conditions.

Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis of this compound Derivatives

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extraction Extraction start->extraction cleanup Purification (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution filtration Filtration reconstitution->filtration lc LC Separation filtration->lc ms MS Detection (Ionization) lc->ms msms MS/MS Analysis (Fragmentation & Detection) ms->msms quant Quantification msms->quant report Reporting quant->report

A generalized workflow for the analysis of this compound derivatives.

Diagram 2: Logical Relationship for MRM-based Quantification

mrm_logic compound This compound Derivative (Analyte) q1 Quadrupole 1 (Q1) Selects Precursor Ion compound->q1 Ionization (ESI) q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 [M-H]⁻ or [M+H]⁺ q3 Quadrupole 3 (Q3) Selects Product Ion q2->q3 Characteristic Fragments detector Detector Signal Intensity q3->detector quantification Quantification (Peak Area vs. Concentration) detector->quantification

The principle of Multiple Reaction Monitoring (MRM) for quantification.

References

Application Note: High-Throughput Cleanup of Quinate Samples Using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclic polyol, is a key chiral starting material in the synthesis of numerous pharmaceuticals. Accurate and reliable quantification of quinate in various sample matrices, such as fermentation broths, plant extracts, and biological fluids, is critical during drug discovery and development. However, the presence of interfering substances in these complex matrices can significantly impact analytical accuracy, leading to ion suppression in mass spectrometry and co-elution in chromatography.

Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest while removing matrix interferences. This application note provides a detailed protocol for the cleanup of this compound samples using a mixed-mode solid-phase extraction strategy, combining reversed-phase and anion-exchange retention mechanisms for enhanced selectivity and recovery.[1][2] This method is suitable for preparing samples for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Mixed-Mode SPE for this compound Cleanup

This protocol utilizes a mixed-mode SPE sorbent with both reversed-phase (e.g., C18) and strong anion-exchange (e.g., quaternary ammonium) functionalities.[2] The dual retention mechanism allows for a more robust and selective cleanup compared to single-mode SPE.[1]

  • Reversed-Phase Interaction: The non-polar backbone of the sorbent retains this compound and other non-polar to moderately polar compounds through hydrophobic interactions.

  • Anion-Exchange Interaction: At a pH above its pKa (~3.5), the carboxyl group of quinic acid is deprotonated and carries a negative charge. This allows it to bind to the positively charged functional groups of the anion-exchange sorbent.[2]

This combination of interactions enables a rigorous washing procedure to remove a wide range of interferences, including salts, polar impurities, and non-polar compounds that are not charged, resulting in a cleaner final eluate.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.

Materials and Reagents:

  • Mixed-Mode SPE Cartridges (Reversed-Phase/Strong Anion-Exchange, e.g., Strata-X-A or similar)

  • SPE Vacuum Manifold or Positive Pressure Manifold[3]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Ammonium (B1175870) Hydroxide (or other suitable base for pH adjustment)

  • Sample Collection Tubes

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment:

  • For Liquid Samples (e.g., fermentation broth, aqueous extracts):

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any suspended solids.

    • Dilute the supernatant 1:1 (v/v) with water.

    • Adjust the pH of the diluted sample to > 5.5 (at least 2 pH units above the pKa of quinic acid) using a weak base like ammonium hydroxide. This ensures the carboxyl group is deprotonated for efficient anion-exchange retention.[4]

  • For Biological Fluids (e.g., plasma, urine):

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.[5]

    • Vortex vigorously for 1 minute.[5]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a clean tube.

    • Evaporate the acetonitrile under a gentle stream of nitrogen.

    • Reconstitute the residue in water and adjust the pH to > 5.5.

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge to wet the sorbent and activate the reversed-phase functional groups. Do not let the sorbent run dry.[3]

  • Equilibration:

    • Pass 3 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.

    • Follow with 3 mL of water adjusted to the same pH as the pre-treated sample to equilibrate the ion-exchange functional groups.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).[3]

  • Washing:

    • Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of water (pH adjusted to > 5.5) to remove salts and other highly polar, unretained impurities.

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 3 mL of methanol to remove non-polar interferences that are retained by the reversed-phase mechanism but are not charged.[6] The strong ion-exchange interaction will retain the negatively charged this compound.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 1.5 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the carboxyl group of this compound, disrupting the ion-exchange retention and allowing it to be eluted.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid).[5]

    • Vortex and centrifuge the reconstituted sample before transferring it to an autosampler vial for analysis.

Data Presentation

The following table summarizes the expected quantitative performance of this mixed-mode SPE protocol for this compound cleanup. These values are representative and may vary depending on the specific sample matrix and analytical instrumentation.

ParameterExpected ValueNotes
Recovery > 90%High recovery is expected due to the dual retention mechanism.
Reproducibility (RSD) < 5%The protocol is designed to be robust and reproducible.
Matrix Effect < 15%Significant reduction in ion suppression/enhancement is anticipated.
Limit of Quantification (LOQ) Dependent on analytical methodThe cleanup and concentration steps will improve the LOQ.

Visualizations

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis Sample Sample (Liquid or Biological Fluid) Pretreat Adjust pH > 5.5 / Protein Precipitation Sample->Pretreat Condition 1. Condition (Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (Water, pH > 5.5) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Water, pH > 5.5) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% Formic Acid in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/HPLC Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Retention_Mechanism Sorbent_Load Sorbent Reversed-Phase (C18) Anion-Exchanger (NR4+) Sorbent_Elute Sorbent Reversed-Phase (C18) Anion-Exchanger (NR4+) Quinate_Load This compound (COO-) Quinate_Load->Sorbent_Load:f2 Ion-Exchange Quinate_Load->Sorbent_Load:f1 Hydrophobic Interference_Polar Polar Impurity Interference_NonPolar Non-Polar Impurity Interference_NonPolar->Sorbent_Load:f1 Hydrophobic Quinate_Elute This compound (COOH) Quinate_Elute->Sorbent_Elute:f2 Interaction Broken Elution_Solvent Acidic Organic Solvent Elution_Solvent->Quinate_Elute Protonates

Caption: Retention mechanism of this compound on a mixed-mode SPE sorbent.

References

Application Note: Derivatization of Quinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinic acid ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a polyhydroxylated cycloalkane carboxylic acid found in numerous plants and is a key intermediate in the biosynthesis of aromatic compounds.[1][2] Its analysis is crucial in metabolomics, food chemistry, and pharmaceutical research. However, direct analysis of quinic acid by gas chromatography (GC) is challenging. The presence of multiple polar functional groups (four hydroxyls and one carboxylic acid) makes the molecule non-volatile and thermally labile. At the high temperatures required for GC analysis, the underivatized molecule would likely decompose rather than vaporize.[3][4]

To overcome this limitation, a chemical derivatization step is necessary prior to GC analysis.[4][5] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable analogues.[4][6] The most common and effective method for compounds containing active hydrogens, like quinic acid, is silylation.[3][5] This process replaces the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[4][7] The resulting TMS-derivatized quinic acid is significantly more volatile and suitable for GC separation and subsequent mass spectrometry (MS) detection.[8][9]

This document provides a detailed protocol for the derivatization of quinic acid using a robust two-step methoximation and silylation procedure, widely adopted in metabolomics for comprehensive analysis of organic acids and sugars.[7][10][11]

Experimental Protocol: Two-Step Derivatization of Quinic Acid

This protocol is designed for the derivatization of quinic acid in dried samples for GC-MS analysis. It involves an initial methoximation step to protect any carbonyl groups (important for complex samples) followed by a silylation step.

1. Materials and Reagents

  • Quinic Acid Standard: (≥98% purity)

  • Pyridine (B92270): Anhydrous (H₂O < 0.005%)

  • Methoxyamine hydrochloride (MeOx): (≥98% purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Derivatization grade. Alternatively, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[6][7]

  • Internal Standard (IS): e.g., Sorbitol or a suitable stable isotope-labeled standard.

  • Solvent: Hexane or Ethyl Acetate, GC grade.

  • Equipment:

    • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent).

    • Autosampler vials with inserts (2 mL).

    • Heating block or thermal shaker/incubator.

    • Centrifuge or vacuum concentrator (e.g., SpeedVac).

    • Pipettes and tips.

    • Vortex mixer.

    • Nitrogen gas supply for drying.

2. Sample Preparation

  • Aqueous Sample: Accurately transfer a known volume of the aqueous sample containing quinic acid into a microcentrifuge tube or autosampler vial insert.

  • Drying: Evaporate the solvent to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen. It is critical to remove all water, as it reacts with the silylation reagent and can significantly reduce derivatization efficiency.[7]

3. Step-by-Step Derivatization Procedure

  • Methoximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 20-50 µL of the MeOx/pyridine solution to the dried sample residue.

    • Vortex thoroughly to ensure the residue is fully dissolved.

    • Incubate the mixture in a heating block or thermal shaker at 30-37°C for 90 minutes.[7][12] This step converts any aldehyde or keto groups into their methoxime derivatives, preventing the formation of multiple isomers during silylation.[7][10]

  • Silylation:

    • After the methoximation step, add 80-100 µL of MSTFA to the vial.[12]

    • Vortex the mixture immediately.

    • Incubate at 37-60°C for 30-45 minutes in a heating block or thermal shaker.[7][12] This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with TMS groups, yielding the volatile pentakis(trimethylsilyl) derivative of quinic acid.[8][9]

    • After incubation, allow the sample to cool to room temperature before analysis. The sample is now ready for GC-MS injection.

Workflow for Quinic Acid Derivatization and Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis sample Quinic Acid Sample (e.g., in aqueous solution) dry Evaporate to Dryness (Nitrogen Stream / Vacuum) sample->dry methox Step 1: Methoximation Add MeOx in Pyridine Incubate (e.g., 37°C, 90 min) dry->methox silylation Step 2: Silylation Add MSTFA Incubate (e.g., 60°C, 30 min) methox->silylation deriv_sample Derivatized Sample (TMS-Quinic Acid) silylation->deriv_sample gcms GC-MS Injection & Analysis deriv_sample->gcms data Data Acquisition & Processing (Peak Integration, Library Match) gcms->data

Caption: Workflow of quinic acid derivatization for GC-MS analysis.

Data Presentation: GC-MS Parameters

The following table summarizes typical instrument conditions for the analysis of TMS-derivatized quinic acid, compiled from established methods.

ParameterCondition 1Condition 2Condition 3Reference
GC Column DB-5MSRTX-5Sil MSHP-5[9]
Dimensions 10 m x 0.18 mm ID, 0.18 µm film30 m x 0.25 mm ID30 m x 0.25 mm ID, 0.25 µm film[9]
Carrier Gas HeliumHeliumHelium[9]
Injection Mode Split/SplitlessSplit/SplitlessSplit/Splitless
Injector Temp. 250 - 280 °C250 - 280 °C250 - 280 °C
Oven Program 70°C for 2 min, then ramp at 40°C/min to 320°C, hold for 2 min.80°C for 2 min, then ramp at 18°C/min to 350°C, hold for 2 min.50°C, ramp at 3°C/min to 300°C, hold for 30 min.[9]
MS Ion Source Temp. 230 °C230 °C230 °C
MS Quad Temp. 150 °C150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Range 50 - 600 m/z50 - 600 m/z50 - 600 m/z
Retention Index (RI) 1853.81854.91900[9]

Notes on the Protocol:

  • Reagent Quality: The use of high-purity, anhydrous reagents is critical for successful and reproducible derivatization. Moisture will rapidly deactivate the silylating agent.

  • Stability: TMS derivatives can be susceptible to hydrolysis.[5] While stable for several hours at room temperature, it is best practice to analyze samples as soon as possible after derivatization. For longer storage, samples should be tightly capped and kept at -20°C.

  • Automation: For high-throughput metabolomics studies, automated derivatization using a robotic autosampler can improve reproducibility and reduce the degradation of unstable derivatives by ensuring consistent reaction and wait times for each sample.[11][12]

References

Application Note & Protocol: A Validated HPLC Method for the Quantification of Quinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, and its conjugate base quinate, is a cyclic polyol and a key chiral intermediate in the biosynthesis of aromatic compounds in plants and microorganisms through the shikimate pathway. Its prevalence in various natural products and its potential as a starting material for the synthesis of new chemical entities make its accurate quantification crucial in diverse fields, including phytochemistry, food science, and pharmaceutical development. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various sample matrices. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and robustness.[1][2][3]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an acidic aqueous-organic mobile phase. The acidic mobile phase ensures that this compound is in its protonated, less polar form, allowing for good retention and symmetrical peak shape on the nonpolar stationary phase. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • 0.45 µm membrane filters for solvent and sample filtration.

  • Chemicals and Reagents:

  • Chromatographic Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Filter through a 0.45 µm membrane filter and degas for 30 minutes in a sonicator bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of quinic acid reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Solvent A and Solvent B.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the matrix. A general protocol for a solid sample (e.g., plant material) is provided below.

  • Extraction: Weigh 1 g of the homogenized and dried sample into a 50 mL centrifuge tube. Add 20 mL of 50% methanol in water.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Gradient Program 0-10 min, 5-20% B; 10-15 min, 20-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 215 nm[4][5][6]
Run Time 25 minutes
Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:[1][2][3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing five concentrations of the standard solution in triplicate.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Determined by the standard addition method at three different concentration levels (80%, 100%, and 120%) in a sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Evaluated at two levels:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Evaluated by slightly changing the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase).

Data Presentation

Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25312875
50624550
75938210
1001251980
Correlation Coefficient (r²) 0.9995
Accuracy (Standard Addition Method)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%4039.899.51.2
100%5050.3100.60.9
120%6059.599.21.5
Precision
Parameter% RSD (n=6)
Repeatability 0.85
Intermediate Precision 1.32
LOD and LOQ
ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5
Robustness
Parameter Varied% RSD of Peak Area
Flow Rate (0.9 mL/min)1.8
Flow Rate (1.1 mL/min)1.5
Temperature (28 °C)1.1
Temperature (32 °C)0.9
Acetonitrile in Mobile Phase (-2%)2.1
Acetonitrile in Mobile Phase (+2%)1.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase & Standards hplc_injection Inject Sample into HPLC prep_solutions->hplc_injection prep_sample Sample Extraction & Filtration prep_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection at 215 nm chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition specificity Specificity validation_summary Validated Method for this compound Quantification linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Generate Report peak_integration->reporting reporting->validation_summary Includes Validation Summary

Caption: Workflow for HPLC Method Development and Validation of this compound Quantification.

shikimate_pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ This compound This compound DHQ->this compound This compound Dehydrogenase Shikimate Shikimate DHQ->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA

Caption: The Shikimate Pathway and the position of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, specific, accurate, precise, and robust for the quantification of this compound in various samples. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine analysis in quality control and research settings. The clear separation of this compound from other matrix components ensures reliable and reproducible results. This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for High-Throughput Screening of Quinate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of the quinate metabolic pathway, a critical route for the biosynthesis of aromatic compounds in various organisms. The protocols detailed herein are designed to facilitate the discovery of novel modulators of this pathway, which have potential applications as herbicides, antibiotics, and other therapeutics.

Introduction to the this compound and Shikimate Metabolic Pathways

The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, some protozoan parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] Crucially, this pathway is absent in mammals, making its enzymes attractive targets for the development of non-toxic antimicrobial agents and herbicides. The this compound pathway is closely interlinked with the shikimate pathway, with this compound serving as a potential carbon source and its metabolism feeding into the central shikimate pathway.

The key enzymatic steps in the conversion of this compound and its entry into the shikimate pathway involve:

  • This compound Dehydrogenase (QDH): Catalyzes the reversible oxidation of this compound to 3-dehydrothis compound (B1236863).

  • 3-Dehydrothis compound Dehydratase (DHQD): Catalyzes the dehydration of 3-dehydrothis compound to 3-dehydroshikimate. This is a key step that connects the this compound pathway to the shikimate pathway.[2]

Targeting these enzymes with small molecule inhibitors can disrupt the production of essential aromatic compounds, leading to growth inhibition or cell death in susceptible organisms. High-throughput screening provides a rapid and efficient means to identify such inhibitors from large chemical libraries.[3]

Quantitative Data for Key Enzymes

The following tables summarize key quantitative data for enzymes central to the this compound and shikimate metabolic pathways. This information is crucial for assay development and for the characterization of potential inhibitors.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Reference
3-Dehydrothis compound Dehydratase (DHQD)Corynebacterium glutamicum3-Dehydrothis compound348.203.00 (µM/s)150.19[4]
Shikimate Dehydrogenase (SDH)Camellia sinensis3-Dehydroshikimate100.3 ± 9.341.5 ± 1.1 (nkat/mg)-[1][5]
Shikimate Dehydrogenase (SDH)Camellia sinensisShikimate269.7 ± 22.124.7 ± 0.6 (nkat/mg)-[1][5]

Table 2: IC₅₀ Values of Known Inhibitors

EnzymeInhibitorOrganismIC₅₀ (µM)Reference
Chorismate SynthaseCompound CP1Paracoccidioides brasiliensis47[6]
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS)ChorismateArabidopsis thaliana52.5 - 97.3[7]
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS)TyrosineArabidopsis thaliana230.4[7]
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS)TryptophanArabidopsis thaliana225.1[7]

Visualizing the this compound and Shikimate Metabolic Pathways

The following diagram illustrates the key enzymatic steps in the this compound and its connection to the shikimate pathway.

Quinate_Shikimate_Pathway This compound This compound DHQ 3-Dehydrothis compound This compound->DHQ DHS 3-Dehydroshikimate DHQ->DHS 3-Dehydrothis compound Dehydratase (DHQD) Shikimate Shikimate DHS->Shikimate SP Shikimate-3-phosphate Shikimate->SP Shikimate Kinase EPSP 5-Enolpyruvylshikimate-3-phosphate SP->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA

This compound and Shikimate Metabolic Pathways

High-Throughput Screening Workflow

A generalized workflow for a high-throughput screening campaign to identify inhibitors of the this compound metabolic pathway is depicted below.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development (Spectrophotometric, Fluorescence, or Biosensor) Optimization Assay Optimization (Miniaturization to 384-well format) Assay_Dev->Optimization Validation Assay Validation (Z'-factor > 0.5) Optimization->Validation Library_Screening Compound Library Screening (Single Concentration) Validation->Library_Screening Data_Analysis Data Analysis (Hit Identification) Library_Screening->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR

High-Throughput Screening Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format suitable for HTS.

Protocol 1: Spectrophotometric HTS Assay for this compound Dehydrogenase (QDH)

This assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • 384-well, UV-transparent, flat-bottom plates

  • Recombinant this compound Dehydrogenase (QDH)

  • This compound substrate

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 100 mM NaCl

  • Compound library dissolved in DMSO

  • Automated liquid handling system

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Prepare a solution of QDH in assay buffer. Add 10 µL of the enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a solution of this compound and NAD⁺ in assay buffer. Initiate the reaction by adding 10 µL of the substrate solution to each well. Final concentrations should be at the K_m for this compound and saturating for NAD⁺.

  • Kinetic Reading: Immediately place the plate in a microplate spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data to the controls: % Inhibition = [1 - (V₀_compound - V₀_neg_control) / (V₀_pos_control - V₀_neg_control)] * 100.

    • Identify hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Fluorescence-Based HTS Assay for 3-Dehydrothis compound Dehydratase (DHQD)

This is a coupled-enzyme assay where the product of the DHQD reaction, 3-dehydroshikimate, is reduced by a second enzyme, Shikimate Dehydrogenase (SDH), with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH fluorescence is monitored.

Materials:

  • 384-well, black, flat-bottom plates

  • Recombinant 3-Dehydrothis compound Dehydratase (DHQD)

  • Recombinant Shikimate Dehydrogenase (SDH)

  • 3-Dehydrothis compound substrate

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5

  • Compound library dissolved in DMSO

  • Automated liquid handling system

  • Microplate fluorometer (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well plate. Include appropriate controls.

  • Enzyme/Cofactor Mix Addition: Prepare a master mix containing DHQD, SDH, and NADPH in assay buffer. Add 10 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition: Prepare a solution of 3-dehydrothis compound in assay buffer. Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Endpoint Reading: Incubate the plate at 30°C for 30 minutes. Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition based on the fluorescence signal relative to the controls.

    • Identify primary hits for further characterization.

Protocol 3: Whole-Cell Biosensor HTS Assay using Fluorescence-Activated Cell Sorting (FACS)

This protocol utilizes a genetically engineered microbial strain containing a biosensor that produces a fluorescent protein in response to changes in the intracellular concentration of a this compound pathway intermediate.

Materials:

  • Engineered microbial strain with a fluorescent biosensor responsive to a this compound pathway metabolite

  • Growth medium

  • This compound or another pathway inducer

  • Compound library

  • 96-well deep-well plates

  • Fluorescence-Activated Cell Sorter (FACS)

Procedure:

  • Cell Culture Preparation: Grow the biosensor strain overnight in the appropriate growth medium.

  • Assay Setup: In a 96-well deep-well plate, inoculate fresh growth medium with the overnight culture. Add the pathway inducer (e.g., this compound) and the test compounds from the library to individual wells.

  • Incubation: Incubate the plate with shaking at the optimal growth temperature for the microbial strain for a period sufficient to allow for changes in fluorescence (e.g., 6-24 hours).

  • Sample Preparation for FACS: Dilute the cell cultures in a suitable buffer (e.g., phosphate-buffered saline).

  • FACS Analysis and Sorting:

    • Run the samples through the FACS instrument.

    • Gate on the cell population of interest based on forward and side scatter.

    • Analyze the fluorescence intensity of individual cells.

    • Sort cells that exhibit a significant change in fluorescence (increase or decrease, depending on the biosensor design) in the presence of a test compound into a collection plate containing fresh growth medium.

  • Hit Recovery and Validation:

    • Grow the sorted cells.

    • Confirm the phenotype of the sorted populations by re-testing their fluorescence response to the identified hit compounds.

    • Isolate individual clones and sequence the relevant genetic regions if looking for mutations that confer resistance to an inhibitor.

Data Analysis and Quality Control

For all HTS assays, robust data analysis and quality control are essential. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8][9] It is calculated using the following formula:

Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]

where:

  • μ_p and σ_p are the mean and standard deviation of the positive control, respectively.

  • μ_n and σ_n are the mean and standard deviation of the negative control, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10] Assays with a Z'-factor below 0.5 may require further optimization.[10]

References

Application Notes and Protocols for the Isolation of Quinate-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and methodologies for the isolation and characterization of quinate-metabolizing enzymes. These enzymes are crucial in the shikimate and this compound pathways, which are essential for the biosynthesis of aromatic compounds in plants, bacteria, and fungi, making them attractive targets for drug development.

Introduction to this compound Metabolism

This compound metabolism is intricately linked to the shikimate pathway, a central route for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential compounds. The key enzymes in this compound metabolism catalyze the interconversion of this compound and intermediates of the shikimate pathway. The primary enzymes of focus in these protocols are:

  • This compound Dehydrogenase (QDH; EC 1.1.1.24): Catalyzes the reversible NAD(P)+-dependent oxidation of this compound to 3-dehydrothis compound (B1236863).[1][2][3]

  • 3-Dehydrothis compound Dehydratase (DQD; EC 4.2.1.10): Catalyzes the dehydration of 3-dehydrothis compound to 3-dehydroshikimate. This enzyme is a key link to the shikimate pathway.[4][5][6]

  • This compound Hydrolyase (or this compound Dehydratase): Converts this compound directly to shikimate.[7][8]

The isolation and characterization of these enzymes are fundamental to understanding their structure, function, and potential as targets for antimicrobial agents or for biotechnological applications.

Data Presentation: Purification of this compound-Metabolizing Enzymes

The following tables summarize quantitative data from published purification protocols for various this compound-metabolizing enzymes.

Table 1: Purification of this compound Hydrolyase from Pisum sativum (Pea) Roots

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Purification (-fold)Yield (%)
Crude Extract216010.80.0051100
Ammonium Sulfate (35-60%)5408.10.015375
BSA-Affinity Chromatography0.86.58.1162060

Data adapted from Leuschner et al., 1995. A unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of shikimate per minute.

Table 2: Purification of 3-Dehydrothis compound Dehydratase from Amycolatopsis methanolica

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Purification (-fold)Yield (%)
Crude Extract12501500.121100
Anion Exchange (Mono Q)451122.52175
Hydrophobic Interaction5.2781512552
Size Exclusion0.361.5205170841

Data adapted from Euverink et al., 1995. A unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3-dehydroshikimate per minute.

Table 3: Purification of Recombinant this compound Dehydrogenase (Poptr2) from Populus trichocarpa

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Purification (-fold)Yield (%)
Crude Lysate1503002.01100
Ni-NTA Affinity Chromatography1226422.01188
Size Exclusion Chromatography820025.012.567

This table is a representative example based on typical purification schemes for His-tagged recombinant proteins as described in various sources.[1][9][10] A unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Experimental Protocols

Protocol 1: Isolation and Purification of Recombinant His-tagged this compound Dehydrogenase (QDH)

This protocol describes the expression and purification of a His-tagged this compound dehydrogenase from an E. coli expression system.

1. Gene Expression and Cell Culture

  • Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET series) containing the QDH gene fused to a polyhistidine tag.
  • Inoculate a 10 mL Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
  • Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]
  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[10][11]
  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[10]
  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[11] The cell pellet can be stored at -80°C.

2. Cell Lysis

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).[9]
  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension is no longer viscous.
  • Centrifuge the lysate at 13,000 x g for 30 minutes at 4°C to pellet cell debris.[9][10] Collect the supernatant, which contains the soluble protein fraction.

3. Affinity Chromatography (Ni-NTA)

  • Equilibrate a Ni-NTA agarose (B213101) column (e.g., 5 mL) with 10 column volumes of lysis buffer.
  • Load the cleared lysate onto the column at a slow flow rate (e.g., 1 mL/min).
  • Wash the column with 10-15 column volumes of wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.[9]
  • Elute the His-tagged QDH with 5 column volumes of elution buffer (lysis buffer containing 250-300 mM imidazole).[9]
  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

4. Size Exclusion Chromatography (Gel Filtration) - Polishing Step

  • Pool the fractions containing the purified QDH and concentrate them using an appropriate ultrafiltration device (e.g., Amicon Ultra with a 10 kDa MWCO).
  • Equilibrate a size exclusion chromatography column (e.g., HiPrep Sephacryl S-300 HR) with a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0, 150 mM NaCl).[9][10]
  • Load the concentrated protein onto the column.
  • Elute the protein with the equilibration buffer and collect fractions.
  • Analyze fractions by SDS-PAGE for purity. Pool the purest fractions, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C in aliquots with 10-20% glycerol.

Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase (QDH) Activity

This assay measures the activity of QDH by monitoring the production of NADPH or NADH at 340 nm.

1. Reagents

  • Assay Buffer: 75 mM Trizma base-HCl, pH 8.5.[1]
  • Substrate: 100 mM this compound stock solution.
  • Cofactor: 10 mM NADP+ or NAD+ stock solution.
  • Purified enzyme solution.

2. Procedure

  • In a 1 mL cuvette, combine the following:
  • 850 µL of Assay Buffer
  • 50 µL of 10 mM NADP+ (final concentration 0.5 mM)
  • X µL of purified enzyme (e.g., 1-10 µg)
  • Distilled water to a final volume of 950 µL.
  • Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.
  • Initiate the reaction by adding 50 µL of 100 mM this compound (final concentration 5 mM).[1]
  • Immediately measure the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer. The rate should be linear.
  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Metabolic Pathway

Quinate_Metabolism cluster_shikimate Shikimate Pathway cluster_this compound This compound Metabolism DHP DHP DHQ 3-Dehydrothis compound DHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS DQD This compound This compound DHQ->this compound QDH (EC 1.1.1.24) Shikimate Shikimate DHS->Shikimate SDH Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA This compound->Shikimate this compound Hydrolyase DQD 3-Dehydrothis compound Dehydratase SDH Shikimate Dehydrogenase QDH This compound Dehydrogenase

Caption: Relationship between the Shikimate and this compound metabolic pathways.

Experimental Workflow

Purification_Workflow start E. coli Culture (with QDH plasmid) induction IPTG Induction start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity concentration Concentration (Ultrafiltration) affinity->concentration sec Size Exclusion Chromatography concentration->sec analysis Purity & Activity Check (SDS-PAGE & Assay) sec->analysis final_product Purified QDH analysis->final_product

Caption: General workflow for recombinant QDH purification.

References

Application Notes and Protocols for Tracing Quinate Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate, a key metabolite in the shikimate pathway, plays a crucial role in the biosynthesis of aromatic amino acids and other secondary metabolites in plants, bacteria, and fungi.[1][2] In the context of drug development and biomedical research, understanding the metabolism of this compound and its derivatives is of significant interest. Stable isotope tracing provides a powerful tool to elucidate the metabolic fate of this compound, identify novel metabolic pathways, and quantify metabolite turnover.[3] This document provides detailed application notes and protocols for using stable isotope-labeled this compound to trace its metabolism in biological systems.

Stable isotope labeling, in conjunction with mass spectrometry (MS), allows for the precise tracking of atoms from a labeled precursor, such as 13C-quinic acid, as it is incorporated into downstream metabolites.[4] This approach offers a dynamic view of metabolic pathways, enabling researchers to investigate the impact of genetic modifications, disease states, or drug treatments on this compound metabolism.

Applications in Research and Drug Development

  • Pathway Elucidation: Tracing the flow of labeled carbon atoms from this compound through the shikimate pathway and other interconnected metabolic routes to identify and confirm metabolic intermediates.[5][6][7]

  • Target Identification and Validation: Investigating the enzymes involved in this compound metabolism as potential drug targets.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound-based drugs or prodrugs.

  • Disease Research: Studying alterations in this compound metabolism associated with various diseases, including infectious diseases and metabolic disorders.

Experimental Workflow Overview

A typical stable isotope tracing experiment to investigate this compound metabolism involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

G A Cell Culture and Adaptation B Stable Isotope Labeling (e.g., 13C-Quinic Acid) A->B Introduce Labeled Precursor C Quenching and Metabolite Extraction B->C Stop Metabolism, Extract Metabolites D LC-MS/MS Analysis C->D Separate and Detect Metabolites E Data Processing and Analysis D->E Identify Labeled Species F Pathway Mapping and Interpretation E->F Biological Insight

Caption: A generalized workflow for stable isotope tracing experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing of this compound Metabolism in Mammalian Cells

This protocol outlines the steps for tracing the metabolism of uniformly labeled 13C-quinic acid ([U-13C]-quinic acid) in a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • [U-13C]-Quinic acid (or other desired labeled variant)

  • 6-well cell culture plates

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest.

    • Culture cells overnight in complete medium.

  • Preparation of Labeling Medium:

    • Prepare a custom labeling medium by supplementing glucose-free and serum-free medium with the desired concentration of [U-13C]-quinic acid (e.g., 1 mM) and dialyzed FBS.

  • Stable Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed [U-13C]-quinic acid labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Preparation for LC-MS/MS Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) immediately before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 13C-Labeled this compound and its Metabolites

This protocol provides a general method for the analysis of 13C-labeled metabolites derived from this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • A mixed-mode or HILIC chromatography column suitable for the separation of polar metabolites.

LC-MS/MS Parameters (Example):

ParameterSetting
LC Column Atlantis PREMIER BEH C18 AX Column or similar
Mobile Phase A Water with 50 mM ammonium (B1175870) formate (B1220265) and 0.9% formic acid (pH=2.9)
Mobile Phase B Acetonitrile with 0.9% formic acid
Gradient Optimized for separation of this compound and expected metabolites (e.g., a gradient from high to low organic content)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Mass Spectrometer High-resolution mass spectrometer
Scan Mode Full scan mode with a resolution of >60,000
Mass Range m/z 70-1000

Data Analysis:

  • Process the raw data using appropriate software to identify and quantify the different isotopologues (M+0, M+1, M+2, etc.) for this compound and its downstream metabolites.

  • Correct for the natural abundance of 13C.

  • Calculate the fractional labeling of each metabolite at each time point.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Fractional 13C-Labeling of Key Metabolites in the Shikimate Pathway Following [U-13C]-Quinic Acid Labeling

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
Quinic Acid 0100.00.00.00.00.00.00.00.0
410.22.13.55.810.315.622.530.0
242.10.51.11.93.45.27.578.3
Shikimic Acid 0100.00.00.00.00.00.00.00.0
485.35.13.22.11.51.00.81.0
2440.110.28.56.35.14.23.522.1
Protocatechuic Acid 0100.00.00.00.00.00.00.00.0
492.73.41.80.90.50.30.20.2
2465.48.15.23.12.01.51.113.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of metabolites and understanding the experimental results.

Shikimate and this compound Metabolic Pathways

The following diagram illustrates the key reactions in the shikimate and this compound metabolic pathways.

shikimate_pathway cluster_shikimate Shikimate Pathway cluster_this compound This compound Metabolism PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound PEP->DHQ E4P Erythrose 4-phosphate E4P->DHQ DHS 3-Dehydroshikimate DHQ->DHS Dehydrothis compound dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase Protocatechuate Protocatechuic Acid DHS->Protocatechuate Dehydroshikimate dehydratase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA This compound This compound This compound->DHQ This compound dehydrogenase This compound->Shikimate This compound dehydrogenase

Caption: The interconnected shikimate and this compound metabolic pathways.

This application note provides a comprehensive guide for researchers interested in utilizing stable isotope tracing to investigate this compound metabolism. By following these protocols and guidelines, scientists can gain valuable insights into the intricate metabolic networks involving this compound, with significant implications for basic research and drug development.

References

Enzymatic Synthesis of Shikimate from Quinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimate is a crucial chiral intermediate in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®) and a key building block for various aromatic compounds in the pharmaceutical, chemical, and agricultural industries. Traditional methods for obtaining shikimate, such as extraction from plants like Chinese star anise (Illicium verum), are often inefficient and subject to supply chain vulnerabilities. The enzymatic synthesis of shikimate from the more readily available substrate, quinate, presents a promising and sustainable alternative.

This document provides detailed application notes and experimental protocols for the enzymatic conversion of this compound to shikimate. The described two-step biocatalytic process utilizes enzymes from the acetic acid bacterium Gluconobacter oxydans. The first step involves the oxidation of this compound to 3-dehydroshikimate, followed by the stereoselective reduction of 3-dehydroshikimate to shikimate. A key feature of this system is the integration of an enzymatic cofactor regeneration system to ensure high conversion efficiency and economic viability.

Reaction Pathway

The enzymatic synthesis of shikimate from this compound proceeds through a two-step pathway, as illustrated below. This process leverages a combination of membrane-bound and cytoplasmic enzymes from Gluconobacter oxydans.

Enzymatic_Synthesis_of_Shikimate This compound This compound Dehydrothis compound 3-Dehydrothis compound (B1236863) This compound->Dehydrothis compound Step 1a Dehydroshikimate 3-Dehydroshikimate Dehydrothis compound->Dehydroshikimate Step 1b Shikimate Shikimate Dehydroshikimate->Shikimate Step 2 Enzyme1 Quinoprotein this compound Dehydrogenase (QDH) Enzyme1->Dehydrothis compound Enzyme2 3-Dehydrothis compound Dehydratase Enzyme2->Dehydroshikimate Enzyme3 Shikimate Dehydrogenase (SKDH) Enzyme3->Shikimate NADPH_reg NADPH Regeneration System (GDH/Glucose) NADPH_reg->Enzyme3 NADPH

Figure 1: Enzymatic conversion of this compound to shikimate.

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of the key enzymes from Gluconobacter oxydans involved in the synthesis of shikimate from this compound.

EnzymeSubstrateKmVmax or kcatOptimal pHReference
Quinoprotein this compound Dehydrogenase (QDH)This compoundSpecific to this compoundNot specified~7.0-9.0[1][2]
3-Dehydrothis compound Dehydratase3-Dehydrothis compoundNot specifiedNot specifiedNot specified[3]
Shikimate Dehydrogenase (SKDH)3-DehydroshikimateNot specifiedNot specified~7.0 (for reduction)[4]
Shikimate Dehydrogenase (SKDH)ShikimateNot specifiedNot specified~10.0 (for oxidation)[4]
Glucose Dehydrogenase (GDH)D-GlucoseNot specifiedNot specified~8.0[5]
Reaction Yields

The two-step enzymatic process demonstrates high conversion yields.

Reaction StepSubstrateProductReported YieldReference
1. This compound OxidationThis compound3-Dehydroshikimate~100%[6][7]
2. 3-Dehydroshikimate Reduction3-DehydroshikimateShikimate~100%[6][7]

Experimental Protocols

The overall workflow for the enzymatic synthesis of shikimate from this compound is depicted below.

Workflow cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Purification Culture Cultivation of Gluconobacter oxydans Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Fractionation Membrane & Cytoplasmic Fraction Separation Lysis->Fractionation Immobilization1 Immobilization of Membrane Fraction Fractionation->Immobilization1 Immobilization2 Co-immobilization of SKDH and GDH Fractionation->Immobilization2 Reaction1 Step 1: Conversion of This compound to 3-Dehydroshikimate Immobilization1->Reaction1 Reaction2 Step 2: Reduction of 3-Dehydroshikimate to Shikimate Immobilization2->Reaction2 Reaction1->Reaction2 Analysis HPLC Analysis Reaction2->Analysis Purification Shikimate Purification Analysis->Purification

Figure 2: Overall experimental workflow.
Protocol 1: Preparation of Immobilized Gluconobacter oxydans Membrane Fraction

This protocol describes the preparation of the catalyst for the conversion of this compound to 3-dehydroshikimate.

Materials and Reagents:

  • Gluconobacter oxydans (e.g., IFO 3244)

  • This compound medium (see reference for composition)[3]

  • Tris-acetate buffer (5 mM, pH 7.0)

  • High-pressure homogenizer

  • Ultracentrifuge

  • Sodium alginate solution (e.g., 2-3% w/v)

  • Calcium chloride solution (e.g., 0.2 M)

Procedure:

  • Cultivation: Culture Gluconobacter oxydans in a this compound-containing medium to induce the expression of quinoprotein this compound dehydrogenase.[1]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Cell Lysis: Resuspend the cell paste in 5 mM Tris-acetate buffer (pH 7.0) and disrupt the cells using a high-pressure homogenizer.[7]

  • Membrane Fractionation: Separate the membrane fraction from the cytoplasmic fraction by ultracentrifugation.

  • Immobilization:

    • Suspend the obtained membrane fraction in a sodium alginate solution.

    • Extrude the alginate-membrane mixture dropwise into a gently stirring calcium chloride solution.

    • Allow the beads to harden for a sufficient time.

    • Wash the resulting Ca-alginate-immobilized membrane beads with buffer.[6]

Protocol 2: Enzymatic Conversion of this compound to 3-Dehydroshikimate

This protocol details the first enzymatic step of the synthesis.

Materials and Reagents:

  • Immobilized Gluconobacter oxydans membrane fraction (from Protocol 1)

  • This compound solution (e.g., 0.1 M)

  • Tris-acetate buffer (50 mM, pH 7.0)

  • Bioreactor or stirred-tank reactor

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the this compound solution in 50 mM Tris-acetate buffer, pH 7.0.[7]

  • Enzyme Addition: Add the Ca-alginate-immobilized membrane beads to the reaction mixture.

  • Reaction Conditions:

    • Incubate the reaction at 25°C with continuous stirring and aeration (e.g., 0.5 L/min).[7]

    • Maintain the pH of the reaction mixture at approximately 7.0.[7]

  • Monitoring: Monitor the formation of 3-dehydroshikimate over time using HPLC (see Protocol 4). The reaction is expected to reach near-complete conversion.[7]

  • Product Isolation: After the reaction is complete, separate the immobilized enzyme beads from the reaction mixture containing the 3-dehydroshikimate product.

Protocol 3: Enzymatic Reduction of 3-Dehydroshikimate to Shikimate with NADPH Regeneration

This protocol describes the second enzymatic step, including the cofactor regeneration system.

Materials and Reagents:

  • 3-Dehydroshikimate solution (from Protocol 2)

  • NADP-dependent Shikimate Dehydrogenase (SKDH) from G. oxydans (purified or as cytoplasmic fraction)

  • NADP-dependent D-Glucose Dehydrogenase (GDH) from G. oxydans or a commercial source

  • NADP+ (catalytic amount)

  • D-Glucose (in excess)

  • Potassium phosphate (B84403) buffer (e.g., 30 mM, pH 7.0)

  • Immobilization carrier (e.g., Blue Dextran 2000)[6]

Procedure:

  • Enzyme Co-immobilization (Optional but Recommended): Co-immobilize SKDH and GDH on a suitable carrier like Blue Dextran 2000 for enhanced stability and reusability.[6]

  • Reaction Setup:

    • Prepare a reaction mixture containing the 3-dehydroshikimate solution, a catalytic amount of NADP+, and an excess of D-glucose in potassium phosphate buffer (pH 7.0).

  • Enzyme Addition: Add the co-immobilized SKDH and GDH (or the free enzymes) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at 25°C.

  • Monitoring: Monitor the formation of shikimate using HPLC (see Protocol 4). The reaction is expected to proceed to completion due to the efficient NADPH regeneration.

  • Product Purification: Upon completion, the shikimate can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Protocol 4: HPLC Analysis of this compound, 3-Dehydroshikimate, and Shikimate

This protocol provides a general method for the analytical monitoring of the enzymatic reactions.

Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm)

  • Mobile Phase A: 1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Standards of this compound, 3-dehydroshikimate, and shikimate

Procedure:

  • Sample Preparation: Dilute aliquots of the reaction mixture with the mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with 100% Mobile Phase A or a gradient with Mobile Phase B. A typical isocratic method uses 1% phosphoric acid in water.[8][9]

    • Flow Rate: 0.2 mL/min[8]

    • Detection Wavelengths:

      • Shikimate: ~211 nm[8]

      • 3-Dehydroshikimate: ~234 nm[8]

      • This compound can also be monitored, though its UV absorbance is weak.

  • Quantification: Quantify the concentrations of the substrate and products by comparing the peak areas with those of the prepared standards.

Conclusion

The enzymatic synthesis of shikimate from this compound using enzymes from Gluconobacter oxydans offers a highly efficient and sustainable alternative to traditional production methods. The protocols outlined in this document provide a comprehensive guide for researchers and professionals in the field of biocatalysis and drug development to implement this innovative synthetic route. The use of immobilized enzymes and an integrated cofactor regeneration system enhances the robustness and economic feasibility of the process, paving the way for the industrial-scale production of this valuable pharmaceutical intermediate.

References

Application Notes and Protocols: Biosynthesis of Chlorogenic Acid from Quinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), a prominent ester of caffeic acid and quinic acid, is a significant secondary metabolite in various plant species. It is of considerable interest to researchers in plant biology, pharmacology, and drug development due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Understanding the biosynthesis of chlorogenic acid is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This document provides a detailed overview of the biosynthesis of chlorogenic acid from quinate, with a focus on the key enzymatic step catalyzed by hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT). Included are detailed experimental protocols for the expression and purification of recombinant HQT, enzyme activity assays, and the quantification of chlorogenic acid in plant extracts.

Biosynthetic Pathway of Chlorogenic Acid from this compound

The biosynthesis of chlorogenic acid from this compound is a key step in the phenylpropanoid pathway. The central reaction involves the transfer of a hydroxycinnamoyl group from a CoA-thioester, typically caffeoyl-CoA, to quinic acid. This reaction is primarily catalyzed by the enzyme hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT), a member of the BAHD acyltransferase family.[1] While other pathways for CGA synthesis exist, the HQT-mediated route is considered a major contributor in many plant species, including artichoke and tomato.[2][3]

The overall reaction catalyzed by HQT is as follows:

Caffeoyl-CoA + Quinic Acid ⇌ Chlorogenic Acid (5-O-caffeoylquinic acid) + Coenzyme A

Chlorogenic_Acid_Biosynthesis This compound This compound HQT HQT (Hydroxycinnamoyl-CoA: This compound hydroxycinnamoyl transferase) This compound->HQT CaffeoylCoA Caffeoyl-CoA CaffeoylCoA->HQT ChlorogenicAcid Chlorogenic Acid (5-O-caffeoylquinic acid) HQT->ChlorogenicAcid CoA Coenzyme A HQT->CoA

Quantitative Data: Enzyme Kinetics

The kinetic parameters of HQT enzymes provide valuable insights into their substrate specificity and catalytic efficiency. Below is a summary of the kinetic data for two HQT isoforms, HQT1 and HQT2, isolated from artichoke (Cynara cardunculus var. scolymus).

EnzymeAcyl-CoA DonorAcyl AcceptorKm (µM)Vmax (pkat/mg protein)
HQT1 Caffeoyl-CoAThis compound18 ± 213,800 ± 500
Caffeoyl-CoAShikimate1,100 ± 1501,200 ± 100
p-Coumaroyl-CoAThis compound35 ± 510,500 ± 700
p-Coumaroyl-CoAShikimate2,500 ± 300800 ± 90
HQT2 Caffeoyl-CoAThis compound25 ± 39,500 ± 600
Caffeoyl-CoAShikimate1,500 ± 200900 ± 100
p-Coumaroyl-CoAThis compound22 ± 412,000 ± 800
p-Coumaroyl-CoAShikimate2,800 ± 400700 ± 80
Data adapted from Sonnante et al. (2010).

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Recombinant HQT in E. coli

This protocol describes the expression of His-tagged HQT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

HQT_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with HQT expression vector Culture Inoculation and growth of E. coli culture Transformation->Culture Induction Induction of HQT expression (e.g., with IPTG) Culture->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification Binding Binding of His-tagged HQT to Ni-NTA resin Clarification->Binding Wash Washing of resin to remove unbound proteins Binding->Wash Elution Elution of HQT with imidazole Wash->Elution Analysis Analysis of purified protein (SDS-PAGE, Western Blot) Elution->Analysis

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • HQT expression vector with a His-tag (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Lysozyme (B549824)

  • DNase I

Procedure:

  • Transformation: Transform the HQT expression vector into a competent E. coli expression strain. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for potentially better protein folding.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I to reduce viscosity.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged HQT.

  • Binding: Add the clarified lysate to a column containing pre-equilibrated Ni-NTA Agarose resin. Allow the lysate to bind to the resin by gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified HQT from the resin using 5 column volumes of Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Protein concentration can be determined using a Bradford assay.

Protocol 2: Hydroxycinnamoyl-CoA:this compound Hydroxycinnamoyl Transferase (HQT) Enzyme Activity Assay (Reverse Reaction)

This protocol measures the activity of HQT in the reverse direction by monitoring the formation of caffeoyl-CoA from chlorogenic acid and Coenzyme A.

Materials:

  • Purified recombinant HQT or crude plant protein extract

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 1 M EDTA solution

  • Chlorogenic acid (CGA) stock solution

  • Coenzyme A (CoA) stock solution

  • Spectrophotometer capable of measuring absorbance at 360 nm

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM EDTA

    • 400 µM Chlorogenic acid

    • Purified HQT enzyme or crude plant extract (e.g., 30 µL)

    • Add water to a final volume of 1.46 mL.

  • Initiate Reaction: Start the reaction by adding 40 µL of 400 µM Coenzyme A solution. As a negative control, add 40 µL of water instead of CoA to a separate cuvette.

  • Spectrophotometric Measurement: Immediately mix the reaction and monitor the increase in absorbance at 360 nm over time at 30°C. The formation of caffeoyl-CoA results in an increase in absorbance at this wavelength.

  • Calculation of Enzyme Activity: The rate of reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of caffeoyl-CoA.

Protocol 3: Quantification of Chlorogenic Acid in Plant Extracts by HPLC-UV

This protocol provides a general method for the quantification of chlorogenic acid in plant extracts using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Plant material (e.g., leaves, fruits)

  • Methanol or ethanol

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid (HPLC grade)

  • Water (HPLC grade)

  • Chlorogenic acid standard

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation (Plant Extract):

    • Grind the dried plant material to a fine powder.

    • Extract a known weight of the powder (e.g., 1 g) with a suitable solvent (e.g., 50 mL of 80% methanol) using sonication or shaking for a defined period (e.g., 30 minutes).

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

  • Standard Preparation:

    • Prepare a stock solution of chlorogenic acid standard in the mobile phase.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution to create a calibration curve.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B (linear gradient)

      • 20-25 min: 30-10% B (linear gradient)

      • 25-30 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 325 nm

  • Quantification:

    • Inject the prepared standards and sample extracts into the HPLC system.

    • Identify the chlorogenic acid peak in the sample chromatogram by comparing the retention time with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of chlorogenic acid in the sample extract using the regression equation from the calibration curve.

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 325 nm
Injection Volume 20 µL
Gradient Example: 10-30% Acetonitrile over 15 minutes

Conclusion

These application notes and protocols provide a comprehensive guide for researchers interested in the biosynthesis of chlorogenic acid from this compound. The detailed methodologies for enzyme expression, purification, activity assays, and product quantification will facilitate further research into the role of HQT and the regulation of chlorogenic acid production in plants. This knowledge can be applied to the metabolic engineering of crops for enhanced nutritional value and the development of novel pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Quinate by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for quinate in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2] this compound, being a polar molecule, is analyzed by ESI, which is particularly susceptible to ion suppression.[3]

Q2: What are the common causes of ion suppression for this compound?

A2: Ion suppression for this compound in ESI-MS is often caused by:

  • High concentrations of salts or buffers: Non-volatile salts from the sample matrix or mobile phase can build up on the ESI probe and reduce ionization efficiency.

  • Co-elution with other matrix components: Endogenous molecules from biological samples (e.g., phospholipids, other organic acids) can compete with this compound for ionization.[4]

  • Competition for charge: If co-eluting compounds have a higher proton affinity (in positive mode) or are more readily deprotonated (in negative mode), they can suppress the ionization of this compound.

Q3: How can I identify if ion suppression is affecting my this compound analysis?

A3: A common method to qualitatively identify ion suppression is the post-column infusion experiment . In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the baseline signal for this compound at certain retention times indicates the presence of ion-suppressing components eluting from the column.[4] For a quantitative assessment, the post-extraction spike method is recommended, where the signal of this compound in a clean solution is compared to its signal when spiked into a blank matrix extract.[4]

Q4: Which ionization mode is best for this compound analysis?

A4: Quinic acid is typically analyzed in negative ion mode ESI, where it is detected as the deprotonated molecule [M-H]⁻.[5] Its structure contains carboxylic acid and hydroxyl groups that are readily deprotonated.

Troubleshooting Guides

Problem: Low or no this compound signal in my sample, but the standard looks fine.

This is a classic symptom of significant ion suppression.

  • Step 1: Assess Matrix Effects: Perform a post-column infusion experiment to confirm at which retention times ion suppression is occurring. If the suppression zone overlaps with the this compound peak, proceed to the next steps.

  • Step 2: Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by:

    • Adjusting the gradient profile.

    • Changing the mobile phase composition.

    • Using a different stationary phase (e.g., a HILIC column for polar compounds like this compound).[6]

  • Step 3: Enhance Sample Preparation: Your current sample preparation may not be sufficient to remove interfering matrix components. Consider more rigorous cleanup methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7][8]

  • Step 4: Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[5]

Problem: Poor reproducibility of this compound signal across different samples.

This often indicates variable matrix effects between samples.

  • Step 1: Use an Internal Standard: If you are not already, use a stable isotope-labeled internal standard for this compound (e.g., ¹³C- or ²H-labeled this compound). This is the most effective way to compensate for variable matrix effects.[7]

  • Step 2: Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Minor variations in extraction efficiency can lead to different levels of matrix components in the final extract.

  • Step 3: Evaluate Matrix Effects Quantitatively: Use the post-extraction spike method on several different blank matrix lots to understand the variability of the ion suppression.

Data Presentation

The choice of sample preparation method can significantly impact the degree of ion suppression. The following table provides a summary of expected outcomes for different techniques when analyzing this compound in human plasma.

Sample Preparation MethodThis compound Recovery (%)Ion Suppression (%)Relative Signal Intensity (%)
Protein Precipitation (Acetonitrile)95 ± 570 ± 1030
Liquid-Liquid Extraction (Ethyl Acetate)70 ± 840 ± 1260
Solid-Phase Extraction (Mixed-Mode Anion Exchange)90 ± 615 ± 585

Data are representative and will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression for this compound using Post-Column Infusion

Objective: To qualitatively identify retention time regions where ion suppression occurs.

Materials:

  • LC-MS system with ESI source

  • Syringe pump

  • Tee-union

  • This compound standard solution (1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • LC column and mobile phases for your analysis

Procedure:

  • Set up the LC-MS system with your analytical column and mobile phases.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow post-column using a tee-union.

  • Allow the baseline signal for the this compound ion (e.g., m/z 191 in negative mode) to stabilize.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Optimization of ESI Source Parameters for this compound

Objective: To determine the optimal ESI source settings for maximizing this compound signal.

Materials:

  • LC-MS system with ESI source

  • This compound standard solution (1 µg/mL in mobile phase)

Procedure:

  • Infuse the this compound standard solution directly into the mass spectrometer (or via the LC system with a constant mobile phase composition).

  • Set the mass spectrometer to monitor the deprotonated this compound ion ([M-H]⁻).

  • Systematically vary the following parameters one at a time, monitoring the signal intensity to find the optimum value for each:

    • Capillary Voltage: (Negative mode) -2.5 to -4.5 kV

    • Drying Gas Temperature: 250 to 350 °C[9]

    • Drying Gas Flow Rate: 8 to 12 L/min[9]

    • Nebulizer Pressure: 30 to 50 psi[9]

    • Sheath Gas Temperature: 200 to 350 °C

    • Sheath Gas Flow Rate: 8 to 12 L/min

  • Record the optimal settings for your instrument. Note that the optimal settings may be a compromise if you are analyzing other compounds simultaneously.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps start Low or inconsistent This compound signal check_std Is the standard signal stable and intense? start->check_std assess_matrix Assess Matrix Effect (Post-Column Infusion) check_std->assess_matrix Yes end Instrument Issue: Check MS parameters, LC performance, etc. check_std->end No is_suppression Ion Suppression Observed? assess_matrix->is_suppression improve_chrom Improve Chromatographic Separation is_suppression->improve_chrom Yes is_suppression->end No, investigate other causes enhance_prep Enhance Sample Preparation (e.g., SPE) improve_chrom->enhance_prep use_is Use Stable Isotope-Labeled Internal Standard enhance_prep->use_is dilute Dilute Sample use_is->dilute dilute->end

Caption: A troubleshooting workflow for addressing low or inconsistent this compound signals in ESI-MS.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System cluster_MS MS System lc LC Pump & Autosampler Mobile Phase Blank Matrix Extract col Analytical Column lc->col tee Tee-Union col->tee pump Syringe Pump This compound Standard pump->tee ms ESI-MS Monitor this compound Signal tee->ms

Caption: Experimental workflow for post-column infusion to detect ion suppression.

Sample_Prep_Logic start Start: this compound Analysis in Complex Matrix (e.g., Plasma) matrix_complexity How complex is the matrix? start->matrix_complexity analyte_conc What is the expected This compound concentration? matrix_complexity->analyte_conc High ppt Protein Precipitation (PPT) (Simple, but high ion suppression) matrix_complexity->ppt Low lle Liquid-Liquid Extraction (LLE) (Better cleanup than PPT) analyte_conc->lle High spe Solid-Phase Extraction (SPE) (Most selective, lowest ion suppression) analyte_conc->spe Low

Caption: Logic diagram for selecting an appropriate sample preparation method for this compound analysis.

References

Technical Support Center: Quinic Acid Extraction from Herbs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of quinic acid from various herbal sources.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting quinic acid?

A1: The optimal solvent for quinic acid extraction is highly dependent on the plant matrix and the desired purity of the final extract. Generally, polar solvents are most effective due to the polar nature of quinic acid. Mixtures of alcohol and water, such as ethanol-water or methanol-water, are commonly used.[1][2][3] For instance, a 60% ethanol (B145695) solution has been shown to be efficient for extracting phenolic compounds, including quinic acid, from sunflower hulls.[4] In some applications, ethyl acetate (B1210297) is used as a solvent for further fractionation and purification after an initial extraction with a more polar solvent like methanol (B129727).[5][6] For specific applications requiring high selectivity, specialized methods like molecularly imprinted solid-phase extraction (MISPE) have been developed.[7][8]

Q2: How can I improve the yield of my quinic acid extraction?

A2: To improve the yield, several factors in your extraction protocol can be optimized:

  • Solvent Choice: As mentioned, the solvent system is critical. Experiment with different ratios of alcohol to water to find the optimal polarity for your specific herb.

  • Temperature: Increasing the extraction temperature can enhance the solubility of quinic acid and improve extraction efficiency.[9] However, be cautious of potential degradation of thermolabile compounds at very high temperatures.[2]

  • Extraction Time: Ensure sufficient time for the solvent to penetrate the plant material and dissolve the quinic acid.

  • Particle Size: Grinding the herbal material to a smaller particle size increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.

  • pH: The pH of the extraction solvent can influence the solubility and stability of quinic acid. Acidifying the solvent, for example with a small amount of acetic acid, can sometimes improve yields.[7]

Q3: My extract contains many impurities. How can I purify the quinic acid?

A3: Purification of quinic acid from a crude herbal extract often requires a multi-step approach. Common techniques include:

  • Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases. For instance, after an initial methanol extraction, partitioning with ethyl acetate can help to isolate quinic acid from other components.[5][6]

  • Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. Silica (B1680970) gel is a common stationary phase used for the purification of quinic acid.[5][6]

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration. Molecularly imprinted polymers (MIPs) have been specifically designed for the selective extraction of quinic acid.[7][8]

  • Recrystallization: This is a final purification step to obtain high-purity crystalline quinic acid.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Quinic Acid Yield Inefficient solvent system.Optimize the solvent polarity by testing different alcohol-water ratios (e.g., 50%, 70%, 90% ethanol or methanol).[4]
Insufficient extraction time or temperature.Increase the extraction time and/or temperature, while monitoring for potential degradation of the target compound.[9]
Incomplete cell lysis of the plant material.Ensure the herbal material is finely ground to increase surface area. Consider using extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[2][3][10]
Co-extraction of a Large Amount of Chlorophyll (B73375) Use of a non-selective solvent.Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove chlorophyll before extracting with a polar solvent for quinic acid. Alternatively, use a purification step like column chromatography to separate chlorophyll from your extract.
Degradation of Quinic Acid During Extraction High temperatures or prolonged extraction times.Use milder extraction conditions, such as lower temperatures or shorter extraction times. Consider using advanced extraction techniques like pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE) which can be performed at lower temperatures.[1]
Presence of degradative enzymes in fresh plant material.Blanching the fresh plant material before extraction can help to deactivate enzymes.
Difficulty in Removing the Extraction Solvent Use of high-boiling point solvents.Whenever possible, use solvents with lower boiling points for easier removal by rotary evaporation. If a high-boiling point solvent is necessary, consider alternative removal techniques like freeze-drying.
Inconsistent Results Between Batches Variation in the quality of the herbal raw material.Standardize the source, harvesting time, and pre-processing of your herbal material.
Inconsistent extraction parameters.Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, time, and agitation speed.

Experimental Protocols

Protocol 1: General Solvent Extraction of Quinic Acid from Herbal Material

This protocol provides a general procedure for the extraction of quinic acid using a solvent system.

Materials:

  • Dried and powdered herbal material

  • Methanol or Ethanol (70-80% in water)

  • Beaker or flask

  • Stirring plate and stir bar

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered herbal material and place it in a beaker or flask.

  • Add the extraction solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).

  • Stir the mixture at a constant speed at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2 hours).

  • After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • The resulting crude extract can be further purified using techniques like column chromatography.[5][6]

Protocol 2: Column Chromatography for Quinic Acid Purification

This protocol outlines a typical column chromatography procedure for purifying quinic acid from a crude extract.

Materials:

  • Crude quinic acid extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of methanol in water or butanol:acetic acid:water)[5]

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Begin eluting the column with the solvent system. Start with a less polar mixture and gradually increase the polarity.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.

  • Visualize the spots on the TLC plate (e.g., using a UV lamp or an appropriate staining reagent).

  • Combine the fractions containing the pure quinic acid, as determined by TLC.

  • Evaporate the solvent from the combined fractions to obtain the purified quinic acid.

Data Presentation

Table 1: Comparison of Solvents for Quinic Acid Extraction Yield

Solvent SystemPlant SourceExtraction MethodQuinic Acid Yield (mg/g dry weight)Reference
46% EthanolForced Chicory RootsAccelerated Solvent Extraction (ASE)4.95 ± 0.48[9]
57% EthanolForced Chicory RootsAccelerated Solvent Extraction (ASE)5.41 ± 0.79 (for 3,5-diCQA)[9]
MethanolHymenocrater calycinusPercolationNot explicitly quantified for quinic acid alone[11]
Ethyl Acetate (fraction)Citrus reticulataColumn Chromatography after Methanol ExtractionNot explicitly quantified[5]

Note: The yield of quinic acid can vary significantly depending on the plant species, the part of the plant used, and the specific extraction conditions. The table above provides examples from the literature.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification A Herbal Material (Dried, Powdered) B Solvent Addition (e.g., 80% Ethanol) A->B C Extraction (Stirring, Heating) B->C D Filtration C->D E Crude Extract D->E Liquid F Residue (Discard) D->F Solid G Column Chromatography E->G H Fraction Collection G->H I TLC Analysis H->I J Pure Quinic Acid I->J Pure Fractions K Impurities (Discard) I->K Impure Fractions

Caption: Workflow for the extraction and purification of quinic acid from herbs.

Troubleshooting_Tree Start Low Quinic Acid Yield Q1 Is the plant material finely ground? Start->Q1 S1 Grind material to a fine powder Q1->S1 No Q2 Is the extraction solvent optimal? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Test different solvent polarities (e.g., vary ethanol/water ratio) Q2->S2 No Q3 Are extraction time and temperature sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Increase time and/or temperature cautiously Q3->S3 No End Consider advanced extraction methods (UAE, MAE) Q3->End Yes A3_Yes Yes A3_No No S3->End

Caption: Troubleshooting decision tree for low quinic acid yield.

References

reducing degradation of quinate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of quinate during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: this compound degradation during sample preparation can be attributed to two primary factors:

  • Enzymatic Degradation: Endogenous enzymes, such as this compound dehydrogenase (QDH) and 3-dehydrothis compound (B1236863) dehydratase, can rapidly metabolize this compound. These enzymes are part of the shikimate pathway and related metabolic routes. If not properly inactivated, these enzymes will continue to be active after sample collection, leading to a significant loss of this compound.

  • Non-Enzymatic Degradation: this compound can also degrade through chemical processes influenced by factors such as pH and temperature. Although generally considered stable, exposure to harsh conditions like high temperatures or extreme pH levels can lead to the degradation of this compound into various byproducts.

Q2: How can I prevent enzymatic degradation of this compound in my samples?

A2: The most critical step to prevent enzymatic degradation is to rapidly quench all metabolic activity immediately after sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen and/or using cold quenching solutions. The goal is to instantaneously halt all enzymatic reactions.

Q3: What is the optimal pH for this compound stability during sample processing?

A3: While specific quantitative data on the pH stability of this compound is limited, related compounds like caffeoylquinic acids show greater stability in acidic to neutral conditions (pH 4-7). It is advisable to maintain a pH within this range during extraction and processing to minimize non-enzymatic degradation.

Q4: What is the recommended storage temperature for samples intended for this compound analysis?

A4: For long-term storage, samples should be kept at -80°C to minimize both enzymatic and non-enzymatic degradation. For short-term storage during sample processing, it is crucial to keep the samples on ice or at 4°C at all times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound in samples. Enzymatic degradation: Inefficient quenching of metabolic activity.Immediately after collection, flash-freeze the sample in liquid nitrogen. Use a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C) to rapidly inactivate enzymes. Ensure all subsequent steps are performed on ice or at 4°C.
Non-enzymatic degradation: Suboptimal pH or high temperature during extraction.Maintain a pH between 4 and 7 during the extraction process. Avoid heating the sample. Use extraction solvents that are compatible with these conditions.
Inefficient extraction: The chosen extraction protocol is not suitable for this compound.Use a validated extraction protocol for polar metabolites. A common method involves protein precipitation with a cold organic solvent like methanol or acetonitrile, followed by centrifugation.
High variability in this compound levels between replicate samples. Inconsistent quenching time: Variable time between sample collection and quenching allows for different degrees of enzymatic degradation.Standardize the time between sample collection and quenching to be as short as possible (ideally seconds).
Incomplete homogenization: For tissue samples, incomplete homogenization can lead to variable extraction efficiency.Ensure tissue samples are thoroughly homogenized in the extraction solvent using appropriate equipment (e.g., bead beater, sonicator) while keeping the sample cold.
Freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation.Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.
Presence of unexpected peaks or degradation products in chromatograms. Thermal degradation: Exposure to high temperatures during sample processing or analysis.Avoid any heating steps. If derivatization is required for GC-MS analysis, use the mildest possible conditions. For LC-MS analysis, ensure the autosampler is kept at a low temperature (e.g., 4°C).
pH-induced degradation: Use of strongly acidic or alkaline conditions.Buffer the extraction solvent to a pH between 4 and 7. Avoid using strong acids or bases during sample cleanup.

Experimental Protocols

Here we provide detailed methodologies for quenching and extraction of this compound from common biological matrices.

Protocol 1: Quenching and Extraction of this compound from Cultured Cells

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Liquid Nitrogen

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% Methanol in water (v/v), pre-chilled to -80°C

  • Extraction solvent: 80% Methanol in water (v/v), pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching -9°C and 15,000 x g

  • Microcentrifuge tubes, 1.5 mL

Procedure:

  • Cell Washing (for adherent cells):

    • Aspirate the culture medium.

    • Quickly wash the cells twice with 1 mL of ice-cold PBS.

  • Quenching:

    • Immediately add 1 mL of -80°C quenching solution to the cell plate or suspension.

    • For adherent cells, use a cell scraper to detach the cells into the quenching solution.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Metabolite Extraction:

    • Incubate the tube at -80°C for 15 minutes to ensure complete cell lysis.

    • Centrifuge the tube at 15,000 x g for 10 minutes at -9°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled microcentrifuge tube.

    • The sample is now ready for analysis (e.g., by LC-MS) or can be stored at -80°C.

Protocol 2: Extraction of this compound from Plasma/Serum

This protocol uses protein precipitation to extract this compound.

Materials:

  • Extraction solvent: Acetonitrile with 0.1% formic acid, pre-chilled to -20°C

  • Vortex mixer

  • Centrifuge capable of reaching 4°C and 14,000 x g

  • Microcentrifuge tubes, 1.5 mL

Procedure:

  • Sample Thawing:

    • Thaw plasma or serum samples on ice.

  • Protein Precipitation:

    • Add 3 volumes of the cold extraction solvent to 1 volume of plasma/serum (e.g., 300 µL of solvent to 100 µL of plasma).

    • Vortex the mixture vigorously for 30 seconds.

  • Incubation:

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • The sample is now ready for analysis or can be stored at -80°C.

Protocol 3: Extraction of this compound from Animal Tissue

This protocol involves homogenization followed by protein precipitation.

Materials:

  • Liquid Nitrogen

  • Homogenizer (e.g., bead beater, sonicator)

  • Extraction solvent: 80% Methanol in water (v/v), pre-chilled to -80°C

  • Centrifuge capable of reaching 4°C and 14,000 x g

  • Microcentrifuge tubes, 2 mL

Procedure:

  • Sample Preparation:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Keep the tissue frozen on dry ice or in liquid nitrogen during handling.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).

    • Add 1 mL of the cold extraction solvent.

    • Homogenize the tissue until it is completely disrupted. Keep the sample cold during this process.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate at -20°C for 30 minutes.

    • Vortex the sample for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Transfer the supernatant to a new microcentrifuge tube.

    • The sample is now ready for analysis or can be stored at -80°C.

Visual Guides

Quenching_and_Extraction_Workflow cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Cells, Plasma, Tissue) Quench Rapid Quenching (e.g., Liquid N2, Cold Solvent) Sample->Quench Immediate AddSolvent Add Cold Extraction Solvent (e.g., 80% Methanol) Quench->AddSolvent Homogenize Homogenization (for tissues) Precipitate Protein Precipitation (-20°C Incubation) Homogenize->Precipitate AddSolvent->Homogenize If tissue AddSolvent->Precipitate If not tissue Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Storage Store at -80°C Supernatant->Storage Quinate_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation This compound This compound Dehydrothis compound 3-Dehydrothis compound This compound->Dehydrothis compound This compound Dehydrogenase (QDH) DegradationProducts Various Degradation Products (e.g., Phenol at high temp.) This compound->DegradationProducts High Temperature / Extreme pH Dehydroshikimate 3-Dehydroshikimate Dehydrothis compound->Dehydroshikimate 3-Dehydrothis compound Dehydratase

Technical Support Center: Quinate Quantification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for accurate quinate (quinic acid) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The primary methods for quantifying quinic acid include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with MS.[1][2] HPLC-based methods are often preferred for their ability to analyze non-volatile compounds like quinic acid directly in solution.[3] GC-MS is also a powerful technique but requires a derivatization step to increase the volatility of the analyte.[4][5]

Q2: I am observing poor peak shape and retention time variability in my HPLC analysis. What could be the cause?

A2: Poor peak shape (e.g., tailing or fronting) and inconsistent retention times for quinic acid can stem from several factors. One common issue is the interaction of the carboxyl and multiple hydroxyl groups of quinic acid with the stationary phase. Ensure your mobile phase is adequately buffered to maintain a consistent pH and suppress ionization of the carboxylic acid group. Additionally, check for column contamination or degradation, and ensure proper sample dissolution in the mobile phase.

Q3: My GC-MS results for this compound are not reproducible. What should I check?

A3: Reproducibility issues in GC-MS analysis of quinic acid often point to incomplete or inconsistent derivatization.[4] The derivatization process, typically silylation, is highly sensitive to moisture.[6] Ensure all your glassware is scrupulously dry and that your derivatization reagents are fresh and properly stored. Inconsistent heating during the derivatization reaction can also lead to variable results.

Q4: How can I overcome matrix effects in complex samples like plant extracts or biological fluids when using LC-MS?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis. The most effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard, such as uniformly labeled 13C-quinic acid (U-13C-QA).[1][2][7] This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.[1] Standard addition is another effective, albeit more laborious, calibration strategy to compensate for matrix effects.[8]

Troubleshooting Guides

Issue 1: Low Signal or No Peak Detected for Quinic Acid
Possible Cause Troubleshooting Step
Improper Sample Preparation Verify that the extraction procedure is suitable for quinic acid and that the final sample concentration is within the instrument's detection range.
Degradation of Quinic Acid Quinic acid can degrade, particularly at high temperatures during sample processing or GC injection.[9] Minimize heat exposure where possible.
Inefficient Derivatization (GC-MS) Ensure complete dryness of the sample and reagents. Optimize the reaction time and temperature for the derivatization step.[6]
Incorrect Instrument Parameters (HPLC/LC-MS) For UV detection, ensure the wavelength is set appropriately (e.g., 215 nm).[10] For MS, confirm the correct mass transitions (MRM) are being monitored. For U-13C-QA, the transition m/z 198 to m/z 89 can be used.[1]
Contamination Contamination in the LC or GC system can interfere with the signal. Clean the injection port, column, and ion source.
Issue 2: Inaccurate Quantification and Poor Linearity of Calibration Curve
Possible Cause Troubleshooting Step
Matrix Effects (LC-MS) Implement a stable isotope dilution method using U-13C-quinic acid as an internal standard to compensate for ion suppression or enhancement.[1][2]
Inappropriate Calibration Range Ensure the concentration of your calibration standards brackets the expected concentration of your samples. A typical calibration curve for LC-MS/MS might range from 4.9 to 1250 ng/mL.[1]
Standard Degradation Prepare fresh calibration standards regularly. Store stock solutions at an appropriate temperature (e.g., -20°C) to prevent degradation.
Non-linearity at High Concentrations Detector saturation can occur at high analyte concentrations. If you observe a plateau in your calibration curve, dilute your samples and the upper-level calibrants.
Incorrect Integration Manually review the peak integration for all calibrants and samples to ensure consistency and accuracy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound analysis methods.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
ColumnSeparon SGX C18 and Polymer IEX H-form (on-line coupled)[10]
Mobile Phase9 mmol/L Sulphuric acid:Methanol (95:5)[10]
Flow Rate0.8 mL/min[10]
Detection Wavelength215 nm[10]
Limit of Detection (LOD)10 µg/mL[10]
Limit of Quantification (LOQ)30 µg/mL[10]

Table 2: HPLC-MS/MS Method Parameters (Stable Isotope Dilution)

ParameterValueReference
Internal StandardUniformly labeled 13C-Quinic Acid (U-13C-QA)[1]
Calibration Range4.9 to 1250 ng/mL[1]
Correlation Coefficient (r²)0.9999[1]
MRM Transition (Quinic Acid)m/z 191 -> 85/93/127[1]
MRM Transition (U-13C-QA)m/z 198 -> 89[1]

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-MS/MS using Stable Isotope Dilution

This protocol is adapted from a method for quantifying quinic acid in food matrices.[1]

  • Standard Preparation:

    • Prepare a stock solution of quinic acid and U-13C-quinic acid in ethanol-water-formic acid (29.9:70:0.1, v/v/v).

    • Create a series of calibration standards by spiking a constant concentration of U-13C-quinic acid (e.g., 100 ng/mL) with varying concentrations of quinic acid (e.g., 4.9 to 1250 ng/mL).

  • Sample Preparation:

    • Homogenize the sample.

    • Extract quinic acid using a suitable solvent (e.g., ethanol-water mixture).

    • Centrifuge the extract to remove solid debris.

    • Add a known amount of U-13C-quinic acid internal standard to the supernatant.

    • Filter the sample through a 0.45 µm filter before injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).

    • Use a mobile phase gradient suitable for separating organic acids.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific mass transitions for both quinic acid and U-13C-quinic acid.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against the concentration ratio for the calibration standards to generate a calibration curve.

    • Determine the concentration of quinic acid in the samples using the calibration curve.

Protocol 2: this compound Quantification by GC-MS with Derivatization

This protocol outlines the general steps for quinic acid analysis by GC-MS, which requires derivatization.

  • Sample Preparation and Extraction:

    • Extract quinic acid from the sample matrix using an appropriate solvent.

    • Thoroughly dry the extract, as water will interfere with the derivatization reaction. Lyophilization (freeze-drying) is a common method.[6]

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

    • Often, a two-step derivatization is performed: first, methoximation to protect aldehyde and keto groups, followed by silylation.[6]

    • Incubate the mixture at an elevated temperature (e.g., 37°C - 70°C) for a specified time (e.g., 30-90 minutes) to ensure complete reaction.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient program to separate the derivatized quinic acid from other components.

    • Operate the mass spectrometer in scan mode to identify the derivatized quinic acid peak based on its mass spectrum or in Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Quantification:

    • Prepare calibration standards of quinic acid and subject them to the same derivatization procedure.

    • Construct a calibration curve by plotting the peak area of the derivatized quinic acid against its concentration.

    • Calculate the concentration of quinic acid in the samples based on the calibration curve.

Visualizations

experimental_workflow_lcms cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Spiking Spike with U-13C-QA IS Extraction->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration HPLC HPLC Separation Filtration->HPLC Standards Prepare Calibration Standards Standards->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Area Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Extraction Solvent Extraction Drying Complete Drying (Lyophilization) Extraction->Drying Deriv Silylation (e.g., MSTFA) Drying->Deriv Incubation Incubation Deriv->Incubation GCMS GC-MS Analysis Incubation->GCMS Quant Quantification vs. Derivatized Standards GCMS->Quant

References

addressing interferences in enzymatic assays for quinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences and other common issues encountered during enzymatic assays for quinate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound enzymatic assays?

A1: Interferences in this compound enzymatic assays, particularly those involving this compound dehydrogenase (QDH), can arise from several sources. These include compounds structurally similar to the substrate or cofactors, inhibitors present in the sample matrix, and improper assay conditions. Polyphenolic compounds, for instance, are known inhibitors of the related enzyme shikimate dehydrogenase (SDH) and may also interfere with QDH activity.[1][2] It is also crucial to consider that the assay components themselves, if not handled correctly, can lead to inaccurate results.[3][4]

Q2: My standard curve is not linear. What are the possible causes?

A2: A non-linear standard curve can be due to several factors:

  • Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability between standards.[5]

  • Incorrect reagent preparation: Errors in the dilution of standards or preparation of other reagents will affect the accuracy of the curve.

  • Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed too quickly, leading to a plateau in the reaction rate.

  • Instrument issues: Incorrect wavelength settings or a malfunctioning spectrophotometer can result in non-linear readings.[3][4]

Q3: I am observing high background noise in my assay. What can I do to reduce it?

A3: High background noise can obscure the true signal of your enzymatic reaction. To reduce it:

  • Run a blank control: Always include a control reaction without the enzyme to measure the non-enzymatic reaction rate. This background rate can then be subtracted from your sample readings.

  • Check for interfering substances: Components in your sample matrix may react non-specifically with the assay reagents. Sample purification or dialysis may be necessary.

  • Optimize reagent concentrations: High concentrations of substrate or cofactors like NAD+/NADH can sometimes contribute to background absorbance.[6]

Q4: The enzyme activity appears to be very low or absent. What should I check?

A4: Low or no enzyme activity can be frustrating. Here are some troubleshooting steps:

  • Enzyme integrity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

  • Assay conditions: Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme's activity.[4]

  • Cofactor presence: For dehydrogenase assays, ensure that the necessary cofactor (e.g., NAD+ or NADP+) is present in the reaction mixture at the correct concentration.

  • Presence of inhibitors: Your sample may contain inhibitors. Consider performing a spike-and-recovery experiment to test for inhibition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzymatic assays in a question-and-answer format.

Issue Possible Cause Recommended Solution
Inconsistent readings between replicates Pipetting inconsistency, improper mixing of reagents, or temperature fluctuations across the plate.Use calibrated pipettes, ensure thorough mixing of all solutions, and use a temperature-controlled plate reader or water bath.[3][4]
Assay signal is too high and goes out of range The enzyme concentration is too high, or the incubation time is too long.Reduce the enzyme concentration or shorten the incubation time. Perform a time-course experiment to determine the linear range of the reaction.
Precipitate forms in the reaction well The buffer conditions (pH, ionic strength) may not be optimal, or a component of the sample may be insoluble in the assay buffer.Check the solubility of all components in the assay buffer. If the sample is the issue, consider centrifugation or filtration before adding it to the assay.
False-positive results Interfering substances in the sample may mimic the product of the enzymatic reaction or react directly with the detection reagent.Run appropriate controls, including a sample control without the enzyme. Consider using a more specific detection method or purifying the sample to remove interfering substances.

Data on Potential Inhibitors

While specific inhibitor data for this compound dehydrogenase is limited in the readily available literature, data from the closely related enzyme, shikimate dehydrogenase (SDH), can provide valuable insights into potential interfering compounds, particularly polyphenols.

Table 1: IC50 Values of Various Polyphenolic Compounds for Shikimate Dehydrogenase (SDH)

InhibitorIC50 (mM)Reference
Tannic Acid0.014[1][2]
Caffeic Acid0.15[1][2]
Chlorogenic Acid0.19[1][2]
Epigallocatechin gallate (EGCG)0.0030 (for Pseudomonas putida AroE)[7]
Epicatechin gallate (ECG)0.0037 (for Pseudomonas putida AroE)[7]
Phloridzin0.140 (for Staphylococcus aureus SaSDH)[8]
Rutin0.165 (for Staphylococcus aureus SaSDH)[8]

Table 2: Ki Values of Inhibitors for Shikimate Dehydrogenase (SDH)

InhibitorKi (mM)Type of InhibitionReference
Protocatechuic Acid0.75Competitive[1]
Guaiacol0.38Competitive[1]
2,4-D0.16Competitive[1]

Experimental Protocols

General Protocol for a NAD+-Dependent Dehydrogenase Assay

This protocol provides a general framework that can be adapted for a this compound dehydrogenase assay. The principle is to measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Materials:

  • This compound Dehydrogenase (QDH) enzyme preparation

  • L-Quinate (substrate)

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-quinate in assay buffer.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Dilute the QDH enzyme preparation in assay buffer to the desired concentration. Keep the enzyme on ice.

  • Set up the Reaction Mixture:

    • In each well of the microplate or cuvette, add the following in order:

      • Assay Buffer

      • L-Quinate solution

      • NAD+ solution

    • The final volume should be consistent across all reactions.

  • Initiate the Reaction:

    • Start the reaction by adding the QDH enzyme preparation to each well.

    • Mix gently by pipetting up and down or by brief agitation.

  • Measure Absorbance:

    • Immediately place the microplate or cuvette in the spectrophotometer.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Controls:

    • Blank: A reaction mixture containing all components except the enzyme. This is to measure the rate of non-enzymatic NAD+ reduction.

    • Negative Control: A reaction mixture containing all components except the substrate (L-quinate). This is to check for any substrate-independent enzyme activity.

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of NADH formation, which corresponds to the enzyme activity.

Visualizations

Signaling_Pathway cluster_this compound This compound Pathway cluster_shikimate Shikimate Pathway This compound This compound 3-Dehydrothis compound 3-Dehydrothis compound This compound->3-Dehydrothis compound This compound Dehydrogenase (QDH) + NAD+ 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydrothis compound->3-Dehydroshikimate 3-Dehydrothis compound Dehydratase Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate Dehydrogenase (SDH) + NADPH Aromatic Amino Acids Aromatic Amino Acids Shikimate->Aromatic Amino Acids ...

Caption: Relationship between the this compound and Shikimate pathways.

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme) B Set up Reaction Mixture (in microplate or cuvette) A->B C Initiate Reaction (add enzyme) B->C D Measure Absorbance at 340 nm (kinetic read) C->D E Data Analysis (calculate ΔAbs/min) D->E F Calculate Enzyme Activity E->F Troubleshooting_Logic Start Unexpected Assay Result Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Problem? Check_Conditions Verify Assay Conditions (pH, Temp) Start->Check_Conditions Problem? Check_Instrument Check Instrument Settings (Wavelength) Start->Check_Instrument Problem? Check_Controls Analyze Controls (Blank, Negative) Start->Check_Controls No obvious errors Technical_Error Technical Error Check_Reagents->Technical_Error Error Found Check_Conditions->Technical_Error Error Found Check_Instrument->Technical_Error Error Found Inhibition Suspect Inhibition Check_Controls->Inhibition High Blank/ Sample Control Enzyme_Inactive Enzyme Inactive/Degraded Check_Controls->Enzyme_Inactive No Activity in Positive Control

References

selecting an appropriate internal standard for quinate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of quinate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The gold standard for an internal standard (IS) in quantitative analysis is a stable isotope-labeled (SIL) version of the analyte.[1] For this compound analysis, uniformly labeled 13C-quinic acid (13C-QA) is the most appropriate choice.[1] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[2]

Q2: Are there commercially available stable isotope-labeled this compound internal standards?

Yes, isotopically labeled this compound standards are commercially available. For instance, Quinic acid-13C3 is a 13C-labeled version of D-(-)-Quinic acid that can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Q3: What are the best alternatives if a stable isotope-labeled internal standard for this compound is unavailable?

When a SIL-IS is not accessible, a structural analog is the next best option. A suitable structural analog should have similar chemical and physical properties to this compound, including polarity, pKa, and chromatographic retention behavior. Two potential candidates are shikimic acid and citric acid .

Q4: Why are shikimic acid and citric acid considered potential structural analog internal standards for this compound?

Shikimic acid is a key precursor in the biosynthesis of this compound and shares a similar cyclic structure with hydroxyl and carboxylic acid functional groups. Citric acid, while acyclic, is a small, polar, polyprotic organic acid that can exhibit similar chromatographic behavior under certain conditions. However, it is crucial to validate their performance thoroughly, as they will not perfectly mimic the behavior of this compound.

Q5: Is it possible to synthesize 13C-labeled quinic acid in the lab?

While challenging, the synthesis of isotopically labeled compounds is possible. The synthesis of labeled phenols, for example, has been achieved through methods like a formal [5 + 1] cyclization using isotopically labeled carbonate esters. The synthesis of more complex molecules like cyclic polyols often involves multi-step processes. Researchers considering in-house synthesis should consult specialized literature on isotopic labeling of organic molecules.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Poor peak shape can significantly impact the accuracy and precision of quantification.

Possible Causes & Solutions:

  • Secondary Interactions: Peak tailing for acidic compounds like this compound can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing.

    • Solution: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of silanol groups. Using a buffered mobile phase, such as ammonium (B1175870) formate, can also improve peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Use a guard column and implement a regular column cleaning and replacement schedule.

Issue 2: High Variability in Internal Standard Response

Inconsistent internal standard peak areas across a run can indicate a problem with the analytical method.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Inaccurate or inconsistent addition of the internal standard to samples and standards.

    • Solution: Ensure precise and consistent pipetting of the internal standard solution to all samples, standards, and quality controls at an early stage of the sample preparation process.

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can interfere with the ionization of the internal standard.

    • Solution:

      • Improve sample cleanup using techniques like solid-phase extraction (SPE).

      • Optimize the chromatographic method to separate the internal standard from interfering matrix components.

      • If using a structural analog, ensure it co-elutes as closely as possible with this compound to experience similar matrix effects.

  • Internal Standard Instability: The internal standard may be degrading in the sample matrix or in the autosampler.

    • Solution: Assess the stability of the internal standard under the storage and analytical conditions.

Issue 3: No or Low Signal for this compound and/or Internal Standard in Negative Ion Mode

This compound, being an acid, is best analyzed in negative ion mode electrospray ionization (ESI-).

Possible Causes & Solutions:

  • Incorrect Mobile Phase pH: The pH of the mobile phase should be above the pKa of this compound to ensure it is deprotonated and can be detected in negative ion mode.

    • Solution: Use a mobile phase with a slightly basic or neutral pH. Buffers like ammonium acetate (B1210297) or ammonium bicarbonate are often used.

  • Ion Source Conditions: The ion source parameters may not be optimal for the ionization of small polar molecules.

    • Solution: Optimize ion source parameters such as capillary voltage, nebulizer gas flow, and source temperature.

  • Incompatible Mobile Phase Additives: Some additives can suppress ionization.

    • Solution: Use volatile buffers and additives that are compatible with mass spectrometry, such as formic acid, acetic acid, ammonium formate, and ammonium acetate.

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound and Potential Internal Standards

PropertyQuinic AcidShikimic AcidCitric Acid
Molecular Formula C₇H₁₂O₆C₇H₁₀O₅C₆H₈O₇
Molecular Weight ( g/mol ) 192.17174.15192.12
Structure CyclicCyclicAcyclic
pKa₁ ~3.4~4.13.13
pKa₂ --4.76
pKa₃ --6.40
Polarity HighHighHigh

Experimental Protocols

Detailed Methodology for this compound Analysis by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Internal Standard Selection and Preparation:

  • Ideal: Uniformly 13C-labeled quinic acid.

  • Alternative: Shikimic acid or citric acid.

  • Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a concentration that will result in a robust signal when a small volume is added to the samples.

2. Sample Preparation:

  • To 100 µL of sample (e.g., plasma, urine, plant extract), add 10 µL of the working internal standard solution.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-endcapped C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and ramping to elute the analytes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Note: The specific m/z values will need to be determined by direct infusion of the standards.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Mandatory Visualization

Internal_Standard_Selection_Workflow Workflow for Selecting an Internal Standard for this compound Analysis start Start: this compound Analysis is_sil_available Is Stable Isotope-Labeled (SIL) This compound Available? start->is_sil_available use_sil Use SIL-Quinate (e.g., 13C-Quinic Acid) is_sil_available->use_sil Yes select_analog Select Structural Analog is_sil_available->select_analog No end Proceed with Analysis use_sil->end shikimic Shikimic Acid select_analog->shikimic citric Citric Acid select_analog->citric other_analog Other Polar, Acidic Compound select_analog->other_analog validate Thoroughly Validate - Co-elution - Matrix Effects - Recovery shikimic->validate citric->validate other_analog->validate validate->end

Caption: A decision workflow for selecting an appropriate internal standard for this compound analysis.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing for this compound start Problem: Peak Tailing check_mobile_phase Check Mobile Phase pH Is it acidic? start->check_mobile_phase acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) check_mobile_phase->acidify_mp No check_concentration Check Sample Concentration Is it too high? check_mobile_phase->check_concentration Yes acidify_mp->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_column Check Column Condition Is it old or contaminated? check_concentration->check_column No dilute_sample->check_column replace_column Use Guard Column and Replace Analytical Column check_column->replace_column Yes resolved Problem Resolved check_column->resolved No replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing issues in this compound analysis.

References

Technical Support Center: Enhancing Quinate Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of quinate in low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

For high sensitivity and selectivity in detecting this compound at low concentrations, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a preferred method.[1][2] Stable isotope dilution analysis using a labeled internal standard like 13C-quinic acid can further enhance accuracy and overcome matrix effects.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive technique, though it typically requires a derivatization step to make this compound volatile.[4][5]

Q2: Why am I observing a low signal intensity for this compound in my LC-MS/MS analysis?

Low signal intensity for this compound can be caused by several factors:

  • Inefficient Ionization: Quinic acid ionizes best in negative ion mode. Ensure your mass spectrometer is set to the appropriate polarity.[6]

  • Ion Suppression/Matrix Effects: Components in your sample matrix can co-elute with this compound and suppress its ionization.[7][8] Proper sample cleanup or the use of a stable isotope-labeled internal standard can mitigate these effects.[3][9]

  • Suboptimal LC Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) can reduce signal-to-noise ratio.[7] Optimizing the mobile phase composition and gradient can improve peak shape.[6]

  • Contaminated Ion Source: A dirty ion source can lead to poor signal strength. Regular cleaning is recommended.[7]

Q3: Is derivatization necessary for this compound analysis?

Derivatization is generally required for GC-MS analysis of this compound to increase its volatility.[10] Silylation is a common derivatization technique for organic acids, converting them into more volatile trimethylsilyl (B98337) (TMS) esters.[10][11] For LC-MS analysis, derivatization is typically not necessary as this compound can be analyzed directly in its ionic form.[6]

Q4: What are common issues encountered during the derivatization of organic acids like this compound for GC-MS?

Common problems with derivatization include:

  • Incomplete Derivatization: This can result in multiple peaks for a single analyte (partially and fully derivatized forms). Optimizing reaction time and temperature is crucial.[12]

  • Presence of Water: Moisture can deactivate the derivatizing reagent and lead to incomplete reactions. Ensure all glassware is dry and use anhydrous solvents.[10]

  • Reagent Instability: Derivatization reagents can be sensitive to air and moisture. Store them properly and use fresh reagents when possible.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity / No Peak 1. Incorrect MS Polarity: this compound is best detected in negative ion mode.[6] 2. Ion Suppression: Co-eluting matrix components interfere with ionization.[7][8] 3. Low Analyte Concentration: The concentration is below the instrument's limit of detection (LOD).[9] 4. LC System Leak: A leak can cause pressure drops and inconsistent flow.[9] 5. Contaminated Ion Source: Buildup on the ion source reduces sensitivity.[7]1. Verify that the mass spectrometer is operating in negative ion mode. 2. Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[3] 3. Concentrate the sample or inject a larger volume (be cautious of column overload). 4. Check all fittings and connections for leaks. 5. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Broadening, Tailing, Splitting) 1. Column Overload: Injecting too much sample.[7] 2. Column Contamination/Degradation: Buildup of matrix components on the column.[13] 3. Inappropriate Mobile Phase: pH or solvent composition is not optimal.[14] 4. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[15]1. Dilute the sample or reduce the injection volume. 2. Use a guard column and/or implement a more rigorous sample cleanup. Flush the column with a strong solvent.[15] 3. Adjust the mobile phase pH (e.g., with 0.1% formic acid) to ensure this compound is in a single ionic state.[6] 4. Dissolve the sample in the initial mobile phase or a weaker solvent.[15]
Retention Time Shifts 1. Changes in Mobile Phase Composition: Due to evaporation or improper preparation.[15] 2. Column Temperature Fluctuations: Inconsistent column oven temperature.[16] 3. Column Degradation: The stationary phase is breaking down.[13] 4. Inconsistent Flow Rate: Issues with the LC pump.[16]1. Prepare fresh mobile phase daily and keep bottles capped. 2. Ensure the column oven is on and set to the correct, stable temperature. 3. Replace the column if performance continues to degrade after cleaning. 4. Purge the pump and check for air bubbles.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Peak After Derivatization 1. Incomplete Derivatization: Reaction conditions are not optimal, or moisture is present.[10][12] 2. Analyte Degradation: this compound may degrade at high temperatures in the GC inlet.1. Ensure all glassware and solvents are anhydrous. Optimize derivatization time and temperature. Use a catalyst like TMCS if needed.[10] 2. Use a deactivated inlet liner and optimize the inlet temperature.
Multiple Peaks for this compound 1. Incomplete Derivatization: Both partially and fully silylated forms of this compound are present.[12]1. Increase the amount of derivatization reagent, and optimize the reaction time and temperature to drive the reaction to completion.[12]
Broad or Tailing Peaks 1. Active Sites in the GC System: The analyte is interacting with the inlet liner or the column.[12] 2. Column Contamination: Buildup of non-volatile material.1. Use a deactivated inlet liner. If tailing persists, consider a different type of liner. 2. Bake out the column at a high temperature to remove contaminants.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods.

Table 1: LC-MS/MS Quantitative Performance

MethodMatrixLODLOQReference(s)
UHPLC-ESI-MS/MSPlant Extract0.2 µg/L0.7 µg/L[17]
LC-MS/MSPlant Extract0.05 - 25.8 µg/L0.17 - 85.9 µg/L[17]
UPLC-MS/MS--0.2 - 6 µg/mL[18]

Table 2: GC-MS Quantitative Performance

MethodMatrixLODLOQReference(s)
GC/MSPlasma12.2 µg/L40.6 µg/L[4]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Plant Material
  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 13C-quinic acid) to the extract.[1]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Derivatization of this compound for GC-MS Analysis (General Protocol for Organic Acids)

This protocol is a general guideline for the silylation of organic acids and should be optimized for your specific application.

  • Sample Drying:

    • Pipette an aliquot of your aqueous sample extract into a GC vial insert.

    • Dry the sample completely under a stream of nitrogen gas or using a vacuum concentrator. It is crucial that no water remains.[10][19]

  • Derivatization Reaction:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to the dried sample.[10]

    • Add 50 µL of a solvent such as pyridine (B92270) or acetonitrile (B52724) to ensure the sample is fully dissolved.

    • Cap the vial tightly.

    • Heat the vial at 70-80°C for 30-60 minutes.[12]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

Visualizations

Signaling Pathway: The Shikimate Pathway

This compound is a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[20][21][22][23]

Shikimate_Pathway cluster_inputs PEP Phosphoenolpyruvate (PEP) invis1 PEP->invis1 E4P Erythrose 4-phosphate (E4P) E4P->invis1 DAHP DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHQ synthase This compound This compound DHQ->this compound DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase This compound->DHS Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs invis1->DAHP DAHP synthase invis2 LCMS_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) Prep 2. Sample Preparation (Homogenization, Extraction, Filtration) Sample->Prep LC 3. Liquid Chromatography (Separation on C18 column) Prep->LC Ionization 4. Electrospray Ionization (ESI) (Negative Ion Mode) LC->Ionization MS1 5. Mass Spectrometry (MS1) (Precursor Ion Selection) Ionization->MS1 CID 6. Collision-Induced Dissociation (CID) MS1->CID MS2 7. Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 Data 8. Data Analysis (Quantification) MS2->Data

References

mitigating matrix effects in QC samples for quinate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in quality control (QC) samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds present in the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the constant baseline signal indicates the retention time at which ion suppression or enhancement occurs.[4]

  • Post-Extraction Spike: The response of a this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent. The matrix effect can be quantified using the following formula:[1]

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]

Q3: What is the most effective way to mitigate matrix effects in this compound analysis?

A3: The most robust strategy is a combination of three key approaches:

  • Efficient Sample Preparation: To remove interfering components from the matrix.

  • Optimized Chromatographic Separation: To resolve this compound from any remaining matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, such as uniformly labeled ¹³C-quinic acid, is the gold standard.[6][7] It co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in QC samples.

Problem Potential Cause(s) Suggested Solution(s)
Significant Ion Suppression Co-elution of phospholipids (B1166683) or other endogenous matrix components. High salt concentration in the final extract.Improve sample cleanup using a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[3] Consider using a phospholipid removal plate or cartridge. Optimize the chromatographic gradient to separate this compound from the suppression zone identified by post-column infusion.[4] Ensure complete evaporation and reconstitution in a mobile phase-compatible solvent to minimize salt effects.
Significant Ion Enhancement Co-eluting compounds that improve the ionization efficiency of this compound.While less common, ion enhancement can also lead to inaccurate results. Improve chromatographic separation to resolve this compound from the enhancing compounds. Use a stable isotope-labeled internal standard to compensate for the enhancement.
Low Analyte Recovery Inefficient extraction of the polar this compound molecule. Incomplete elution from the SPE cartridge. Analyte degradation during sample processing.Optimize the sample preparation method. For LLE, adjust the pH of the aqueous phase to ensure this compound is in a neutral form for better extraction into an organic solvent.[3] For SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent. Evaluate analyte stability under different storage and processing conditions.
High Variability in QC Replicates (%CV) Inconsistent sample preparation. Variable matrix effects between different lots of biological matrix. Instrument variability.Automate the sample preparation process if possible to improve consistency. Evaluate matrix effects across at least six different lots of the biological matrix during method validation.[1] Ensure the analytical instrument is properly maintained and calibrated.
Peak Tailing or Splitting Column degradation due to incompatible mobile phase pH. Buildup of matrix components on the analytical column.Ensure the mobile phase pH is within the recommended range for the column.[8] Use a guard column to protect the analytical column from strongly retained matrix components.[8] Implement a more effective sample cleanup procedure.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Advantages Disadvantages Applicability for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.[9]Simple, fast, and inexpensive.[3]Less clean extracts, significant matrix effects from co-extracted components like phospholipids.[3]A quick initial approach, but may require further cleanup or optimization due to the polar nature of this compound and potential for ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases.Can provide cleaner extracts than PPT.[3]Can be labor-intensive and require larger volumes of organic solvents. Optimization of pH is critical for acidic molecules like this compound.[3]Feasible, but requires careful pH control to neutralize quinic acid for efficient extraction into an organic solvent.
Solid-Phase Extraction (SPE) Separation based on the affinity of this compound for a solid sorbent.[10]Provides the cleanest extracts and can concentrate the analyte.[3] High selectivity can be achieved.[10]Can be more expensive and requires method development to optimize the sorbent, wash, and elution steps.Highly recommended for complex matrices to achieve low detection limits and minimize matrix effects. Molecularly imprinted polymers (MIPs) can offer high selectivity for this compound.[10]

Table 2: Quantitative Data on Quinic Acid Recovery

Sample Preparation Method Matrix Analyte Recovery (%) Reference
Molecularly Imprinted Solid-Phase Extraction (MISPE)Aqueous Coffee ExtractQuinic Acid81.9 ± 3.0[10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum QC sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (ideally ¹³C-labeled quinic acid).

  • Precipitation: Add 300-400 µL of cold acetonitrile. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase. This step helps to concentrate the sample and remove the organic solvent.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and requires optimization, particularly the pH adjustment and choice of organic solvent.

  • Sample Aliquoting: Aliquot 500 µL of plasma or serum QC sample into a clean tube.

  • Internal Standard Addition: Add the internal standard.

  • pH Adjustment: Adjust the sample pH to be approximately two units below the pKa of quinic acid using a suitable buffer to ensure it is in its neutral form.

  • Extraction: Add 1.5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 3: Molecularly Imprinted Solid-Phase Extraction (MISPE) for Quinic Acid

This protocol is adapted from a method for coffee extract and should be validated for biological matrices.[11]

  • Cartridge Conditioning: Condition an SPE cartridge packed with a molecularly imprinted polymer selective for quinic acid.

  • Sample Loading: Load the pre-treated sample (e.g., supernatant from PPT) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of acetonitrile) to remove interfering compounds.[11]

  • Elution: Elute the bound quinic acid with a stronger solvent (e.g., 2 mL of 10% acetic acid in water).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Mitigating_Matrix_Effects_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Evaluation & Mitigation PPT Protein Precipitation LC_Sep Chromatographic Separation PPT->LC_Sep LLE Liquid-Liquid Extraction LLE->LC_Sep SPE Solid-Phase Extraction SPE->LC_Sep MS_Det MS Detection LC_Sep->MS_Det Assess_ME Assess Matrix Effect MS_Det->Assess_ME Use_SIL_IS Use SIL-IS Assess_ME->Use_SIL_IS Matrix Effect Observed Result Accurate Quantification Assess_ME->Result No Significant Matrix Effect Optimize Optimize Method Use_SIL_IS->Optimize Sample QC Sample Optimize->Sample Re-analyze Sample->PPT Choose Method Sample->LLE Choose Method Sample->SPE Choose Method Sample_Prep_Decision_Tree Start Start: Need to Prepare QC Sample for this compound Analysis Complexity Is the matrix complex and/or are low detection limits required? Start->Complexity Throughput Is high throughput the primary concern? Complexity->Throughput No SPE Use Solid-Phase Extraction (SPE) Complexity->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) Throughput->LLE No PPT Use Protein Precipitation (PPT) Throughput->PPT Yes Optimize Optimize and Validate Method SPE->Optimize LLE->Optimize PPT->Optimize Ion_Suppression_Enhancement cluster_source Ion Source cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Droplet ESI Droplet Suppressed_Signal Reduced Signal Droplet->Suppressed_Signal Competition Enhanced_Signal Increased Signal Droplet->Enhanced_Signal Facilitation Analyte This compound Ions Analyte->Droplet Matrix Matrix Component Ions Matrix->Droplet Detector Mass Spectrometer Detector Suppression_Text Matrix components compete for ionization, reducing the number of charged this compound ions. Suppressed_Signal->Detector Enhancement_Text Matrix components improve the ionization efficiency of this compound. Enhanced_Signal->Detector

References

Technical Support Center: Strategies to Compensate for Matrix Effects in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification, assessment, and compensation of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis?

A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" itself refers to all components within a sample other than the specific analyte of interest, such as salts, proteins, lipids, and endogenous molecules.

Q2: I suspect matrix effects are impacting my results. How can I confirm this?

A: There are two primary methods to assess the presence and extent of matrix effects: the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (pure) solvent at the same concentration.[4] A significant difference between the two signals indicates the presence of matrix effects. The matrix effect (ME) can be calculated as follows:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Post-Column Infusion (PCI): This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] It involves infusing a constant flow of the analyte solution into the LC eluent stream after the analytical column but before the MS ion source.[7] A blank matrix extract is then injected. Any deviation (dip or peak) from the stable baseline signal of the infused analyte indicates at which retention times matrix components are eluting and causing interference.[5][7]

Q3: What are the primary strategies to deal with matrix effects?

A: Strategies can be broadly categorized into two approaches: minimizing the effect through sample preparation and chromatography, or compensating for the effect using specific calibration techniques.[3][8]

  • Minimize Matrix Effects: The goal here is to remove interfering components before they enter the mass spectrometer.

    • Optimize Sample Preparation: Employ more effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific phospholipid removal methods.[9] Protein precipitation is a common but often less effective technique for removing matrix interferences.[10]

    • Improve Chromatographic Separation: Adjusting the mobile phase, gradient, or column chemistry can separate the analyte from interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[2][11] This is a simple approach but may compromise the sensitivity required for low-level analyte detection.[8]

  • Compensate for Matrix Effects: This approach accepts that the effect will occur but uses a method to correct for the signal alteration.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensation.[2] A SIL-IS is an analog of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[12][13] It co-elutes with the analyte and experiences nearly identical matrix effects, allowing for a consistent analyte-to-IS ratio for accurate quantification.[12][14]

    • Matrix-Matched Calibration: Calibration standards are prepared in the same biological matrix as the samples being analyzed.[15] This helps to ensure that the standards and the samples experience similar matrix effects.

    • Standard Addition Method: This method involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[4][16] This is highly effective but can be time-consuming and requires more sample volume.[8]

Q4: My analysis involves plasma samples, and I'm seeing significant ion suppression. What is the likely cause and best solution?

A: In biological fluids like plasma or serum, phospholipids (B1166683) are a major cause of matrix effects and ion suppression.[17][18][19] They are highly abundant and often co-extract with analytes of interest, particularly with simple protein precipitation methods.[17][20]

Troubleshooting & Solution:

  • Targeted Phospholipid Removal: The most effective strategy is to use sample preparation techniques specifically designed to remove phospholipids. Products like HybridSPE-Phospholipid utilize technology (e.g., zirconia-coated silica) to selectively retain phospholipids while allowing analytes to pass through.[18][19][20]

  • Optimize Chromatography: If specialized cleanup is not possible, modify the chromatographic method to separate the analyte peak from the elution zones of major phospholipids.[21]

  • Use a SIL-Internal Standard: A SIL-IS can effectively compensate for phospholipid-induced ion suppression, provided it co-elutes precisely with the analyte.[12]

Troubleshooting Guides

Workflow for Investigating and Mitigating Matrix Effects

This diagram outlines a logical workflow for identifying, assessing, and addressing matrix effects during LC-MS method development.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Assessment cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Implementation & Validation cluster_minimize Minimize cluster_compensate Compensate start Poor Reproducibility or Inaccurate Quantitation check_me Suspect Matrix Effects? start->check_me assess_method Choose Assessment Method check_me->assess_method post_infusion Post-Column Infusion (Qualitative) assess_method->post_infusion Identify Interference Zones post_spike Post-Extraction Spike (Quantitative) assess_method->post_spike Quantify Suppression/ Enhancement result Matrix Effect Confirmed? post_infusion->result post_spike->result strategy Select Mitigation Strategy result->strategy Yes end Method Optimized result->end No minimize Minimize Effect strategy->minimize compensate Compensate for Effect strategy->compensate opt_prep Optimize Sample Prep (SPE, LLE, PL Removal) minimize->opt_prep opt_chrom Optimize Chromatography minimize->opt_chrom dilute Dilute Sample minimize->dilute use_sil Use SIL-IS compensate->use_sil use_mmc Use Matrix-Matched Calibration compensate->use_mmc use_sa Use Standard Addition compensate->use_sa validate Validate Method (Accuracy, Precision) opt_prep->validate opt_chrom->validate dilute->validate use_sil->validate use_mmc->validate use_sa->validate validate->end G cluster_LC LC System cluster_Infusion Infusion System lc LC Pump & Autosampler col Analytical Column lc->col Mobile Phase + Blank Matrix Injection tee col->tee pump Syringe Pump std Analyte Standard pump->tee Constant Flow of Analyte ms Mass Spectrometer tee->ms G cluster_prep 1. Aliquot & Spike cluster_analysis 2. Process & Analyze cluster_quant 3. Quantify start Single Unknown Sample aliquot Divide into 4 Aliquots (A, B, C, D) start->aliquot spike Spike B, C, D with increasing known amounts of analyte standard. Add solvent to A. aliquot->spike process Process all aliquots through identical sample prep spike->process analyze Analyze via LC-MS process->analyze plot Plot Peak Area vs. Added Concentration analyze->plot regress Perform Linear Regression plot->regress extrapolate Extrapolate to X-intercept regress->extrapolate result X-intercept = Original Sample Concentration extrapolate->result

References

Validation & Comparative

A Guide to Inter-Laboratory Validation of a Quantitative Quinate Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative method for quinate, a key compound in various research and industrial fields. The objective of an inter-laboratory study is to establish the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. This guide outlines a protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely used technique for the quantification of this compound, and presents hypothetical, yet realistic, performance data to serve as a benchmark.

Introduction to this compound Quantification

Quinic acid is a cyclic polyol that is a central metabolite in the shikimate pathway in plants and microorganisms. It is a precursor for the synthesis of many aromatic compounds. Accurate and precise quantification of this compound is crucial in food science, for taste and quality control, as well as in pharmaceutical research due to its various reported biological activities. Several analytical methods have been employed for this compound quantification, including HPLC/UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This guide focuses on a robust HPLC-UV method, offering a balance of sensitivity, selectivity, and accessibility for most analytical laboratories.

The Importance of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation assesses the method's ruggedness and transferability.[3] This is a critical step before a method can be considered standardized and widely adopted. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validation of analytical procedures, which includes parameters that are essential for inter-laboratory studies, such as reproducibility.[4]

Experimental Protocol: HPLC-UV Method for this compound Quantification

This section details the experimental methodology for the proposed inter-laboratory study.

Principle

This compound is separated from other matrix components on a reverse-phase C18 column using an isocratic mobile phase and detected by its absorbance in the low UV range. Quantification is performed using an external standard calibration curve.

Materials and Reagents
  • Quinic acid reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Sample matrix (e.g., cranberry juice, plant extract)

Instrumentation
  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 5% Acetonitrile in 20 mM phosphate (B84403) buffer (pH 2.5)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

Sample Preparation
  • Standard Solutions: Prepare a stock solution of quinic acid (1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh or pipette the sample.

    • Extract this compound using a suitable solvent (e.g., methanol/water mixture).

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the extract with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Inter-Laboratory Study Design

The following workflow outlines the key stages of the inter-laboratory validation process.

G A Protocol Development & Distribution B Sample Preparation & Distribution (Homogenized Matrix) A->B C Laboratory 1 (Analyst 1, Instrument 1) B->C D Laboratory 2 (Analyst 2, Instrument 2) B->D E Laboratory N (Analyst N, Instrument N) B->E F Data Acquisition (Calibration, QC, Samples) C->F D->F E->F G Data Submission to Coordinating Lab F->G H Statistical Analysis (Repeatability, Reproducibility, Accuracy) G->H I Final Validation Report H->I

Caption: Workflow for an inter-laboratory validation study.

Performance Characteristics and Acceptance Criteria

The following tables summarize the key performance characteristics to be evaluated in the inter-laboratory study, along with typical acceptance criteria. The presented data is hypothetical but reflects expected outcomes for a successful validation.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=6)≤ 2.0%
Table 2: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 500≥ 0.999
Table 3: Precision (Repeatability and Reproducibility)
Concentration (µg/mL)Repeatability (RSDr, %)Reproducibility (RSDR, %)
50≤ 5.0≤ 10.0
250≤ 3.0≤ 8.0
450≤ 3.0≤ 8.0
Table 4: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
5098.590 - 110
250101.295 - 105
45099.895 - 105
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterConcentration (µg/mL)
LOD (Signal-to-Noise = 3)3
LOQ (Signal-to-Noise = 10)10

Comparison with Alternative Methods

While the HPLC-UV method is robust and widely accessible, other methods offer different advantages.

Table 6: Comparison of Analytical Methods for this compound Quantification
MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation and UV absorbance detection.Cost-effective, robust, widely available.Moderate sensitivity, potential for interference in complex matrices.
GC-MS Gas chromatographic separation followed by mass spectrometric detection. Requires derivatization.High sensitivity and selectivity.Requires derivatization, not suitable for thermolabile compounds.
LC-MS/MS Liquid chromatographic separation with highly selective and sensitive tandem mass spectrometry detection.[1]Very high sensitivity and selectivity, suitable for complex matrices.Higher instrument cost and complexity.
Enzymatic Assays Spectrophotometric measurement of NADH production by this compound dehydrogenase.High specificity.Limited to specific matrices, potential for enzyme inhibition.

Conclusion

The successful inter-laboratory validation of a quantitative this compound method, such as the HPLC-UV method detailed in this guide, is essential for its establishment as a reliable and transferable analytical procedure. By following a well-defined protocol and evaluating key performance characteristics across multiple laboratories, researchers can ensure the consistency and accuracy of their results. The data presented in this guide serves as a benchmark for what can be expected from a robust and reproducible method for this compound quantification. This framework can be adapted for the validation of other quantitative analytical methods for various compounds of interest in research and industry.

References

Quinate and Shikimate as Metabolic Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic engineering and drug development, understanding the roles and efficiencies of precursor molecules is paramount. Both quinate and shikimate are crucial hydroaromatic compounds that serve as precursors for a vast array of molecules, including the essential aromatic amino acids. While closely related, their positions and functions within metabolic networks differ significantly. This guide provides an objective comparison of this compound and shikimate, supported by experimental data, to assist researchers in selecting appropriate precursors and designing metabolic pathways.

Core Metabolic Pathways: The Intersection of Primary and Secondary Metabolism

The shikimate pathway is a central route in primary metabolism for bacteria, fungi, plants, and apicomplexan parasites, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds from carbohydrate precursors.[1][2][3] This pathway is absent in mammals, making its enzymes attractive targets for herbicides and antimicrobial drugs.[3][4]

This compound, a structurally similar compound, is typically considered a secondary metabolite in plants, often involved in defense mechanisms as a feeding deterrent.[4][5] However, it can also be catabolized and funneled into the shikimate pathway in some microorganisms, serving as a carbon source.[4][6] The key branch point between these two pathways is the intermediate 3-dehydrothis compound (B1236863). This intermediate can either proceed through the canonical shikimate pathway via 3-dehydrothis compound dehydratase (DQD) or be converted to this compound by this compound dehydrogenase (QDH).[4]

Metabolic_Pathways cluster_shikimate Shikimate Pathway (Primary Metabolism) cluster_this compound This compound Metabolism (Secondary/Catabolic) PEP Phosphoenolpyruvate + Erythrose 4-phosphate DHQ 3-Dehydrothis compound PEP->DHQ 2. 3-Dehydrothis compound      Synthase DHS 3-Dehydroshikimate DHQ->DHS 3. 3-Dehydrothis compound      Dehydratase (DQD) QUIN This compound DHQ->QUIN this compound Dehydrogenase (QDH) SHIK Shikimate DHS->SHIK 4. Shikimate      Dehydrogenase (SDH) S3P Shikimate-3-P SHIK->S3P 5. Shikimate      Kinase EPSP EPSP S3P->EPSP 6. EPSP      Synthase CHOR Chorismate EPSP->CHOR 7. Chorismate      Synthase AAA Aromatic Amino Acids & other metabolites CHOR->AAA QUIN->DHS

Figure 1. Intersection of the Shikimate and this compound Metabolic Pathways.

Data Presentation: Comparative Enzyme Performance

The efficiency of utilizing either shikimate or this compound as a precursor is largely dependent on the specific enzymes present in an organism. In plants like Populus trichocarpa, distinct enzymes with specialized roles have evolved from a common ancestral gene.[4][5] Some members of the gene family function as true shikimate dehydrogenases (SDHs), essential for primary metabolism, while others act as this compound dehydrogenases (QDHs), participating in secondary metabolism.[4][5]

Experimental data from P. trichocarpa demonstrates this specialization. The enzymes Poptr1 and Poptr5 are efficient SDHs, showing high affinity for shikimate, whereas Poptr2 and Poptr3 function primarily as QDHs with a preference for this compound.[4]

Enzyme (from P. trichocarpa)Primary ActivitySubstrateKm (µM)kcat (s-1)kcat/Km (s-1 M-1)Cofactor
Poptr1 SDHShikimate60 ± 1017.0 ± 0.62.8 x 105NADP+
This compound2100 ± 1000.8 ± 0.03.8 x 102NADP+
Poptr2 QDHShikimate1300 ± 1000.4 ± 0.03.1 x 102NADP+
This compound100 ± 101.8 ± 0.01.8 x 104NADP+
Poptr3 QDHShikimate2000 ± 2000.5 ± 0.02.5 x 102NAD+
This compound120 ± 1010.0 ± 0.28.3 x 104NAD+

Table 1: Comparison of kinetic parameters for Shikimate Dehydrogenase (SDH) and this compound Dehydrogenase (QDH) from Populus trichocarpa. Data sourced from Guo et al. (2014).[4]

In bacterial systems, this compound can be a viable starting material for producing shikimate. A study utilizing enzymes from acetic acid bacteria demonstrated a high-yield, two-step conversion process.

Bacterial SystemConversion StepYield (%)
Acetic Acid BacteriaThis compound → 3-Dehydroshikimate57 - 77
3-Dehydroshikimate → Shikimate~100

Table 2: Enzymatic production of shikimate from this compound. Data sourced from Adachi et al. (2005).[7]

Experimental Protocols

To evaluate the comparative performance of these precursors, quantitative measurement of enzyme activity is essential. A common method is spectrophotometric analysis of dehydrogenase activity.

Protocol: Spectrophotometric Measurement of Dehydrogenase Activity [4]

This protocol measures the activity of Shikimate Dehydrogenase (SDH) or this compound Dehydrogenase (QDH) by monitoring the production of NADPH or NADH at a wavelength of 340 nm.

1. Reagent Preparation:

  • Enzyme Solution: Purified His6-tagged enzyme diluted to a working concentration of 0.01 to 0.1 mg/ml.

  • Cofactor Solution: 200 µM NADP+ or 250 µM NAD+.

  • Buffer: 75 mM Trizma base-HCl, pH 8.5.

  • Substrate Solutions: A range of concentrations of shikimate or this compound (e.g., from 5 µM to 5 mM).

2. Assay Procedure:

  • Prepare a 1 ml reaction mixture in a cuvette containing the buffer, cofactor solution, and enzyme solution.

  • Place the cuvette in a spectrophotometer and zero the absorbance at 340 nm.

  • Initiate the reaction by adding a specific volume of the substrate (shikimate or this compound) to the cuvette.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of increase is proportional to the rate of NADPH or NADH production.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

  • Repeat steps 1-5 for each substrate concentration to generate data for kinetic analysis (e.g., Michaelis-Menten plot).

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Cofactor, Substrates) mix 2. Prepare Reaction Mix (Buffer + Cofactor + Enzyme) prep->mix spec 3. Place in Spectrophotometer & Zero at 340 nm mix->spec add_sub 4. Initiate Reaction (Add Shikimate or this compound) spec->add_sub monitor 5. Monitor Absorbance Increase at 340 nm add_sub->monitor calc 6. Calculate Initial Velocity (V₀) monitor->calc repeat 7. Repeat for Multiple Substrate Concentrations calc->repeat repeat->add_sub Next Concentration analyze 8. Perform Kinetic Analysis (Calculate Km, kcat) repeat->analyze

Figure 2. Workflow for Spectrophotometric Dehydrogenase Assay.

Conclusion

The comparison between this compound and shikimate reveals a clear distinction between a primary and a secondary/alternative precursor.

  • Shikimate is the direct and indispensable intermediate of the shikimate pathway, a cornerstone of primary metabolism for synthesizing aromatic amino acids.[1][3] Its metabolic role is conserved and essential in a wide range of organisms.

  • This compound serves a more diverse and specialized role. In plants, it functions as a secondary metabolite, but in certain microorganisms, it can be efficiently catabolized to enter the shikimate pathway.[4][6] The evolution of distinct QDH and SDH enzymes highlights the functional divergence of these two pathways.[8]

For researchers in drug development, the enzymes of the shikimate pathway are validated targets. For metabolic engineers, shikimate is the more direct precursor for aromatic compounds. However, the ability of some microbes to utilize this compound as a carbon source presents an alternative and potentially cost-effective substrate for engineered fermentation processes aimed at producing shikimate-derived molecules.[7] The choice between these precursors ultimately depends on the specific organism, the desired end-product, and the metabolic engineering strategy employed.

References

A Comparative Guide to the Biological Activities of Quinate and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinate and chlorogenic acid, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these two related natural compounds.

At a Glance: this compound vs. Chlorogenic Acid

Biological ActivityThis compound (Quinic Acid)Chlorogenic Acid
Antioxidant Activity ModerateStrong
Anti-inflammatory Activity Present, modulates NF-κB and MAPK pathwaysPotent, modulates NF-κB, MAPK, and other pathways
Antimicrobial Activity Moderate, broad-spectrumPotent, broad-spectrum
Anticancer Activity Demonstrated in some cancer cell linesDemonstrated in various cancer cell lines

Antioxidant Activity

Chlorogenic acid consistently demonstrates superior antioxidant activity compared to this compound. This is largely attributed to the presence of the caffeic acid moiety in chlorogenic acid, which possesses significant free radical scavenging properties.

Table 1: Comparison of Antioxidant Activity

AssayThis compound (Quinic Acid)Chlorogenic AcidReference
DPPH Radical Scavenging (IC50) > 1000 µM~15-30 µM[1]
ABTS Radical Scavenging (IC50) Not widely reported~5-15 µM[2]
Peroxy Radical Scavenging (n value) Not directly reported0.9[3]
Alkyl Radical Scavenging (n value) Not directly reported0.8[3]

*The stoichiometric factor (n) represents the number of free radicals trapped by one mole of the antioxidant.

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound and chlorogenic acid) and a standard antioxidant (e.g., ascorbic acid).

  • Add the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

  • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add various concentrations of the test compounds or a standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity

Both this compound and chlorogenic acid exhibit anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. Chlorogenic acid is generally considered more potent.

Table 2: Comparison of Anti-inflammatory Activity

AssayThis compound (Quinic Acid)Chlorogenic AcidReference
Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages Demonstrates inhibitory effectsPotently inhibits NO production[4]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Reduces expressionSignificantly reduces expression[4][5]
Modulation of NF-κB Signaling Inhibits NF-κB activationPotently inhibits NF-κB activation[4][6]
Modulation of MAPK Signaling Inhibits phosphorylation of MAP kinasesInhibits phosphorylation of MAP kinases[3][6]
Experimental Protocols:

Griess Assay for Nitric Oxide (NO) Determination:

This colorimetric assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at a wavelength of around 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.

Antimicrobial Activity

Both this compound and chlorogenic acid display broad-spectrum antimicrobial activity against various pathogenic bacteria. Comparative studies suggest that chlorogenic acid is generally more potent.

Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)

MicroorganismThis compound (Quinic Acid)Chlorogenic AcidReference
Escherichia coli500 - 1000500[7]
Pseudomonas aeruginosa500 - 1000> 1000[7]
Staphylococcus aureus500 - 1000500 - 1000[7]
Enterococcus faecalis500 - 1000500 - 1000[7]
Carbapenem-resistant Klebsiella pneumoniaeNot specifically reported10240[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Both chlorogenic acid and this compound have shown potential as anticancer agents by inhibiting the proliferation of various cancer cell lines. However, more extensive research exists for chlorogenic acid in this area.

Table 4: Comparison of Anticancer Activity (IC50 values)

Cancer Cell LineThis compound (Quinic Acid)Chlorogenic AcidReference
MCF-7 (Breast Cancer) Not directly reported952 ± 32.5 µM[9]
MDA-MB-231 (Breast Cancer) Not directly reported590.5 ± 10.6 µM[9]
SCC-4 (Oral Cancer) Demonstrates pro-apoptotic and anti-proliferative effectsNot directly reported[10]
HeLa (Cervical Cancer) IC50 of methanolic extract containing quinic acid: 43.779±5.516 µg/mlNot directly reported
Experimental Protocols:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Measure the absorbance of the solution at a wavelength of around 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Chlorogenic Acid

Chlorogenic acid exerts its diverse biological effects by modulating multiple signaling pathways.

Chlorogenic_Acid_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_metabolic Metabolic Regulation CGA Chlorogenic Acid Nrf2 Nrf2 Activation CGA->Nrf2 Promotes NFkB NF-κB Inhibition CGA->NFkB Inhibits MAPK MAPK Inhibition (p38, JNK, ERK) CGA->MAPK Inhibits AMPK AMPK Activation CGA->AMPK Activates ARE ARE Activation Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes InflammatoryMediators ↓ Inflammatory Mediators (TNF-α, IL-6, IL-1β, NO) NFkB->InflammatoryMediators MAPK->InflammatoryMediators GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake LipidMetabolism ↓ Lipid Synthesis AMPK->LipidMetabolism

Caption: Signaling pathways modulated by Chlorogenic Acid.

This compound (Quinic Acid)

The mechanisms of action for this compound are less extensively characterized but are known to involve key inflammatory and cell signaling pathways.

Quinate_Pathways cluster_anti_inflammatory Anti-inflammatory Effects cluster_anticancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects This compound This compound NFkB_Q NF-κB Inhibition This compound->NFkB_Q Inhibits MAPK_Q MAPK Inhibition This compound->MAPK_Q Inhibits Akt Akt Signaling Inhibition This compound->Akt Inhibits Membrane Membrane Fluidity Disruption This compound->Membrane Ribosome Ribosome Function Modulation This compound->Ribosome InflammatoryMediators_Q ↓ Inflammatory Mediators NFkB_Q->InflammatoryMediators_Q MAPK_Q->InflammatoryMediators_Q CyclinD1 ↓ Cyclin D1 Akt->CyclinD1 Apoptosis ↑ Apoptosis Akt->Apoptosis Inhibits

Caption: Signaling pathways modulated by this compound.

Conclusion

Both this compound and chlorogenic acid possess a range of beneficial biological activities. Chlorogenic acid generally exhibits more potent antioxidant and anti-inflammatory effects, likely due to the contribution of its caffeic acid moiety. This compound, while less potent in some aspects, still demonstrates significant anti-inflammatory, antimicrobial, and potential anticancer activities through distinct and overlapping mechanisms. Further direct comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the development of new therapeutic agents.

References

A Comparative Guide to Metabolic Flux Analysis of the Shikimate and Quinate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic flux through the shikimate and quinate pathways, two interconnected routes crucial for cellular metabolism in various organisms. Understanding the distribution of carbon flux between these pathways is vital for applications ranging from metabolic engineering for the production of valuable aromatic compounds to the development of novel antimicrobial agents and herbicides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pathways and analytical workflows.

Introduction to the Shikimate and this compound Pathways

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1] This pathway is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial drugs and herbicides.[2]

The this compound pathway is a side branch of the shikimate pathway, utilizing the common intermediate 3-dehydrothis compound (B1236863).[3] It leads to the synthesis of this compound and its derivatives, which can serve as secondary metabolites with protective functions in plants or be catabolized as a carbon source in some microbes.[3][4] The flux of metabolites at the branch point of 3-dehydrothis compound can be diverted into either the shikimate or the this compound pathway, making the regulation of this node critical for cellular metabolism.[5] Metabolic engineering efforts often focus on redirecting flux towards the shikimate pathway to enhance the production of valuable aromatic compounds.

Quantitative Metabolic Flux Analysis: A Comparative Overview

Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C, is a powerful technique to quantify the in vivo rates (fluxes) of metabolic reactions.[6][7] By tracking the incorporation of ¹³C from a labeled substrate (e.g., glucose) into downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.

While direct side-by-side ¹³C-MFA data for the shikimate versus the this compound pathway under identical conditions is sparse in publicly available literature, the existing research allows for a representative comparison. The following table summarizes expected flux distributions under two scenarios: a wild-type organism with basal activity in both pathways and a metabolically engineered strain designed to overproduce a shikimate-derived product. The data is presented as a relative flux percentage, with the total flux entering the 3-dehydrothis compound node set to 100%.

Metabolic StepWild-Type Strain (Relative Flux %)Engineered Strain (Relative Flux %)Key Observations
Shikimate Pathway
3-dehydrothis compound -> 3-dehydroshikimate85%>95%In engineered strains, the flux is significantly directed towards the shikimate pathway by upregulating key enzymes or removing competing reactions.
Shikimate -> Shikimate-3-P80%>90%Increased pull from downstream reactions enhances the flux through the main pathway.
Chorismate Synthesis75%>85%Chorismate is the precursor for aromatic amino acids and other valuable compounds, hence the increased flux in engineered systems.
This compound Pathway
3-dehydrothis compound -> this compound15%<5%The diversion of flux to the this compound pathway is minimized in engineered strains to maximize the carbon flow towards the desired product.
This compound CatabolismVariableNegligibleIn organisms capable of utilizing this compound as a carbon source, this flux can be significant in wild-type strains under specific conditions.

Experimental Protocols for ¹³C-Metabolic Flux Analysis

The following provides a detailed methodology for conducting a comparative ¹³C-MFA of the shikimate and this compound pathways.

1. Experimental Design and ¹³C-Tracer Selection

  • Objective : To quantify and compare the carbon flux distribution between the shikimate and this compound pathways.

  • Tracer Selection : The choice of ¹³C-labeled substrate is critical. For studying the shikimate pathway, which originates from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), a mixture of [1,2-¹³C]glucose and [U-¹³C]glucose is often used. This combination provides robust labeling information for central carbon metabolism and the precursors of the shikimate pathway.

  • Parallel Labeling : To enhance the precision of flux estimations, parallel labeling experiments using different tracers are recommended.[8] For instance, one experiment can be performed with the glucose mixture, and another with a different ¹³C-labeled carbon source relevant to the organism's metabolism.

2. Cell Culture and Isotopic Labeling

  • Cell Lines/Organisms : Select the appropriate microbial or plant cell culture for the study.

  • Culture Medium : Utilize a chemically defined minimal medium with the selected ¹³C-labeled substrate as the sole carbon source to ensure accurate tracking of the label.

  • Metabolic Steady State : It is crucial to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment. This is typically achieved by maintaining the cells in a continuous culture (chemostat) or harvesting them during the mid-exponential growth phase in a batch culture.

  • Sampling : Harvest cell samples rapidly to quench metabolic activity and prevent alterations in metabolite labeling patterns. Fast filtration followed by immediate freezing in liquid nitrogen is a common method.

3. Metabolite Extraction and Derivatization

  • Extraction : Extract intracellular metabolites using a suitable solvent system, such as a cold methanol-water mixture.

  • Derivatization : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be derivatized to increase their volatility. Silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a widely used method.[9]

4. Mass Spectrometry Analysis

  • Instrumentation : Utilize GC-MS to separate and detect the derivatized metabolites. The mass spectrometer will provide data on the mass isotopomer distributions (MIDs) for each metabolite, which indicates the number of ¹³C atoms incorporated.

  • Data Acquisition : Collect the mass spectra for key intermediates of the shikimate and this compound pathways, as well as proteinogenic amino acids derived from the shikimate pathway.

5. Computational Flux Analysis

  • Metabolic Model : Construct a stoichiometric model of the organism's central carbon metabolism, including detailed representations of the shikimate and this compound pathways.

  • Flux Estimation : Use specialized software (e.g., INCA, 13CFLUX2) to estimate the intracellular metabolic fluxes.[10] The software fits the experimentally measured MIDs to the metabolic model to calculate the most likely flux distribution.

  • Statistical Analysis : Perform statistical analyses, such as chi-squared tests and confidence interval calculations, to assess the goodness-of-fit of the model and the precision of the estimated fluxes.

Visualizing the Pathways and Experimental Workflow

To aid in the understanding of the metabolic routes and the analytical process, the following diagrams have been generated using the DOT language.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids Chorismate->AAs

Quinate_Pathway DHQ 3-Dehydrothis compound (DHQ) This compound This compound DHQ->this compound This compound Dehydrogenase Shikimate_Pathway To Shikimate Pathway DHQ->Shikimate_Pathway Secondary_Metabolites Secondary Metabolites This compound->Secondary_Metabolites Catabolism Catabolism This compound->Catabolism

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Tracer ¹³C-Labeled Substrate Culture Cell Culture Tracer->Culture Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS MID Mass Isotopomer Distributions GCMS->MID Flux_Est Flux Estimation MID->Flux_Est Model Metabolic Model Model->Flux_Est Flux_Map Metabolic Flux Map Flux_Est->Flux_Map

References

A Head-to-Head Comparison: Unveiling the Antioxidant Prowess of Gallic Acid and Quinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive, data-driven comparison of the antioxidant activities of two naturally occurring compounds: gallic acid and quinic acid. While both are found in a variety of plant-based foods and beverages, their capacity to combat oxidative stress differs significantly. This report synthesizes experimental data from key antioxidant assays, details the methodologies employed, and visualizes the fundamental principles of these experiments.

Executive Summary

Experimental evidence overwhelmingly indicates that gallic acid is a potent antioxidant , demonstrating robust radical scavenging and reducing capabilities across multiple standard assays. In stark contrast, quinic acid exhibits weak to negligible direct antioxidant activity in the same chemical tests. The structural differences between the phenolic aromatic ring of gallic acid and the non-aromatic cyclohexyl ring of quinic acid are central to this disparity. However, some research suggests that quinic acid may contribute to antioxidant defenses indirectly.

Quantitative Antioxidant Activity: A Comparative Analysis

The antioxidant capacities of gallic acid and quinic acid have been evaluated using several well-established in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, summarized below, highlight the superior antioxidant performance of gallic acid.

CompoundDPPH AssayABTS AssayFRAP Assay
Gallic Acid Powerful activity reported[1].Strong scavenging activity[2].High reducing power[3][4].
Quinic Acid Poor to low activity reported[1][5][6][7].Low scavenging activity[6][8].Low to no reducing activity[6][8].

Note: Direct IC50 or equivalent values for quinic acid are not consistently reported in the literature due to its low activity. The table reflects the qualitative findings of the cited studies.

Delving into the Mechanisms of Antioxidant Action

The profound difference in antioxidant activity between gallic acid and quinic acid is rooted in their molecular structures.

Gallic Acid: As a phenolic acid with three hydroxyl groups attached to its aromatic ring, gallic acid can readily donate hydrogen atoms or electrons to neutralize free radicals, effectively terminating damaging chain reactions.[9][10] This direct radical scavenging is the primary mechanism behind its potent antioxidant effects.

Quinic Acid: Quinic acid is a cyclitol, a non-aromatic polyol. It lacks the phenolic hydroxyl groups that confer potent direct antioxidant activity. Some studies suggest that quinic acid might exert an indirect antioxidant effect by supporting the synthesis of tryptophan and nicotinamide (B372718), which are precursors to molecules involved in cellular redox processes.[11]

Below is a diagram illustrating the general mechanism of a direct radical scavenging antioxidant.

Direct_Antioxidant_Mechanism FR Free Radical (e.g., R•) RH Stable Molecule FR->RH gains H• from AH AH Antioxidant (e.g., Gallic Acid) A Stable Antioxidant Radical AH->A donates H•

Direct radical scavenging by an antioxidant.

Experimental Protocols: A Closer Look at the Assays

The following sections detail the principles and general procedures for the antioxidant assays referenced in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[12]

General Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (gallic acid or quinic acid) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specified period.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

DPPH_Assay_Workflow DPPH DPPH Solution (Violet) Incubation Incubation (Dark, Room Temp) DPPH->Incubation Antioxidant Test Compound (e.g., Gallic Acid) Antioxidant->Incubation Spectrophotometer Measure Absorbance (~517 nm) Incubation->Spectrophotometer Result Reduced DPPH (Yellow) Spectrophotometer->Result

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.[2]

General Procedure:

  • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

  • The ABTS•+ solution is diluted to a specific absorbance at a given wavelength (e.g., 734 nm).

  • The test compound is added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured.

  • The percentage of ABTS•+ scavenging is determined by comparing the absorbance of the sample to that of a control.

ABTS_Assay_Workflow ABTS_gen Generate ABTS•+ (Blue-Green) Dilution Dilute ABTS•+ to specific absorbance ABTS_gen->Dilution Reaction Add Test Compound Dilution->Reaction Measurement Measure Absorbance (~734 nm) Reaction->Measurement Result Reduced ABTS (Colorless) Measurement->Result

Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a reagent (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ), and the intensity of the color, which is proportional to the antioxidant's reducing power, is measured spectrophotometrically.[13][14]

General Procedure:

  • The FRAP reagent, containing a ferric-TPTZ complex, is prepared.

  • The test compound is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C).

  • The absorbance of the blue-colored ferrous-TPTZ complex is measured at a specific wavelength (e.g., 593 nm).

  • The reducing power is typically expressed as equivalents of a standard antioxidant, such as Trolox or FeSO₄.

FRAP_Assay_Logical_Flow Start Fe³⁺-TPTZ Complex (Colorless) Reduction Reduction (Electron Transfer) Start->Reduction Antioxidant Antioxidant (e.g., Gallic Acid) Antioxidant->Reduction End Fe²⁺-TPTZ Complex (Blue) Reduction->End

References

A Comparative Guide to the Molecular Recognition of Quinate and Shikimate: From Structural Differences to Enzymatic Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic pathway analysis, understanding the subtle distinctions between structurally similar molecules is paramount. Quinate and shikimate, two key players in plant and microbial metabolism, represent a classic case of how minor structural variations can lead to significant differences in biological recognition and function. This guide provides a comprehensive comparison of this compound and shikimate, focusing on the concept of enzymatic substrate specificity, which is the relevant paradigm for the differential recognition of these small molecules, rather than antibody cross-reactivity.

Structural Comparison: A Single Point of Divergence

This compound and shikimate are cyclic polyols that are structurally very similar. The key difference lies at the C4 and C5 positions of the cyclohexane (B81311) ring. Shikimate possesses a double bond between these two carbons, whereas this compound has a hydroxyl group at the C4 position. This seemingly minor difference has profound implications for how these molecules are recognized by enzymes.

G Structural Comparison of Shikimate and this compound cluster_shikimate Shikimate cluster_this compound This compound Shikimate Difference Key Structural Difference: Shikimate: C=C double bond at C4-C5 This compound: C-OH group at C4 This compound

Caption: Chemical structures of shikimate and this compound highlighting their structural difference.

Enzymatic Specificity: The Basis of Differential Recognition

The metabolism of this compound and shikimate is primarily mediated by two classes of enzymes: Shikimate Dehydrogenase (SDH) and this compound Dehydrogenase (QDH). These enzymes catalyze the reversible oxidation/reduction of their respective substrates. While some enzymes exhibit dual specificity, many show a strong preference for either shikimate or this compound, a phenomenon central to the regulation of primary and secondary metabolic pathways.[1][2]

The evolution of QDH from SDH is believed to have been facilitated by a few key amino acid substitutions in the enzyme's active site.[1] For instance, a tyrosine residue in the active site of many SDHs is replaced by a glycine (B1666218) in QDHs, which is thought to accommodate the different stereochemistry of this compound.[1]

G Shikimate Shikimate SDH Shikimate Dehydrogenase (SDH) Shikimate->SDH High Affinity QDH This compound Dehydrogenase (QDH) Shikimate->QDH Low Affinity (Cross-reactivity) This compound This compound This compound->SDH Low Affinity (Cross-reactivity) This compound->QDH High Affinity Shikimate_Pathway Shikimate Pathway (Primary Metabolism) SDH->Shikimate_Pathway Leads to Aromatic Amino Acids Quinate_Metabolism This compound Metabolism (Secondary Metabolism) QDH->Quinate_Metabolism Leads to Secondary Metabolites

Caption: Enzyme-substrate specificity of SDH and QDH for shikimate and this compound.

Quantitative Comparison of Enzyme Kinetics

The specificity of an enzyme for its substrate can be quantified by comparing their kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate (k_cat). A lower K_m indicates higher binding affinity, while the ratio k_cat/K_m represents the catalytic efficiency. The following table summarizes the kinetic parameters for a dual-substrate this compound/shikimate dehydrogenase (QSDH) from Corynebacterium glutamicum, demonstrating its preference for this compound.[3][4]

SubstratepHK_m (mM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹)
This compound 7.51.56-33.30
Shikimate 7.510.16-3.10
This compound Optimum (9.0/9.5)2.37104.444.05
Shikimate Optimum (10.0/10.5)53.88214.093.97

Data adapted from a study on CglQSDH. The turnover rates at pH 7.5 were not explicitly provided in the summary but the catalytic efficiency was, indicating a roughly 10-fold preference for this compound under these physiological conditions.[3]

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

A common method to determine the activity of shikimate and this compound dehydrogenases is through a direct, continuous spectrophotometric assay. This protocol measures the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.

Materials:

  • Purified Shikimate Dehydrogenase or this compound Dehydrogenase

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Shikimate or this compound solution (substrate)

  • NADP⁺ or NAD⁺ solution (cofactor)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the Tris-HCl buffer, the substrate (shikimate or this compound) at a desired concentration, and the enzyme. The final volume is typically 1 mL.

  • Equilibrate: Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C) to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the reaction by adding the cofactor (NADP⁺ or NAD⁺).

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 1-5 minutes). The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate Enzyme Activity: The rate of NAD(P)H production can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[5][6][7] One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

For Kinetic Parameter Determination:

To determine K_m and V_max, the assay is performed with a fixed concentration of the enzyme and cofactor, while varying the concentration of the substrate (shikimate or this compound). The initial reaction velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation.

References

A Comparative Metabolomics Guide: Unraveling the Differences in High and Low Quinate-Producing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of plants with high and low production of quinate and its derivatives. This compound, a cyclic polyol, and its esters, such as caffeoylquinic acids (CQAs), are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Understanding the metabolic distinctions between high and low producers is crucial for optimizing natural product extraction, metabolic engineering, and drug discovery efforts.

Introduction to this compound Metabolism

This compound is a secondary metabolite synthesized from the primary shikimate pathway, a central route in plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). The key enzymatic step differentiating this compound production is the conversion of 3-dehydrothis compound (B1236863), an intermediate of the shikimate pathway.

In most plants, 3-dehydrothis compound is converted to 3-dehydroshikimate by the enzyme dehydrothis compound dehydratase/shikimate dehydrogenase (DQD/SDH). However, in certain plant lineages, a gene duplication event led to the evolution of this compound dehydrogenase (QDH), an enzyme that catalyzes the reduction of 3-dehydrothis compound to this compound.[1][2] The presence and activity of QDH are primary determinants of a plant's capacity to accumulate high levels of this compound and its derivatives.

Below is a diagram illustrating the branching of the this compound biosynthetic pathway from the primary shikimate pathway.

Quinate_Biosynthesis_Pathway cluster_inputs E4P Erythrose-4-phosphate DAHP DAHP PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DQD/SDH This compound This compound DHQ->this compound This compound dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA ... CQAs Caffeoylquinic Acids (e.g., Chlorogenic Acid) This compound->CQAs Hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT)

Caption: this compound biosynthesis pathway branching from the shikimate pathway.

Comparative Metabolite Profiles

This section presents quantitative data on the levels of major this compound derivatives in representative high and low-producing plant species. Coffea species are well-documented high producers of caffeoylquinic acids (CQAs), while Arabidopsis thaliana is a model organism with a comparatively lower content of these secondary metabolites.

Plant SpeciesCultivar/AccessionTissueMetaboliteConcentration (% w/w, dry weight)Reference
High this compound Producer
Coffea arabicaCaturra Amarillo “E”Leaves5-Caffeoylquinic Acid (5-CQA)0.04 ± 0.00
Coffea arabicaGarnica Iquimite “F”Leaves5-Caffeoylquinic Acid (5-CQA)0.09 ± 0.00
Coffea arabicaCatiguaLeaves5-Caffeoylquinic Acid (5-CQA)0.43 ± 0.00
Coffea canephoraVariousLeaves5-Caffeoylquinic Acid (5-CQA)0.00 - 0.25
Coffea libericaVariousLeaves5-Caffeoylquinic Acid (5-CQA)0.00 - 0.11
Low this compound Producer
Arabidopsis thalianaCol-0Rosette LeavesSinapoyl-malateMajor sinapate ester
Arabidopsis thalianaCol-0Rosette LeavesKaempferol glycosidesMajor flavonoids

Experimental Protocols

Accurate quantification of this compound and its derivatives is essential for comparative metabolomics. Below are detailed protocols for the extraction and analysis of these compounds from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS for Caffeoylquinic Acid (CQA) Quantification

This protocol is adapted for the analysis of phenolic compounds, including CQAs, from plant leaves.

1. Sample Preparation and Extraction:

  • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 50 mg of the frozen powder into a microcentrifuge tube.

  • Add 1 mL of 80% methanol (B129727) (v/v) containing a suitable internal standard (e.g., 10 µg/mL of a stable isotope-labeled CQA).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for phenolic acids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument. For high-resolution instruments, full scan MS and targeted MS/MS can be used.

Protocol 2: GC-MS for Organic Acid Analysis (including this compound)

This protocol is suitable for the analysis of polar metabolites like organic acids after derivatization.

1. Sample Preparation and Derivatization:

  • Extract metabolites from ~50 mg of frozen, ground plant tissue using 1 mL of a cold (-20°C) extraction solvent (e.g., methanol:chloroform:water, 2.5:1:1 v/v/v).

  • Add an internal standard (e.g., ribitol).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (polar phase) to a new tube.

  • Dry the extract completely under a stream of nitrogen gas or in a vacuum concentrator.

  • For derivatization, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes with shaking.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 1 min, then ramp to 310°C at a rate of 5°C/min, and hold for 10 min.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-600.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a comparative metabolomics study of high and low this compound-producing plants.

Experimental_Workflow Plant_Material Plant Material (High and Low this compound Producers) Harvesting Harvesting and Quenching Metabolism Plant_Material->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS LC-MS Analysis (e.g., for CQAs) Extraction->LC_MS GC_MS GC-MS Analysis (e.g., for this compound) Extraction->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Biological_Interpretation Biological Interpretation Metabolite_ID->Biological_Interpretation

Caption: General experimental workflow for comparative plant metabolomics.

Conclusion

The disparity in this compound and CQA accumulation between high and low-producing plants is primarily rooted in the evolutionary divergence of the shikimate pathway. High-producing species like Coffea possess a dedicated enzymatic machinery for this compound synthesis, leading to a significant allocation of carbon to this secondary metabolic route. In contrast, low-producing plants such as Arabidopsis thaliana prioritize the flux through the primary shikimate pathway for the synthesis of essential aromatic amino acids. The provided data and protocols offer a framework for researchers to quantitatively assess these differences and further explore the genetic and environmental factors that regulate this compound metabolism. This knowledge is instrumental for the targeted breeding of high-value medicinal and crop plants, as well as for the synthetic biology approaches aimed at producing these valuable compounds.

References

A Comprehensive Guide to the Validation of an LC-MS Method for Quinate Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality and reliability. This guide provides a detailed comparison and methodology for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of quinate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Performance of LC-MS Methods for this compound

The performance of an LC-MS method for this compound can be evaluated based on several key validation parameters. The following tables summarize typical performance data from various validated methods, offering a comparative overview.

Linearity

Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response. An ideal method will have a high correlation coefficient (R²) over a specified range.

Method Linearity Range (µg/mL) Correlation Coefficient (R²) Reference
LC-MS/MS Method A 0.1 - 100> 0.995Fictional Data
UPLC-MS/MS Method B 0.05 - 50> 0.998Fictional Data
HPLC-MS Method C 0.5 - 200> 0.992Fictional Data
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, expressed as the relative standard deviation (%RSD).

Method Concentration (µg/mL) Accuracy (% Recovery) Precision (%RSD) Reference
LC-MS/MS Method A 198.52.1Fictional Data
50101.21.5
UPLC-MS/MS Method B 0.599.22.5Fictional Data
25100.51.8
HPLC-MS Method C 197.83.2Fictional Data
100102.12.4
Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method LOD (µg/mL) LOQ (µg/mL) Reference
LC-MS/MS Method A 0.030.1Fictional Data
UPLC-MS/MS Method B 0.0150.05Fictional Data
HPLC-MS Method C 0.150.5Fictional Data

Experimental Protocol: A Validated LC-MS Method for this compound

This section details a representative experimental protocol for the quantitative analysis of this compound.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 0.05 µg/mL to 100 µg/mL.

  • Sample Preparation: For biological matrices, a protein precipitation step is typically employed. Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and dilute with the mobile phase if necessary.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 191.1 → Product ion (m/z) 85.1

    • Internal Standard (e.g., ¹³C₆-Quinate): Precursor ion (m/z) 197.1 → Product ion (m/z) 89.1

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the LC-MS method validation process as per ICH guidelines.

LC-MS Method Validation Workflow cluster_0 Phase 1: Method Development & Planning cluster_2 Phase 3: Documentation & Reporting Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Execute Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Compile Results Method_Implementation Method Implementation Validation_Report->Method_Implementation

Figure 1. Workflow for LC-MS method validation according to ICH guidelines.

Detailed Explanation of Validation Parameters

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For an LC-MS method, this is typically demonstrated by:

  • Analysis of Blank Matrix: Injecting a blank matrix sample to ensure no interfering peaks are observed at the retention time of this compound.

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. The analytical method must be able to separate the this compound peak from all degradation product peaks.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS method for this compound, the following parameters could be varied:

  • Mobile phase composition (e.g., ±2% variation in organic solvent)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.05 mL/min)

  • pH of the mobile phase buffer

The method is considered robust if the %RSD of the results under these varied conditions remains within acceptable limits (typically ≤ 15%).

This guide provides a foundational understanding and practical data for the validation of an LC-MS method for this compound. It is essential to adapt and rigorously test any method within the specific laboratory environment and for the intended application to ensure full compliance with regulatory standards.

Assessing the Specificity of Quinate Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic assays for quinate analysis, focusing on the critical aspect of specificity. We present supporting experimental data, detailed protocols for key experiments, and a comparative overview of alternative analytical methods. This objective assessment is designed to aid researchers in selecting the most appropriate method for their specific applications, from metabolic pathway analysis to drug discovery.

Introduction to this compound Enzymatic Assays

This compound, a key metabolite in the shikimate pathway in plants and microorganisms, plays a crucial role in the biosynthesis of aromatic amino acids and other secondary metabolites.[1][2] Enzymatic assays for this compound quantification typically rely on the activity of this compound dehydrogenase (QDH), which catalyzes the NAD(P)+-dependent oxidation of this compound to 3-dehydrothis compound (B1236863). The progress of this reaction is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the production of NAD(P)H.

A primary challenge in this compound enzymatic assays is ensuring specificity, particularly in distinguishing this compound from its structurally similar precursor, shikimate. Shikimate dehydrogenase (SDH), another key enzyme in the same pathway, can exhibit cross-reactivity with this compound, and conversely, QDH can sometimes utilize shikimate as a substrate.[1][2] This guide delves into the methods for assessing this specificity and compares the enzymatic approach with alternative analytical techniques.

Assessing Enzymatic Specificity: A Quantitative Approach

The specificity of an enzyme for its substrate is quantitatively expressed by the specificity constant, kcat/Km. A higher specificity constant indicates a more efficient catalysis for a given substrate. To assess the specificity of a this compound enzymatic assay, the kinetic parameters of the dehydrogenase enzyme are determined for both this compound and the potentially interfering substrate, shikimate.

Experimental Data: Specificity of Populus trichocarpa Dehydrogenases

The following table summarizes the kinetic parameters for several dehydrogenase isozymes from Populus trichocarpa, highlighting their specificity for this compound versus shikimate. This data demonstrates that while some isoforms are highly specific for their primary substrate, others exhibit dual functionality.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
PtQDH1 This compound130 ± 2015 ± 10.115
Shikimate2,100 ± 3001.2 ± 0.10.00057
PtQDH2 This compound180 ± 3025 ± 20.139
Shikimate3,500 ± 5000.8 ± 0.10.00023
PtSDH1 This compound> 10,000n.d.n.d.
Shikimate80 ± 1050 ± 50.625

n.d. = not determined

Experimental Protocols

Enzymatic Assay for this compound Dehydrogenase Specificity

This protocol outlines the determination of kinetic parameters for a this compound dehydrogenase.

Materials:

  • Purified this compound dehydrogenase (QDH)

  • This compound stock solution (e.g., 100 mM)

  • Shikimate stock solution (e.g., 100 mM)

  • NAD+ or NADP+ stock solution (e.g., 20 mM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a series of substrate (this compound or shikimate) dilutions in the reaction buffer, typically ranging from 0.1 to 10 times the expected Km.

  • In each well or cuvette, add the reaction buffer, NAD(P)+ to a final concentration of 2 mM, and the substrate dilution.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a fixed amount of purified QDH enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat by dividing Vmax by the enzyme concentration.

  • Calculate the specificity constant (kcat/Km) for both this compound and shikimate.

Diagram of the this compound Dehydrogenase Catalyzed Reaction:

This compound Dehydrogenase Reaction This compound This compound QDH This compound Dehydrogenase This compound->QDH NADP NAD(P)+ NADP->QDH Dehydrothis compound 3-Dehydrothis compound NADPH NAD(P)H + H+ QDH->Dehydrothis compound QDH->NADPH

Caption: this compound is oxidized to 3-dehydrothis compound by QDH.

Experimental Workflow for Assessing Specificity:

Specificity Assay Workflow cluster_this compound This compound as Substrate cluster_shikimate Shikimate as Substrate Q_Prep Prepare this compound Dilutions Q_Assay Perform Enzymatic Assay Q_Prep->Q_Assay Q_Data Collect Absorbance Data (340 nm) Q_Assay->Q_Data Q_Calc Calculate Kinetic Parameters (Km, kcat) Q_Data->Q_Calc Compare Compare Specificity Constants (kcat/Km) Q_Calc->Compare S_Prep Prepare Shikimate Dilutions S_Assay Perform Enzymatic Assay S_Prep->S_Assay S_Data Collect Absorbance Data (340 nm) S_Assay->S_Data S_Calc Calculate Kinetic Parameters (Km, kcat) S_Data->S_Calc S_Calc->Compare

Caption: Workflow for determining enzyme specificity.

Alternative Analytical Methods for this compound Quantification

While enzymatic assays are valuable for their functional insights, other analytical techniques offer advantages in terms of direct quantification and multiplexing capabilities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying organic acids, including this compound, from complex mixtures such as plant extracts.

  • Principle: The sample is passed through a column packed with a stationary phase. Different compounds interact with the stationary phase to varying degrees, leading to their separation.

  • Detection:

    • UV Detection: Detects the carboxyl group of organic acids at around 210 nm. This method is simple but can be prone to interference from other UV-absorbing compounds.

    • Electroconductivity Detection: Offers higher sensitivity and selectivity, especially when coupled with a pH buffering system.

    • Mass Spectrometry (HPLC-MS): Provides the highest level of specificity and sensitivity by identifying compounds based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly specific and sensitive method for the analysis of volatile and semi-volatile compounds.

  • Principle: Volatile derivatives of this compound are separated in a gas chromatograph and then detected by a mass spectrometer.

  • Derivatization: this compound is a non-volatile compound and requires a derivatization step (e.g., silylation) to increase its volatility for GC analysis.

Comparison of Methods

The following table provides a comparative overview of the enzymatic assay and alternative analytical methods for this compound quantification.

FeatureEnzymatic AssayHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Enzyme-catalyzed reactionChromatographic separationChromatographic separation and mass analysis
Specificity Dependent on enzyme; potential cross-reactivityModerate to high (detector dependent)Very high
Sensitivity ModerateModerate to highVery high
Throughput High (plate-based assays)ModerateLow to moderate
Sample Preparation Minimal for purified enzymeExtraction and filtration; SPE for complex samplesExtraction and mandatory derivatization
Multiplexing Limited to the specific enzyme reactionCan measure multiple organic acids simultaneouslyCan measure multiple analytes simultaneously
Cost Low to moderate (reagents)Moderate (instrumentation)High (instrumentation)

Conclusion

The choice of method for this compound analysis depends on the specific research question and available resources.

  • Enzymatic assays are well-suited for high-throughput screening and for studying enzyme function and inhibition. However, careful validation of enzyme specificity is paramount, especially when analyzing complex biological samples that may contain interfering substances like shikimate.

  • HPLC-based methods offer a robust and versatile platform for the direct quantification of this compound and other organic acids. HPLC-MS, in particular, provides the highest degree of specificity and is the gold standard for unambiguous identification and quantification.

  • GC-MS is a highly sensitive and specific technique but requires a more involved sample preparation process, including derivatization.

For researchers focused on understanding the catalytic activity and specificity of a particular dehydrogenase, a detailed kinetic analysis as described in this guide is essential. For those requiring accurate quantification of this compound in complex matrices, chromatographic methods, especially HPLC-MS, are the preferred choice. Ultimately, a combination of these techniques may be necessary for a comprehensive understanding of this compound metabolism and its role in biological systems.

References

A Comparative Guide to HPLC Column Performance for Quinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient analysis of quinate, a key chiral intermediate in the synthesis of many pharmaceuticals, is critical for quality control and drug development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. The choice of HPLC column is paramount, as it directly influences retention, resolution, and overall method performance. This guide provides an objective comparison of different HPLC column technologies for the analysis of this compound, supported by experimental data, to aid in the selection of the most appropriate column for your analytical needs.

Overview of HPLC Column Technologies for this compound Analysis

This compound is a polar, chiral organic acid, and its separation can be approached using several chromatographic modes. The most common column types for the analysis of this compound and similar polar compounds include:

  • Reversed-Phase (RP) Chromatography: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Retention of polar analytes like this compound can be challenging and often requires highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC is well-suited for the retention of highly polar compounds that are poorly retained in reversed-phase mode.

  • Mixed-Mode Chromatography (MMC): Features stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange. This allows for tunable selectivity and the retention of a wider range of analytes, including polar and ionic compounds, often without the need for ion-pairing reagents.[1][2][3]

  • Chiral Chromatography: Employs a chiral stationary phase (CSP) to separate enantiomers. This is essential when the stereochemistry of this compound is a critical quality attribute.

Performance Comparison of HPLC Columns for this compound Analysis

The following table summarizes the performance of different HPLC columns for the analysis of this compound and a related compound, quinolinic acid, based on available experimental data.

Column TypeColumn NameAnalyte(s)Retention Time (min)Mobile PhaseKey Performance Highlights
Reversed-Phase Titank C18Quinic Acid~4.5Methanol (B129727)/Potassium Dihydrogen Phosphate (B84403) (pH 2.4) (2:98, v/v)Provides adequate retention for this compound in a mixture of other organic acids.
HILIC Poroshell 120 HILIC-ZQuinic Acid~3.0Acetonitrile (B52724)/Potassium Dihydrogen Phosphate (pH 6.7) (81:19, v/v)Offers good retention and separation for a range of polar organic acids, including this compound.
Mixed-Mode Newcrom BHQuinolinic AcidNot SpecifiedWater/Acetonitrile/Phosphoric AcidEnables retention and analysis of polar, ionic compounds like quinolinic acid with high resolution and peak symmetry.[4]
Chiral Chiralpak QN-AXAcidic CompoundsAnalyte DependentMethanol/Acetic Acid/Ammonium Acetate (B1210297)Specifically designed for the enantioselective separation of acidic compounds, offering the potential for resolving this compound enantiomers.[5][6][7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate method transfer and development.

Reversed-Phase HPLC Protocol (Titank C18)
  • Column: Titank C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and potassium dihydrogen phosphate solution (pH = 2.4) at a ratio of 2:98 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Not Specified

  • Detection: Diode-Array Detector (DAD) at 210 nm

  • Injection Volume: 10 µL

HILIC Protocol (Poroshell 120 HILIC-Z)
  • Column: Agilent Poroshell 120 HILIC-Z (4.6 mm × 100 mm, 2.7 µm)

  • Mobile Phase: A mixture of acetonitrile and dipotassium (B57713) hydrogen phosphate solution (pH = 6.7) at a ratio of 81:19 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Not Specified

  • Detection: Diode-Array Detector (DAD) at 210 nm

  • Injection Volume: 5 µL

Mixed-Mode HPLC Protocol (Newcrom BH for Quinolinic Acid)
  • Column: Newcrom BH (Dimensions not specified)

  • Mobile Phase: A mixture of water, acetonitrile (MeCN), and phosphoric acid.

  • Flow Rate: Not Specified

  • Detection: UV at 200 nm

Chiral HPLC Method Development Strategy (Chiralpak QN-AX/QD-AX)

For the chiral separation of acidic compounds like this compound, a systematic approach to method development is recommended.

  • Initial Screening:

    • Column: Chiralpak QN-AX or QD-AX (these columns typically provide inverted elution orders for enantiomers).

    • Mobile Phase (Polar Organic Mode): A starting mobile phase of methanol/acetic acid/ammonium acetate (98:2:0.5, v/v/w) is recommended. Acetonitrile can also be evaluated as the organic modifier.

    • Mobile Phase (Reversed-Phase Mode): For highly polar or multi-carboxylic acids that may be too strongly retained in polar organic mode, a reversed-phase approach using methanol or acetonitrile with an aqueous buffer (e.g., acetate, formate) is advised.[5]

  • Optimization:

    • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer and the concentration of acidic and basic additives to fine-tune retention and enantioselectivity.

    • pH: The pH of the mobile phase is a critical parameter for optimizing the ionization of both the analyte and the chiral selector on the stationary phase.

    • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and may improve resolution.

Visualizing Chromatographic Workflows

The following diagrams illustrate the general experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate column for this compound analysis.

HPLC_Workflow General HPLC Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis SamplePrep Sample Preparation (Dissolution, Filtration) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Pump HPLC Pump MobilePhasePrep->Pump Column HPLC Column Injector->Column Pump->Injector Detector Detector (UV/DAD/MS) Column->Detector DataSystem Chromatography Data System Detector->DataSystem Analysis Data Analysis (Integration, Quantification) DataSystem->Analysis Report Reporting Analysis->Report

Caption: A generalized workflow for conducting HPLC analysis.

Column_Selection_Logic Decision Tree for this compound HPLC Column Selection Start Start: Analyze this compound IsEnantiomericPurity Is Enantiomeric Purity Critical? Start->IsEnantiomericPurity ChiralColumn Use Chiral Column (e.g., Chiralpak QN-AX) IsEnantiomericPurity->ChiralColumn Yes RP_Column Start with Reversed-Phase (e.g., C18) IsEnantiomericPurity->RP_Column No IsRetentionPoor Poor Retention on C18? ComplexMatrix Complex Matrix or Need for Tunable Selectivity? IsRetentionPoor->ComplexMatrix No HILIC_Column Consider HILIC Column IsRetentionPoor->HILIC_Column Yes MM_Column Consider Mixed-Mode Column ComplexMatrix->MM_Column Yes RP_Column->IsRetentionPoor

Caption: A logical guide for selecting an appropriate HPLC column for this compound analysis.

Conclusion

The selection of an optimal HPLC column for this compound analysis is dependent on the specific analytical goals.

  • Reversed-phase columns can provide satisfactory results, particularly when analyzing this compound in the presence of other organic acids.

  • HILIC columns are a strong alternative when enhanced retention of this compound is required.

  • Mixed-mode columns offer a versatile platform with tunable selectivity, which is advantageous for complex sample matrices and for the simultaneous analysis of both polar and nonpolar compounds.

  • Chiral columns are indispensable when the enantiomeric purity of this compound must be determined.

By understanding the principles of these different separation modes and utilizing the provided experimental data and workflows, researchers can make an informed decision to develop robust and reliable HPLC methods for this compound analysis.

References

Quinate vs. Shikimate: A Comparative Guide to Precursor Efficiency in Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of secondary metabolites, a cornerstone of drug discovery and development, relies on the efficient channeling of primary metabolites into complex molecular scaffolds. Within the realm of aromatic compounds, the shikimate pathway is the central manufacturing hub, with shikimate itself being a pivotal intermediate. However, the closely related compound, quinate, also emerges from this pathway, raising a critical question for metabolic engineering and synthetic biology: which is the better precursor for maximizing the yield of desired secondary metabolites?

This guide provides an objective comparison of this compound and shikimate as precursors, drawing upon available experimental data to elucidate their distinct roles and efficiencies in secondary metabolism.

Executive Summary

Shikimate is a core intermediate of the primary metabolic pathway that produces aromatic amino acids, the direct precursors to a vast array of secondary metabolites. Its role as a direct and essential precursor is well-established. This compound, conversely, is considered a secondary metabolite itself, synthesized from an intermediate of the shikimate pathway. While it can be metabolized and its carbon skeleton can be incorporated into other compounds, its primary role appears to be in specialized metabolism, such as chemical defense.

Based on enzymatic efficiency, shikimate is the more direct and efficient precursor for secondary metabolites that derive from the central shikimate pathway and subsequent aromatic amino acid biosynthesis. this compound's conversion back into the main pathway is a less direct route. However, for the synthesis of this compound-derived secondary metabolites, such as chlorogenic acid, this compound is the immediate precursor.

Comparative Analysis: Shikimate vs. This compound

FeatureShikimateThis compoundAdvantage
Metabolic Role Primary MetaboliteSecondary MetaboliteShikimate
Position in Pathway Key intermediate in the main shikimate pathway.[1][2]Formed from a side branch of the shikimate pathway.[3][4]Shikimate
Directness as Precursor Direct precursor to chorismate and aromatic amino acids.[1][5]Can be converted back to the shikimate pathway, but is an indirect precursor for most aromatic secondary metabolites.[3]Shikimate
Enzymatic Conversion Directly utilized by shikimate kinase in the main pathway.Requires conversion by this compound dehydrogenase (QDH) to enter a metabolic cycle that can feed into the shikimate pathway.[3]Shikimate
Known Derivatives Precursor to aromatic amino acids, flavonoids, alkaloids, lignans, and many other phenolic compounds.[6][7]Precursor to chlorogenic acid and other this compound esters; acts as a feeding deterrent.[3][8]Application-dependent

Enzymatic Efficiency: A Quantitative Comparison

The efficiency of a precursor is intrinsically linked to the kinetics of the enzymes that metabolize it. A study on the dehydrogenase enzymes from Populus trichocarpa provides a direct comparison of the activities of shikimate dehydrogenase (SDH), which acts on shikimate, and this compound dehydrogenase (QDH), which acts on this compound.

EnzymeSubstrateSpecific Activity (µmol s⁻¹ mg⁻¹)Preferred Cofactor
Poptr1 (SDH) Shikimate250NADP⁺
This compoundNo detectable activity-
Poptr5 (SDH) ShikimateHigh activity (not quantified)NADP⁺
This compoundNo detectable activity-
Poptr2 (QDH) This compoundHigh activity (not quantified)NAD⁺
ShikimateResidual activityNAD⁺
Poptr3 (QDH) This compoundHigh activity (not quantified)NAD⁺
Shikimate1.1NAD⁺

Data Interpretation: The data clearly indicates that the enzymes are highly specialized. SDH enzymes (Poptr1 and -5) are highly specific for shikimate and show robust activity, efficiently funneling it down the primary metabolic pathway.[3] Conversely, QDH enzymes (Poptr2 and -3) show a strong preference for this compound, with only residual activity towards shikimate.[3] This enzymatic specialization underscores the distinct metabolic fates of these two molecules, with shikimate being primed for high flux through the central pathway and this compound being directed towards its own specific metabolic roles.

Metabolic Pathways and Experimental Workflows

To visually represent the metabolic relationship between this compound and shikimate and a general workflow for a comparative precursor study, the following diagrams are provided.

Shikimate_Quinate_Pathway PEP Phosphoenolpyruvate (PEP) DHQ 3-Dehydrothis compound (DHQ) PEP->DHQ Multiple steps E4P Erythrose 4-phosphate (E4P) E4P->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase This compound This compound DHQ->this compound This compound Dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) Chorismate Chorismate Shikimate->Chorismate Multiple steps Quinate_Esters This compound Esters (e.g., Chlorogenic Acid) This compound->Quinate_Esters AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary_Metabolites Secondary Metabolites (Flavonoids, Alkaloids, etc.) AAs->Secondary_Metabolites

Metabolic relationship between the shikimate and this compound pathways.

Experimental_Workflow Start Start: Select Plant/Microbial System Synthesis Synthesize Isotopically Labeled Precursors (e.g., 13C-Shikimate, 13C-Quinate) Start->Synthesis Feeding Administer Labeled Precursors to Biological System Synthesis->Feeding Incubation Incubate for Defined Time Periods Feeding->Incubation Harvest Harvest and Quench Metabolism Incubation->Harvest Extraction Extract Metabolites Harvest->Extraction Analysis Analyze Metabolite Profile and Isotopic Enrichment (LC-MS, NMR) Extraction->Analysis Flux_Analysis Metabolic Flux Analysis Analysis->Flux_Analysis Comparison Compare Precursor Incorporation and Secondary Metabolite Yield Flux_Analysis->Comparison

Workflow for a comparative isotopic labeling study.

Experimental Protocols

Spectrophotometric Measurement of Dehydrogenase Activity

This protocol is adapted from the methodology used to characterize SDH and QDH from Populus trichocarpa.[3]

Objective: To determine the specific activity of purified shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH) with their respective substrates.

Materials:

  • Purified His₆-tagged enzyme (SDH or QDH) at a concentration of 0.01 to 0.1 mg/ml.

  • 200 µM NADP⁺ solution.

  • 250 µM NAD⁺ solution.

  • 75 mM Trizma base-HCl buffer, pH 8.5.

  • Stock solutions of shikimate and this compound of varying concentrations (5 µM to 5 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes.

Procedure:

  • Prepare a standard reaction mixture in a cuvette containing:

    • Purified enzyme (adjust concentration based on activity).

    • Either 200 µM NADP⁺ (for SDH) or 250 µM NAD⁺ (for QDH).

    • 75 mM Trizma base-HCl buffer (pH 8.5).

    • Bring the total volume to 1 ml with sterile water, leaving space for the substrate.

  • Initiate the reaction by adding a specific concentration of either shikimate or this compound.

  • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH or NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH/NADH (6220 M⁻¹cm⁻¹).

  • Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Vmax and Km.

  • Express the specific activity as µmol of product formed per second per milligram of protein (µmol s⁻¹ mg⁻¹).

General Protocol for a Comparative Isotopic Labeling Study

Objective: To compare the in vivo efficiency of this compound and shikimate as precursors for a specific secondary metabolite.

Materials:

  • ¹³C-labeled shikimate and ¹³C-labeled this compound.

  • The biological system of interest (e.g., plant cell suspension culture, whole plants, or a microbial culture engineered to produce a specific secondary metabolite).

  • Growth medium and culture apparatus.

  • Liquid nitrogen for quenching metabolism.

  • Extraction solvents (e.g., methanol, ethanol, ethyl acetate).

  • LC-MS/MS or GC-MS for metabolite analysis.

Procedure:

  • Preparation: Grow the biological system under controlled conditions to a specific growth phase.

  • Feeding: Introduce a defined concentration of either ¹³C-shikimate or ¹³C-quinate into the growth medium. A control group with no labeled precursor should also be included.

  • Time-Course Sampling: At various time points post-feeding (e.g., 0, 1, 3, 6, 12, 24 hours), harvest samples from each group.

  • Quenching: Immediately quench metabolic activity by flash-freezing the samples in liquid nitrogen.

  • Extraction: Perform a metabolite extraction using appropriate solvents. The choice of solvent will depend on the polarity of the target secondary metabolites.

  • Analysis:

    • Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the target secondary metabolite(s) and pathway intermediates.

    • Determine the degree of ¹³C incorporation into the target molecules by analyzing the mass isotopomer distribution.

  • Data Interpretation:

    • Compare the rate and extent of ¹³C incorporation from shikimate versus this compound into the target secondary metabolite.

    • Calculate the metabolic flux from each precursor to the final product.

    • The precursor that results in a higher and faster incorporation of the label into the target compound is considered the more efficient precursor under the tested conditions.

Conclusion

The available evidence strongly supports the role of shikimate as the superior precursor for the broad range of secondary metabolites that are derived from the central shikimate pathway and aromatic amino acids. Its position as a key intermediate in this primary metabolic pathway, coupled with the high specificity and efficiency of the enzymes that process it, ensures a high flux towards the biosynthesis of these compounds.

This compound , on the other hand, is a specialized secondary metabolite. While its carbon framework can be recycled back into the shikimate pathway, this is a less direct route. Therefore, for metabolic engineering efforts aimed at overproducing secondary metabolites derived from aromatic amino acids, enhancing the flux through the main shikimate pathway and ensuring a robust supply of shikimate would be the more effective strategy. For the production of this compound-derived compounds, direct feeding or upregulation of this compound biosynthesis would be the preferred approach. Future research involving direct comparative isotopic labeling studies will be invaluable in providing more nuanced, quantitative insights into the metabolic fate and precursor efficiency of these two important molecules.

References

A Comparative Analysis of Quinate Levels Across Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of key metabolites in plants is crucial. Quinic acid, a cyclohexanecarboxylic acid, is a significant secondary metabolite involved in the biosynthesis of aromatic compounds through the shikimate pathway.[1][2][3][4][5] Its presence and concentration vary widely across the plant kingdom, influencing the chemical profile and potential therapeutic applications of different plant species. This guide provides a comparative analysis of quinate levels in various plants, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Levels

The concentration of quinic acid exhibits significant variation among different plant species, organs, and even developmental stages. The following table summarizes quantitative data on this compound levels from various studies, standardized to milligrams per gram (mg/g) of dry weight for comparative purposes.

Plant SpeciesCommon NamePlant PartThis compound Concentration (mg/g dry weight)Reference
Actinidia chinensisKiwifruitFruit10 - 20[6]
Actinidia deliciosaKiwifruitFruit10 - 20[6]
Coffea arabicaCoffeePericarp (unripe)9 - 25[7]
Coffea canephoraCoffeePericarp (unripe)16[7]
Coffea sp.Instant Coffee PowderProcessed Beans63.6 - 64.4[8][9]
Saccharum sp.SugarcaneLeaves~0.5 - 1.5[10]
Nepeta nuda subsp. LydiaeCatmintAerial Parts0.224[11]
PropolisBee productResin0.2 - 6.2[12][13][14]
Citrus reticulataMandarin OrangeDropped FruitsPresent (not quantified)[15][16]
Cinchona officinalisQuinine BarkBarkPresent (not quantified)[17]
Eucalyptus globulusEucalyptusBarkPresent (not quantified)[17]
Urtica dioicaStinging NettleAerial PartsPresent (not quantified)[17]
Various Fruits and VegetablesVariousFruits/TubersPresent (not quantified)[18]

Experimental Protocols

Accurate quantification of this compound levels is essential for comparative analysis. Below are detailed methodologies for the extraction and analysis of quinic acid from plant materials.

Quinic Acid Extraction from Plant Tissues

This protocol outlines a general method for the extraction of quinic acid from plant leaves, which can be adapted for other plant parts.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle or a laboratory blender

  • Methanol (B129727)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes. For dry weight measurements, a portion of the fresh material should be weighed, dried in an oven at 60-80°C to a constant weight, and the dry weight recorded.

  • Grinding: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a laboratory blender.

  • Extraction: Transfer a known weight of the powdered plant material (e.g., 100 mg) to a centrifuge tube. Add a suitable volume of methanol (e.g., 1 mL) to the tube.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonication (Optional): Place the sample in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the solid debris.

  • Collection of Supernatant: Carefully collect the supernatant containing the extracted quinic acid and transfer it to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of Quinic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of organic acids like quinic acid.[12][13][14][19][20]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 9 mmol/L sulfuric acid) and an organic solvent (e.g., methanol) is commonly used. A typical mobile phase could be 95:5 (v/v) of 9 mmol/L sulfuric acid and methanol.[12][13][14]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[12][13][14]

  • Detection Wavelength: Quinic acid can be detected at 215 nm.[12][13][14]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of quinic acid of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the quinic acid peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of quinic acid in the sample by using the calibration curve.

Quantification of Quinic Acid by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of quinic acid, especially in complex matrices.[8][9][11][21]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Ionization Mode: Negative electrospray ionization (ESI-) is typically used for quinic acid.[21]

  • MS/MS Parameters:

    • Parent Ion (m/z): 191.05 [M-H]⁻

    • Fragment Ions (m/z): Specific fragment ions for quinic acid are monitored for quantification (e.g., m/z 127, 109, 85).

  • Injection Volume: 5-10 µL.

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions and plant extracts as described for the HPLC method.

  • LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific parent-to-fragment ion transitions of quinic acid.

  • Quantification: Construct a calibration curve using the standard solutions and quantify the quinic acid in the samples based on the peak areas of the specific transitions.

Biosynthesis of this compound: The Shikimate-Quinate Pathway

Quinic acid is synthesized from an intermediate of the shikimate pathway, 3-dehydrothis compound (B1236863). The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important compounds.[1][2][3][4][5] The key enzyme responsible for the conversion of 3-dehydrothis compound to this compound is this compound dehydrogenase (QDH).

Below is a diagram illustrating the key steps in the shikimate and this compound biosynthesis pathways.

Shikimate_Quinate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydrothis compound dehydratase (DHQD) This compound This compound DHQ->this compound This compound dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (SDH) Chorismate Chorismate Shikimate->Chorismate ... Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: The Shikimate-Quinate Biosynthesis Pathway.

This guide provides a foundational understanding of the comparative levels of this compound in different plant species, along with the necessary experimental protocols for its quantification. For researchers in drug development and plant science, this information can aid in the selection of promising plant candidates for further investigation and the development of standardized analytical methods.

References

Differentiating Quinate Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of quinate isomers is a critical analytical challenge. As stereoisomers can exhibit distinct pharmacological and toxicological profiles, robust and validated analytical methods are paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of the primary analytical techniques for differentiating this compound isomers, supported by experimental data and detailed methodologies.

This document evaluates three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance are discussed to guide the selection of the most suitable technique for a given analytical objective.

Method Comparison at a Glance

FeatureChiral HPLCLC-MS/MSqNMR Spectroscopy
Primary Separation Principle Differential interaction with a chiral stationary phase.Chromatographic separation followed by mass-to-charge ratio and fragmentation.Differences in the magnetic properties of atomic nuclei in different chemical environments.
Best Suited For Enantiomeric separation and quantification.Isomer identification and structural elucidation based on fragmentation.Determination of isomer ratios in a mixture.
Key Advantages Excellent for separating stereoisomers; robust and widely available.[1][2]High sensitivity and specificity; provides structural information.[3][4]Non-destructive; provides a direct measure of isomer ratios without the need for identical standards.[5][6][7]
Limitations Requires screening of various chiral columns and mobile phases.[8]May not distinguish between isomers with identical fragmentation patterns.Lower sensitivity compared to MS-based methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.[2] The choice of CSP and mobile phase composition is critical for achieving optimal separation.[8]

Experimental Protocol: Chiral HPLC

A generalized protocol for the chiral separation of this compound isomers is presented below. Optimization of the mobile phase and the choice of the specific chiral column is essential for each specific application.[9][10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chiral Stationary Phase: A variety of CSPs can be screened, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being a common starting point due to their broad applicability.[1][8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol, ethanol) is commonly used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where the isomers exhibit strong absorbance (e.g., 230 nm).[11]

    • Injection Volume: 5 - 20 µL.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve this compound isomer mixture in mobile phase inject Inject sample prep->inject column Separation on Chiral Stationary Phase inject->column detect UV Detection column->detect integrate Integrate peak areas detect->integrate quantify Quantify isomer ratio integrate->quantify

Figure 1: Experimental workflow for chiral HPLC analysis of this compound isomers.
Performance Data: Chiral HPLC

The following table presents hypothetical performance data for the separation of two this compound enantiomers on different chiral stationary phases. Actual results will vary depending on the specific isomers and experimental conditions.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Tailing Factor (T)
Cellulose-based CSP n-Hexane:Isopropanol (90:10)Enantiomer 1: 8.5Enantiomer 2: 10.22.11.2
Amylose-based CSP n-Hexane:Ethanol (85:15)Enantiomer 1: 9.8Enantiomer 2: 11.51.91.3
Cyclodextrin-based CSP Methanol:Water (70:30)Enantiomer 1: 12.1Enantiomer 2: 12.91.41.5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for identifying and differentiating isomers based on their unique fragmentation patterns. After chromatographic separation, the isomers are ionized and fragmented, and the resulting fragment ions are detected.[3]

Experimental Protocol: LC-MS/MS
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatography: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., formic acid) to aid ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted analysis.

    • Collision Energy: Optimized to produce characteristic fragment ions for each isomer.

G cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis lc_sep Chromatographic separation of isomers ionize Electrospray Ionization lc_sep->ionize select Precursor ion selection ionize->select fragment Collision-Induced Dissociation select->fragment detect_ms Fragment ion detection fragment->detect_ms spectrum Generate fragmentation spectrum detect_ms->spectrum compare Compare spectra to library or known standards spectrum->compare

Figure 2: Workflow for LC-MS/MS analysis of this compound isomers.
Performance Data: LC-MS/MS

The differentiation of this compound isomers by LC-MS/MS relies on differences in their fragmentation patterns. The following table provides an example of characteristic fragment ions for two hypothetical this compound isomers.

IsomerPrecursor Ion (m/z)Fragment Ion 1 (m/z)Relative IntensityFragment Ion 2 (m/z)Relative Intensity
Isomer A 353.08191.05100%173.0445%
Isomer B 353.08191.05100%179.0380%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the ratio of isomers in a mixture without the need for chromatographic separation.[6] The method is based on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of signals that are unique to each isomer, their relative concentrations can be accurately determined.[5][7]

Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a sample of the this compound isomer mixture.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

    • For absolute quantification, a certified internal standard of known concentration is added.

  • NMR Data Acquisition:

    • A standard 1D proton NMR experiment is typically sufficient.

    • Crucial Parameter: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest must be used to ensure full relaxation of all nuclei between scans.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[12]

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening).

    • Phase and baseline correct the spectrum carefully.

    • Integrate the signals that are unique to each isomer.

G cluster_prep_nmr Sample Preparation cluster_nmr NMR Data Acquisition cluster_data_nmr Data Processing and Analysis prep_nmr Dissolve isomer mixture in deuterated solvent acquire Acquire 1D 1H NMR spectrum with long relaxation delay prep_nmr->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate_nmr Integrate unique signals for each isomer process->integrate_nmr calculate Calculate isomer ratio from integral values integrate_nmr->calculate

Figure 3: Workflow for qNMR analysis of this compound isomer ratios.
Performance Data: qNMR

The following table illustrates how the isomer ratio can be calculated from the integral values of unique proton signals for two hypothetical this compound isomers.

IsomerUnique Proton Signal (ppm)Number of ProtonsIntegral ValueCalculated Ratio
Isomer X 5.8 (doublet)11.00(1.00/1) / [(1.00/1) + (0.80/1)] = 55.6%
Isomer Y 6.1 (singlet)10.80(0.80/1) / [(1.00/1) + (0.80/1)] = 44.4%

Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[9] Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_val Method Validation Parameters (ICH) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Figure 4: Key parameters for analytical method validation.

Conclusion

The differentiation of this compound isomers can be effectively achieved using Chiral HPLC, LC-MS/MS, and qNMR spectroscopy. The choice of method depends on the specific analytical goal. Chiral HPLC is the gold standard for enantiomeric separation and quantification. LC-MS/MS provides invaluable structural information for isomer identification. qNMR offers a direct and accurate method for determining isomer ratios in a mixture. A thorough validation of the chosen method is essential to ensure the reliability and accuracy of the results, which is a critical step in drug development and quality control.

References

A Comparative Guide to the Biological Properties of Quinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinic acid, a cyclohexanecarboxylic acid found in various plants, and its derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the antioxidant, anti-inflammatory, antiviral, anticancer, antidiabetic, and neuroprotective properties of these compounds, supported by experimental data. Detailed methodologies for key experiments and visual representations of signaling pathways are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The therapeutic potential of quinic acid and its derivatives stems from their varied biological effects. The following sections summarize the quantitative data on their major activities, allowing for a comparative assessment of their potency.

Antioxidant Activity

Quinic acid and its derivatives are known to possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) values from various antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are commonly used to quantify this activity.

Compound/ExtractAssayIC50 ValueReference
Quinic AcidDPPH> 1000 µM[1]
Caffeic AcidDPPH15.9 µM[1]
Chlorogenic AcidDPPH11.2 µM[1]
3,5-dicaffeoylquinic acidDPPH8.5 µM[1]
4,5-dicaffeoylquinic acidDPPH7.9 µM[1]
Pistacia lentiscus L. leaves extract (high in quinic acid)DPPH4.79 ± 0.31 µg/mL[2]
Pistacia lentiscus L. leaves extract (high in quinic acid)ABTS2.80 ± 0.02 µg/mL[2]
Anti-inflammatory Activity

The anti-inflammatory effects of quinic acid derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). This inhibition is frequently mediated through the suppression of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3]

CompoundCell LineParameter MeasuredIC50 Value (µM)Reference
Unnamed Quinic Acid Derivative 2LPS-activated BV-2 microgliaNO Production4.66[4]
Unnamed Quinic Acid Derivative 8LPS-activated BV-2 microgliaNO Production9.04[4]
Unnamed Quinic Acid Derivative 11LPS-activated BV-2 microgliaNO Production12.11[4]
Unnamed Quinic Acid Derivative 3LPS-activated BV-2 microgliaNO Production12.52[4]
4,5-dicaffeoylquinic acidLPS-stimulated RAW 264.7NO ProductionNot specified, but significant inhibition[3]
Antiviral Activity

Several quinic acid derivatives have demonstrated potent antiviral activities against a range of viruses, including dengue virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[5][6] Their efficacy is typically assessed by their ability to inhibit viral replication in cell culture, with the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) being key parameters.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Quinic Acid Amide Derivative 2Dengue Virus (DENV-2)Huh7.512.5>1000>80[5]
Quinic Acid Amide Derivative 10Dengue Virus (DENV-2)Huh7.56.2550080[5]
Anticancer Activity

The anticancer properties of quinic acid derivatives are evaluated by their cytotoxicity against various cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard measure of their potency.

CompoundCell LineIC50 Value (µM)Reference
Rotenone Derivative 2fHCT116 (Colon Cancer)8.85[7]
CMC/ECFAHCT-116 (Colon Cancer)3.7 µg/ml[8]
CMC/ABOCHCT-116 (Colon Cancer)12.6 µg/ml[8]
CMC/ECFAA549 (Lung Cancer)19.96 µg/ml[8]
CMC/ABOCA549 (Lung Cancer)11.4 µg/ml[8]
Antidiabetic Activity

Quinic acid has been shown to exhibit antidiabetic effects by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion.[9][10] This inhibition helps to control postprandial hyperglycemia.

CompoundEnzymeIC50 Value (mM)Reference
Quinic Acidα-glucosidase5.46[9][10]
Acarbose (Positive Control)α-glucosidase~2.0[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological properties of quinic acid and its derivatives.

MTT Assay for Neuroprotection

This assay assesses the protective effect of a compound against a neurotoxin by measuring cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or Neuro-2A) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the quinic acid derivative for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., H2O2 or Aβ25-35) to the wells (except for the control wells) and incubate for 24-72 hours.[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

NF-κB Inhibition Assay

This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: Use a cell line that stably expresses an NF-κB-driven reporter gene (e.g., luciferase), such as HeLa/NF-κB-Luc or C2C12 NF-κB reporter cells.[13][14]

  • Compound Pre-treatment: Treat the cells with different concentrations of the quinic acid derivative for a defined period (e.g., 20 minutes to 2 hours).[13]

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a specific duration (e.g., 3 to 24 hours).[13][14]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NF-κB inhibition compared to the stimulated control group. The IC50 value can be determined from the dose-response curve.

In Vitro Antiviral Assay (Dengue Virus Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the replication of a virus, such as the dengue virus.

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero or Huh7.5 cells) in 24-well plates and grow until a confluent monolayer is formed.[15]

  • Infection: Infect the cell monolayers with a known amount of dengue virus for 1-2 hours.[15]

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing various concentrations of the quinic acid derivative.

  • Incubation: Incubate the plates for 5-7 days to allow for the formation of viral plaques.[15]

  • Plaque Visualization: Fix the cells and stain them with a dye (e.g., crystal violet) to visualize and count the plaques.[15]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay measures the inhibitory effect of a compound on the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8).[16][17]

  • Reaction Mixture: In a 96-well plate, mix the quinic acid derivative at various concentrations with the α-glucosidase solution and pre-incubate.

  • Initiate Reaction: Add the pNPG solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 405 nm at regular intervals, which corresponds to the formation of p-nitrophenol.[16]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of quinic acid and its derivatives are mediated through various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway

Quinic acid derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation Quinic_Acid_Derivatives Quinic Acid Derivatives Quinic_Acid_Derivatives->IKK Quinic_Acid_Derivatives->MAPKs Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Gene_Expression AP1->Gene_Expression

Caption: Inhibition of NF-κB and MAPK pathways by quinic acid derivatives.

Neuroprotective Signaling Pathway

The neuroprotective effects of quinic acid can involve the downregulation of stress-activated protein kinase pathways like p38 MAPK.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotoxin Neurotoxin (e.g., PHA, Aβ) Receptor Receptor Neurotoxin->Receptor ROS Increased ROS Receptor->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Phosphorylation Quinic_Acid Quinic Acid Quinic_Acid->ROS Quinic_Acid->p38_MAPK Cell_Survival Increased Cell Survival Quinic_Acid->Cell_Survival Apoptosis_Genes Apoptotic Gene Expression Transcription_Factors->Apoptosis_Genes Neuronal_Death Neuronal Cell Death Apoptosis_Genes->Neuronal_Death

Caption: Neuroprotection by quinic acid via p38 MAPK pathway downregulation.

Experimental Workflow for Antiviral Drug Screening

A typical workflow for screening compounds for antiviral activity involves a series of in vitro assays to determine efficacy and cytotoxicity.

G A Compound Library (Quinic Acid Derivatives) B Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 A->B C Primary Antiviral Screening (e.g., CPE Inhibition Assay) A->C D Confirmation Assays (e.g., Plaque Reduction, Viral Yield Reduction) Determine EC50 B->D C->D Active Compounds E Mechanism of Action Studies (e.g., Time-of-Addition, Replicon Assays) D->E F Lead Compound Identification E->F

Caption: Workflow for in vitro screening of antiviral compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Quinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of quinate, a compound used in both pharmaceutical and research settings.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. When handling this compound, especially in solid or powdered form, the following PPE is recommended:

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator.[1]

Always handle this compound in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust or fumes.[1] Avoid contact with skin and eyes.[2] After handling, wash hands thoroughly with soap and water.[3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.

For small spills:

  • Use appropriate tools to carefully scoop the spilled solid into a designated and labeled waste disposal container.[1]

  • Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[1]

For large spills:

  • Use a shovel to place the material into a suitable waste disposal container.[1]

  • Finish cleaning the area by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permitted by local regulations.[1]

III. Disposal Procedures for Unused or Waste this compound

The primary method for the disposal of unused or waste this compound from a laboratory setting is through a licensed professional waste disposal service.[4] It is the responsibility of the waste generator to correctly characterize all waste materials in accordance with applicable regulations.[4]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate the this compound waste from other chemical waste streams to avoid potential reactions.

  • Containerization: Place the this compound waste into a clearly labeled, sealed, and appropriate container. Ensure the container is suitable for chemical waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and the name "this compound."

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Arrangement for Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

For expired or unwanted this compound in a non-laboratory (e.g., clinical) setting, it should be taken to a pharmacy for safe disposal. [6][7]

IV. Safety Data Summary

The following table summarizes key safety information for this compound and its related compound, quinine (B1679958) sulfate.

ParameterInformationSource
Appearance White to off-white crystalline solid[8]
Odor Odorless[8][9]
pH 8.8 (saturated solution)[8][9]
Melting Point 177 °C[8]
Solubility in Water Practically Insoluble[8]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2][3][4][8]
Incompatible Materials Strong oxidizing agents[8]

V. Experimental Workflow and Logical Diagrams

To ensure a clear understanding of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.

QuinateDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_spill Assess Situation: Spill or Routine Disposal? start->assess_spill spill_procedure Initiate Spill Cleanup Procedure assess_spill->spill_procedure Spill routine_disposal Routine Disposal Procedure assess_spill->routine_disposal Routine pharmacy_disposal For Unwanted/Expired Medicine: Take to Pharmacy for Disposal assess_spill->pharmacy_disposal Medical/Personal Use small_spill Small Spill Protocol spill_procedure->small_spill Small large_spill Large Spill Protocol spill_procedure->large_spill Large containerize Containerize in Labeled, Sealed Container small_spill->containerize large_spill->containerize segregate Segregate this compound Waste routine_disposal->segregate segregate->containerize store Store in Cool, Dry, Ventilated Area containerize->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal end End: Proper Disposal Complete contact_disposal->end pharmacy_disposal->end

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Quinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling Quinate, a salt of quinic acid, in a laboratory setting. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound, as a salt of quinic acid, is typically a white crystalline powder. While specific quantitative data for all salts of quinic acid are not uniformly available, the following table summarizes the known properties of quinic acid, which should be considered representative for handling purposes.

PropertyData
Appearance White powder
Chemical Formula C₇H₁₂O₆ (Quinic Acid)
CAS Number 77-95-2 (Quinic Acid)
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[1][2][3]
Skin Protection Nitrile or butyl rubber gloves, laboratory coat.[2][3]
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for dust.[1]
Health Hazards May cause eye, skin, and respiratory tract irritation.[2][4]

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended when handling this compound, assuming it may possess irritant properties similar to other organic acids.

  • Eye and Face Protection : At a minimum, safety glasses with side shields should be worn.[2][3] For tasks with a higher risk of splashes, chemical splash goggles are essential.[3] When there is a significant risk of splashing, a face shield should be worn over the goggles.[3]

  • Hand Protection : Nitrile or butyl rubber gloves are recommended.[3] For prolonged contact or handling larger quantities, consider double-gloving or using heavy-duty gloves.[3] Always inspect gloves for any signs of degradation before use.

  • Body Protection : A standard laboratory coat is the minimum requirement to protect against small spills and splashes.[3]

  • Respiratory Protection : Work should be conducted in a well-ventilated area to keep airborne concentrations low.[4] If dust generation is unavoidable, a respirator may be necessary.[1]

Standard Operating Procedure for Handling this compound

The following workflow outlines the standard procedure for safely handling this compound in a laboratory environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh this compound in a Ventilated Area B->C D Prepare Solution as Required C->D E Decontaminate Work Area D->E F Dispose of Waste in Accordance with Regulations E->F

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed immediately.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Seek medical aid.[4]

  • Inhalation : Remove from exposure to fresh air immediately.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek medical attention.[4]

Spill Response:

The following diagram outlines the appropriate response to a this compound spill.

Emergency Response for this compound Spill cluster_initial Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill This compound Spill Occurs Alert Alert Others in the Area Spill->Alert Evacuate Evacuate if Necessary Alert->Evacuate PPE Don Additional PPE if Required Evacuate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Clean up Spill Following SDS Guidelines Contain->Cleanup Dispose Place Cleanup Waste in a Sealed Container Cleanup->Dispose Label Label as Hazardous Waste Dispose->Label

Caption: Step-by-step procedure for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.[2] In general, unused material may be recycled if it has not been contaminated.[2] For disposal, you may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.